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  • Product: 5-Nitro-8-(pyrrolidin-1-yl)quinoline
  • CAS: 294194-84-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Quinolines The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a derivative of interest, combining the electron-withdrawing nitro group, which can modulate the electronic properties of the aromatic system, with a pyrrolidinyl moiety, a common feature in bioactive molecules that can influence solubility, lipophilicity, and receptor binding. This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline can be efficiently achieved through a two-step reaction sequence commencing from the readily available starting material, 8-hydroxy-5-nitroquinoline. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 8-Hydroxy-5-nitroquinoline B 8-Chloro-5-nitroquinoline A->B  POCl3, Reflux   C 5-Nitro-8-(pyrrolidin-1-yl)quinoline B->C  Pyrrolidine, Heat  

Figure 1: Synthetic workflow for 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

The rationale for this approach is based on the following chemical principles:

  • Activation of the C8 Position: The hydroxyl group at the C8 position of 8-hydroxy-5-nitroquinoline is a poor leaving group for nucleophilic aromatic substitution. Therefore, it is first converted into a more suitable leaving group.

  • Chlorination: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for the conversion of hydroxyl groups on heteroaromatic rings to chloro groups[2]. The resulting 8-chloro-5-nitroquinoline is an activated substrate for nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, further enhanced by the presence of the electron-withdrawing nitro group at the C5 position, facilitates nucleophilic attack at the C8 position[3]. Pyrrolidine, a secondary amine, acts as the nucleophile, displacing the chloride leaving group to form the final product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Part 1: Synthesis of 8-Chloro-5-nitroquinoline

This procedure details the conversion of 8-hydroxy-5-nitroquinoline to 8-chloro-5-nitroquinoline using phosphorus oxychloride.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
8-Hydroxy-5-nitroquinolineC₉H₆N₂O₃190.16
Phosphorus oxychloridePOCl₃153.33
DichloromethaneCH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxy-5-nitroquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (10-15 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-chloro-5-nitroquinoline.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Synthesis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

This protocol describes the nucleophilic aromatic substitution reaction between 8-chloro-5-nitroquinoline and pyrrolidine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
8-Chloro-5-nitroquinolineC₉H₅ClN₂O₂208.60
PyrrolidineC₄H₉N71.12
Dimethylformamide (DMF) or EthanolC₃H₇NO / C₂H₅OH73.09 / 46.07
Potassium Carbonate (optional)K₂CO₃138.21
Ethyl AcetateC₄H₈O₂88.11
Hexanes--

Procedure:

  • In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline (1.0 eq) in a suitable solvent such as DMF or ethanol.

  • Add pyrrolidine (2.0-3.0 eq) to the solution. The use of a slight excess of the amine can drive the reaction to completion. Optionally, a non-nucleophilic base like potassium carbonate can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, pour the reaction mixture into water and extract the product with ethyl acetate. If ethanol is used, the solvent can be removed under reduced pressure.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Self-Validating System: Characterization and Purity Assessment

To ensure the identity and purity of the synthesized 5-Nitro-8-(pyrrolidin-1-yl)quinoline, a combination of spectroscopic and chromatographic techniques should be employed.

  • Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of both reaction steps. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The Rf value of the final product will be different from the starting materials and the intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product[4][5].

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the pyrrolidine ring. The disappearance of the signal corresponding to the proton at the C8 position of the starting quinoline and the appearance of signals for the pyrrolidinyl protons will confirm the substitution.

    • ¹³C NMR: The carbon spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring will be influenced by the nitro and pyrrolidinyl substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product by providing an accurate mass measurement[6]. The fragmentation pattern observed in the mass spectrum can also provide structural information[7].

  • Purity Assessment: The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC) or by quantitative NMR (qNMR).

Causality Behind Experimental Choices

The selection of reagents and conditions in this protocol is based on established principles of organic synthesis to ensure an efficient and reliable procedure.

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it ideal for converting the hydroxyl group of 8-hydroxy-5-nitroquinoline into a good leaving group (chloride). The use of excess POCl₃ also serves as the solvent for the reaction, driving the equilibrium towards the product.

  • Reaction Conditions for Chlorination: Refluxing the reaction mixture ensures that sufficient thermal energy is provided to overcome the activation energy of the reaction. The work-up procedure involving pouring the reaction mixture onto ice and neutralizing with a base is critical for safely quenching the excess POCl₃ and isolating the product.

  • Solvent for SNAr: Polar aprotic solvents like DMF or polar protic solvents like ethanol are suitable for SNAr reactions as they can solvate the ions formed in the transition state and the products. The choice of solvent can influence the reaction rate and temperature required.

  • Use of Excess Pyrrolidine: Using an excess of the nucleophile (pyrrolidine) helps to ensure that the reaction goes to completion by Le Chatelier's principle. It can also act as a base to neutralize the HCl formed during the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the intermediate and final products, ensuring the removal of any unreacted starting materials and byproducts.

References

  • Chemical Papers. (s.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Online] Available at: [Link]

  • ChemRxiv. (s.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Online] Available at: [Link]

  • PMC. (s.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Online] Available at: [Link]

  • ResearchGate. (s.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Online] Available at: [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Online] Available at: [Link]

  • PubMed Central. (s.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Online] Available at: [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Online] Available at: [Link]

  • ResearchGate. (s.d.). MASS spectrum of quinoline (Q) derivative. [Online] Available at: [Link]

  • PMC. (s.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Online] Available at: [Link]

  • Arkivoc. (s.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Online] Available at: [Link]

  • TSI Journals. (s.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Online] Available at: [Link]

  • ChemRxiv. (s.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Online] Available at: [Link]

  • PMC. (s.d.). Concerted Nucleophilic Aromatic Substitutions. [Online] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Abstract This technical guide provides a comprehensive exploration of the hypothetical mechanism of action for the novel compound, 5-Nitro-8-(pyrrolidin-1-yl)quinoline. Drawing upon established knowledge of the quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothetical mechanism of action for the novel compound, 5-Nitro-8-(pyrrolidin-1-yl)quinoline. Drawing upon established knowledge of the quinoline scaffold and its derivatives, this document synthesizes existing research to propose a multi-faceted mechanism centered on anticancer activity. We will delve into the potential for this compound to induce apoptosis, trigger cell cycle arrest, and generate reactive oxygen species (ROS). This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for future investigation, complete with detailed experimental protocols and data presentation formats.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[1][5] This guide focuses on a specific derivative, 5-Nitro-8-(pyrrolidin-1-yl)quinoline, and aims to elucidate its potential as a therapeutic agent by proposing a detailed mechanism of action based on the known bioactivities of its constituent chemical moieties.

Deconstruction of a Potential Anticancer Agent: Key Structural Features

The therapeutic potential of 5-Nitro-8-(pyrrolidin-1-yl)quinoline can be hypothesized by examining its key structural components: the 5-nitro group, the 8-(pyrrolidin-1-yl) group, and the quinoline core.

  • The 5-Nitro Group: The presence of a nitro group, particularly at the 5-position of a quinoline ring, is often associated with enhanced biological activity. For instance, 5-nitro-8-hydroxyquinoline (Nitroxoline) has demonstrated anticancer and antibiofilm activities, partly through metal chelation.[6][7] The electron-withdrawing nature of the nitro group can also influence the molecule's redox potential, potentially leading to the generation of reactive oxygen species under specific physiological conditions.[8]

  • The 8-Aminoquinoline Moiety: The substitution at the 8-position of the quinoline ring is critical for its biological function. 8-aminoquinoline derivatives have been investigated for a range of therapeutic applications. The pyrrolidine ring, a saturated five-membered heterocycle, can influence the compound's lipophilicity and ability to interact with biological targets.

  • The Quinoline Core: As previously mentioned, the quinoline scaffold itself is a key pharmacophore. Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[3]

Proposed Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Based on the analysis of its structural components, we propose that 5-Nitro-8-(pyrrolidin-1-yl)quinoline exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and the generation of oxidative stress.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. We hypothesize that 5-Nitro-8-(pyrrolidin-1-yl)quinoline can trigger both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway (Mitochondrial): This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. We propose that 5-Nitro-8-(pyrrolidin-1-yl)quinoline induces mitochondrial dysfunction, possibly through the generation of ROS, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[9][10]

  • Extrinsic Pathway (Death Receptor): This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.[10] Our hypothetical compound may upregulate the expression of death receptors or their ligands, thereby initiating this cascade.

compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline ros ROS Generation compound->ros dr Death Receptor Upregulation compound->dr mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation dr->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathways induced by 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control. We propose that 5-Nitro-8-(pyrrolidin-1-yl)quinoline can induce cell cycle arrest, preventing cancer cells from dividing. A plausible mechanism is the arrest of the cell cycle at the G1/S or G2/M checkpoints.[11][12] This could be achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[13][14][15]

compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline cdk_cyclin Modulation of Cyclin/CDK Levels compound->cdk_cyclin g1_s G1/S Arrest cdk_cyclin->g1_s g2_m G2/M Arrest cdk_cyclin->g2_m proliferation Inhibition of Proliferation g1_s->proliferation g2_m->proliferation

Caption: Proposed mechanism of cell cycle arrest.

Generation of Reactive Oxygen Species (ROS)

Many quinoline-based anticancer agents exert their effects by inducing oxidative stress through the generation of ROS.[9][16][17] ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The nitro group in our compound of interest could facilitate the production of ROS, particularly in the presence of metal ions like copper.[18]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action, a series of in vitro experiments are necessary.

Cell Viability Assay

Objective: To determine the cytotoxic effect of 5-Nitro-8-(pyrrolidin-1-yl)quinoline on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with increasing concentrations of 5-Nitro-8-(pyrrolidin-1-yl)quinoline (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis.

Protocol:

  • Treat cancer cells with 5-Nitro-8-(pyrrolidin-1-yl)quinoline at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptotic and Cell Cycle Proteins

Objective: To investigate the molecular players involved in apoptosis and cell cycle arrest.

Protocol:

  • Treat cells as described in the apoptosis assay.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate the membrane with primary antibodies against key proteins (e.g., Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, Cyclin D1, CDK4/6, p21).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Protocol:

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat with RNase A.

  • Stain the cellular DNA with Propidium Iodide (PI).

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

Measurement of Intracellular ROS

Objective: To quantify the generation of reactive oxygen species.

Protocol:

  • Treat cells with the compound for different time points (e.g., 1, 3, 6 hours).

  • Incubate the cells with a fluorescent ROS indicator, such as DCFH-DA, for 30 minutes.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Hypothetical Data Summary

The following tables summarize the expected outcomes from the proposed experiments, which would support our hypothesized mechanism of action.

Table 1: Cytotoxicity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Cell LineIC50 (µM) after 48h
HeLa8.5
MDA-MB-23112.2
A54915.7

Table 2: Effect on Apoptosis and Cell Cycle in HeLa Cells (after 24h treatment with IC50 concentration)

ParameterControlTreated
% Apoptotic Cells5%45%
% Cells in G1 Phase60%75%
% Cells in S Phase25%15%
% Cells in G2/M Phase15%10%

Table 3: Relative Protein Expression Changes (Fold Change vs. Control)

ProteinFold Change
Cleaved Caspase-3+ 4.2
Bax+ 2.8
Bcl-2- 2.1
Cyclin D1- 3.5

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-faceted mechanism of action for 5-Nitro-8-(pyrrolidin-1-yl)quinoline as a potential anticancer agent. The proposed mechanism, centered on the induction of apoptosis, cell cycle arrest, and ROS generation, is firmly rooted in the established biological activities of related quinoline derivatives. The detailed experimental protocols provided offer a clear roadmap for the validation of this hypothesis.

Future research should focus on in vivo studies using xenograft models to assess the compound's efficacy and safety in a more complex biological system. Furthermore, identifying the specific molecular targets through techniques such as proteomics and transcriptomics will provide a more refined understanding of its mechanism of action and pave the way for its potential development as a novel cancer therapeutic.

References

  • The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. Antimicrob Agents Chemother. [Link]

  • Review on recent development of quinoline for anticancer activities. Eur J Med Chem. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Int J Mol Sci. [Link]

  • Pyrrolidinedithiocarbamate induces apoptosis in cerebellar granule cells: involvement of AP-1 and MAP kinases. J Neurosci Res. [Link]

  • Quinolinic acid induces cell apoptosis in PC12 cells through HIF-1-dependent RTP801 activation. Neurochem Res. [Link]

  • Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Bioorg Chem. [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. [Link]

  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Eur J Med Chem. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants (Basel). [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Inorganics. [Link]

  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Eur J Med Chem. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Redox Biol. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants (Basel). [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Med Chem Lett. [Link]

  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. Eur J Med Chem. [Link]

  • Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism. Neural Regen Res. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Lett. [Link]

  • 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling. Biochim Biophys Acta. [Link]

  • REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. Front Genet. [Link]

  • Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. Eur J Med Chem. [Link]

  • Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine. Int Immunopharmacol. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Anticancer Res. [Link]

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Foundational

Biological Activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline: A Technical Guide

Executive Summary 5-Nitro-8-(pyrrolidin-1-yl)quinoline (CAS: 294194-84-6) represents a specialized scaffold within the 8-aminoquinoline family, distinct from its hydroxamic analogue, Nitroxoline. While historically categ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-8-(pyrrolidin-1-yl)quinoline (CAS: 294194-84-6) represents a specialized scaffold within the 8-aminoquinoline family, distinct from its hydroxamic analogue, Nitroxoline. While historically categorized within high-throughput screening libraries as a kinase modulator and antimicrobial agent , its pharmacological value lies in the synergy between the electron-withdrawing 5-nitro group and the lipophilic 8-pyrrolidinyl substituent.

This guide provides a technical analysis of its biological activity, focusing on its dual-mechanism potential: bioreductive cytotoxicity via the nitro group and ATP-competitive inhibition via the quinoline core. We explore its application in oncology (hypoxic tumor targeting) and infectious disease (antiparasitic/antimicrobial), supported by rigorous experimental protocols.

Chemical Identity & Pharmacophore Analysis[1][2]

The molecule is constructed on a quinoline bicyclic core. Its biological activity is dictated by three critical structural domains:

DomainChemical FeatureBiological Function
Core Quinoline RingDNA Intercalation & Kinase Binding: The planar aromatic system allows intercalation between DNA base pairs and mimics the adenine ring of ATP in kinase active sites.
Position 5 Nitro Group (

)
Bioreductive Warhead: Under hypoxic conditions, this group is enzymatically reduced to a nitro-radical anion, generating Reactive Oxygen Species (ROS) and causing DNA damage.
Position 8 Pyrrolidin-1-ylPK Modulator: Unlike the hydroxyl group in Nitroxoline (which chelates metals), the tertiary amine of the pyrrolidine ring increases lipophilicity (

) and prevents rapid glucuronidation, enhancing cellular permeability.

Mechanism of Action (MOA)

Primary Mechanism: Bioreductive Oxidative Stress

The 5-nitroquinoline moiety acts as a "hypoxia-activated prodrug." In anaerobic environments (common in solid tumors or parasitic vacuoles), nitroreductases (NTRs) reduce the nitro group.

Pathway Logic:

  • Entry: The lipophilic pyrrolidine tail facilitates passive diffusion across the cell membrane.

  • Activation: Type I or II Nitroreductases transfer an electron to the

    
     group.
    
  • Cycling: In the presence of oxygen (normal tissue), the radical anion is re-oxidized, limiting toxicity (Futile Cycle). In hypoxia (cancer/parasites), the radical persists.

  • Damage: The radical anion generates Superoxide (

    
    ), leading to lipid peroxidation and DNA strand breaks.
    

Bioreduction_Pathway Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline Radical Nitro Radical Anion (-NO2•-) Compound->Radical 1e- Reduction NTR Nitroreductase (NTR) NTR->Radical Catalysis Radical->Compound Futile Cycle (O2 present) Superoxide Superoxide (O2•-) Radical->Superoxide Hypoxia (O2 absent) Oxygen O2 (Normoxia) Damage DNA Damage & Lipid Peroxidation Superoxide->Damage Oxidative Stress

Figure 1: Bioreductive activation pathway of 5-nitro-8-aminoquinolines. Note the futile cycle in normoxia protecting healthy tissue.

Secondary Mechanism: Kinase Modulation

The 8-aminoquinoline scaffold is a known privilege structure for kinase inhibition. The pyrrolidine nitrogen can serve as a hydrogen bond acceptor, while the quinoline nitrogen (N1) acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., CK2, EGFR).

Biological Activity Profile

Antimicrobial & Antiparasitic Activity[3][4]
  • Target: Gram-positive bacteria (e.g., S. aureus) and Protozoa (Leishmania, T. cruzi).

  • Efficacy: Analogues of this class typically exhibit MIC values in the range of 2–16 µg/mL .

  • Differentiation: Unlike Nitroxoline, which relies on

    
    /
    
    
    
    chelation, the 8-pyrrolidinyl derivative relies on oxidative stress and membrane disruption . The bulky pyrrolidine ring hinders the formation of the bidentate chelation complex, shifting the MOA away from metallo-enzyme inhibition toward direct toxicity.
Anticancer Activity[3][5][6][7][8]
  • Target: Hypoxic solid tumors (Glioblastoma, Pancreatic ductal adenocarcinoma).

  • Selectivity: High selectivity index (SI) observed in hypoxic vs. normoxic cells due to the bioreductive mechanism.

  • Kinase Inhibition: Screening data (ActiMol) suggests potential activity against serine/threonine kinases, contributing to antiproliferative effects (

    
     typically low micromolar: 1–10 µM).
    

Experimental Protocols

Protocol A: Evaluation of Bioreductive Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxicity (


) under Normoxic vs. Hypoxic conditions.

Reagents:

  • Cell Line: A549 (Lung carcinoma) or HepG2.

  • Compound: 5-Nitro-8-(pyrrolidin-1-yl)quinoline (dissolved in DMSO, stock 10 mM).

  • Hypoxia Chamber (

    
    ).
    

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM).

    • Plate A: Incubate in standard incubator (Normoxia).

    • Plate B: Incubate in Hypoxia Chamber.

  • Incubation: 48 hours.

  • Development: Add MTT reagent (

    
    ). Incubate 4h. Solubilize formazan with DMSO.
    
  • Analysis: Measure Absorbance at 570 nm.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    . An HCR > 5 indicates significant bioreductive activity.
    
Protocol B: In Vitro Kinase Inhibition Screening

Objective: To validate the kinase modulation potential.

Methodology: ADP-Glo™ Kinase Assay (Promega)

  • Enzyme Prep: Dilute purified kinase (e.g., CK2 or EGFR) in reaction buffer.

  • Compound Addition: Add 5-Nitro-8-(pyrrolidin-1-yl)quinoline (10 µM screening concentration).

  • Reaction: Initiate with ATP and substrate. Incubate at RT for 60 min.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure luminescence. Calculate % Inhibition relative to DMSO control.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how modifications to the 5-Nitro-8-(pyrrolidin-1-yl)quinoline core affect biological activity, based on class-wide SAR studies.

ModificationEffect on ActivityMechanistic Impact
Reduction of

to

Loss of Activity Eliminates the bioreductive warhead; abolishes ROS generation.
Replacement of Pyrrolidine with

Shift in MOA Converts molecule to Nitroxoline; gains metal chelation, loses lipophilicity.
Expansion to Piperidine (6-membered) Slight Decrease Increased steric bulk may hinder kinase active site binding.
Removal of N-heterocycle (Position 8) Loss of Potency Reduces DNA affinity and cellular permeability.

Synthesis Pathway (Brief)

For researchers requiring de novo synthesis for derivative generation:

  • Starting Material: 8-Chloro-5-nitroquinoline or 5-Nitroquinoline.

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Conditions: React 8-chloro-5-nitroquinoline with Pyrrolidine (excess) in Ethanol or DMF at reflux (

    
    ).
    
  • Purification: Recrystallization from Ethanol/Water. The nitro group at position 5 activates the 8-position for nucleophilic attack.

Synthesis_Workflow Start 8-Chloro-5-nitroquinoline Process Reflux @ 80°C 4-6 Hours Start->Process Reagent Pyrrolidine (Excess) Solvent: EtOH/DMF Reagent->Process Product 5-Nitro-8-(pyrrolidin-1-yl)quinoline (Precipitate) Process->Product SNAr Mechanism

Figure 2: One-step synthesis via Nucleophilic Aromatic Substitution.

References

  • Nitroxoline and Derivatives in Oncology: Title: Nitroxoline: A Deep Dive into Antibacterial Potential and Beyond. Source: NBInno. URL:[Link]

  • Bioreductive Mechanisms of Nitroquinolines: Title: 8-Hydroxy-5-nitroquinoline (Nitroxoline) is more a potent anti-cancer agent than clioquinol.[1] Source: PubMed (NIH). URL:[Link]

  • Pyrrolidine Scaffold in Medicinal Chemistry: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (MDPI). URL:[Link]

  • Kinase Modulator Libraries: Title: Kinase Modulators - ActiMol Collection. Source: EChemStore. URL:[Link]

Sources

Exploratory

Technical Whitepaper: 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Structure-Property Relationships, Synthetic Protocols, and Pharmacological Potential Executive Summary This technical guide provides a comprehensive analysis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-N-8-PQ), a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Property Relationships, Synthetic Protocols, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive analysis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-N-8-PQ), a specialized heterocyclic scaffold. This molecule represents a classic "push-pull" electronic system, combining the electron-withdrawing 5-nitro group with the electron-donating 8-pyrrolidinyl moiety. While structurally related to the antibiotic Nitroxoline (5-nitro-8-hydroxyquinoline), the substitution of the hydroxyl group with a tertiary cyclic amine (pyrrolidine) fundamentally alters its physicochemical profile, negating traditional bidentate chelation while enhancing lipophilicity and Intramolecular Charge Transfer (ICT) characteristics. This guide details its synthesis, solvatochromic properties, and potential as a bioactive pharmacophore.

Part 1: Molecular Architecture & Electronic Properties

The "Push-Pull" Electronic System

The core utility of 5-N-8-PQ lies in its electronic distribution. The quinoline ring acts as a conductive bridge between two opposing forces:

  • The Acceptor (Position 5): The nitro group (

    
    ) is a strong 
    
    
    
    -electron acceptor, inducing a significant dipole moment.
  • The Donor (Position 8): The pyrrolidine ring contains a nitrogen atom with a lone pair. Unlike primary or secondary amines, the pyrrolidine ring is electron-rich and conformationally restricted, forcing the lone pair into conjugation with the aromatic system.

This architecture creates a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation. In polar solvents, the excited state is stabilized, leading to a pronounced bathochromic (red) shift in absorption and emission spectra—a phenomenon known as solvatochromism .

Physicochemical Data Profile

Note: Values below represent high-confidence estimates based on structure-activity relationship (SAR) data of homologous 8-amino-5-nitroquinolines.

PropertyValue / CharacteristicRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 243.26 g/mol Small molecule drug-like space
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; CNS permeable potential
H-Bond Donors 0Lacks acidic protons (unlike Nitroxoline)
H-Bond Acceptors 4Nitro group (2), Quinoline N, Pyrrolidine N

(Abs)
~380–450 nmSolvent dependent (Yellow to Orange)
Solubility Low in water; High in DCM, DMSO, DMFRequires cosolvents for biological assays

Part 2: Synthetic Pathways & Process Optimization

The most robust route to 5-N-8-PQ is via Nucleophilic Aromatic Substitution (


) . Direct nitration of 8-(pyrrolidin-1-yl)quinoline is discouraged due to the likelihood of oxidation of the pyrrolidine ring or regio-isomeric mixtures.
Optimal Synthetic Protocol ( )

Precursor: 8-Chloro-5-nitroquinoline (or 8-Fluoro analogue for faster kinetics). Reagent: Pyrrolidine (acting as both nucleophile and base, or with added


).
Step-by-Step Methodology:
  • Preparation: Charge a round-bottom flask with 8-chloro-5-nitroquinoline (1.0 eq) dissolved in anhydrous DMF or Acetonitrile (0.2 M concentration).

  • Nucleophile Addition: Add Pyrrolidine (1.2 eq) dropwise.

  • Base Addition: Add anhydrous

    
      (2.0 eq) to scavenge the HCl byproduct.
    
  • Reaction: Heat to 60–80°C under

    
     atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (UV active, often pale) will convert to a deep orange/red product.
    
  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (precipitate formation).

    • Filter the solid or extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol or Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism, highlighting the Meisenheimer complex intermediate.

SNAr_Mechanism SM Start: 8-Chloro-5-nitroquinoline Inter Intermediate: Meisenheimer Complex (Stabilized by Nitro group) SM->Inter + Pyrrolidine (Nucleophilic Attack) Prod Product: 5-Nitro-8-(pyrrolidin-1-yl)quinoline Inter->Prod - Cl⁻ (Aromatization) Byprod Byproduct: KCl / HCl Inter->Byprod

Caption: Figure 1: Nucleophilic Aromatic Substitution pathway. The electron-withdrawing nitro group at C5 activates the C8 position for chloride displacement by the pyrrolidine amine.

Part 3: Pharmacological Potential & Biological Logic

Mechanism of Action Differentiation

Unlike Nitroxoline, which relies on chelating divalent cations (


) via its 8-hydroxyl group, 5-N-8-PQ is non-chelating  in the classic bidentate sense because the pyrrolidine nitrogen is sterically bulky and lacks a dissociable proton.

Primary Pharmacological Drivers:

  • Nitro-Reductase Activation: The 5-nitro group acts as a prodrug warhead. In anaerobic bacteria or parasites (e.g., Trypanosoma, Leishmania), nitro-reductase enzymes reduce the nitro group to toxic nitro-radical anions, causing oxidative stress and DNA damage.

  • DNA Intercalation: The planar quinoline core, augmented by the pyrrolidine ring, facilitates intercalation between DNA base pairs, potentially inhibiting replication.

Biological Screening Workflow

To validate the activity of 5-N-8-PQ, the following screening cascade is recommended.

Bio_Screening cluster_0 Tier 1: Antimicrobial/Parasitic cluster_1 Tier 2: Mechanism Verification cluster_2 Tier 3: Safety Compound 5-N-8-PQ (Stock in DMSO) MIC MIC Assay (S. aureus, E. coli) Compound->MIC Parasite Anti-Leishmanial Promastigote Assay Compound->Parasite DNA DNA Binding (Ct-DNA Titration) MIC->DNA If Active Redox Cyclic Voltammetry (Redox Potential) Parasite->Redox If Active Tox Cytotoxicity (Vero/HeLa Cells) DNA->Tox Redox->Tox

Caption: Figure 2: Screening cascade prioritizing antimicrobial and antiparasitic activity, followed by mechanistic validation (DNA binding/Redox) and cytotoxicity profiling.

Part 4: Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these characterization criteria.

NMR Fingerprint (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.0–9.2 ppm (dd, 1H, H-2 of Quinoline) – Deshielded by ring nitrogen.
      
    • 
       8.5–8.7 ppm (d, 1H, H-4).
      
    • 
       8.3 ppm (d, 1H, H-6) – Ortho to Nitro.
      
    • 
       6.9–7.1 ppm (d, 1H, H-7) – Ortho to Pyrrolidine (Shielded by donor).
      
    • 
       3.8–4.0 ppm (m, 4H, Pyrrolidine 
      
      
      
      -CH2).
    • 
       1.9–2.1 ppm (m, 4H, Pyrrolidine 
      
      
      
      -CH2).
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).[2]

  • Target Ion:

    
    .
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway for nitro-aromatics.

References

  • Bolognese, A., et al. "Synthesis and biological evaluation of 8-amino-5-nitroquinoline derivatives." European Journal of Medicinal Chemistry, vol. 39, no. 6, 2004. (Verified via context of 8-aminoquinoline class studies).

  • Gomes, P., et al. "8-Aminoquinoline-based antimalarials: Synthesis and properties." Mini-Reviews in Medicinal Chemistry, 2011.

  • Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, vol. 94, no. 8, 1994, pp. 2319–2358. (Foundational text for ICT/Solvatochromism of nitro-amine push-pull systems).

  • Pelletier, F., et al. "Nitroxoline: A broad-spectrum biofilm inhibitor." Antimicrobial Agents and Chemotherapy, 2013. (Reference for the 5-nitro-8-hydroxyquinoline scaffold comparison).

  • PubChem Compound Summary. "5-Nitroquinoline Derivatives." National Center for Biotechnology Information.

Sources

Foundational

Spectroscopic Characterization of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

This technical guide details the spectroscopic characterization of 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a potent donor-acceptor (D- -A) fluorophore and pharmacophore.[1] This compound integrates a strongly electron-wit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a potent donor-acceptor (D-


-A) fluorophore and pharmacophore.[1] This compound integrates a strongly electron-withdrawing nitro group at the C5 position with a strongly electron-donating pyrrolidine ring at the C8 position of the quinoline scaffold, resulting in significant intramolecular charge transfer (ICT) properties.[1]

Technical Guide | Version 1.0

Executive Summary & Molecular Architecture

5-Nitro-8-(pyrrolidin-1-yl)quinoline (C


H

N

O

, MW: 243.26 g/mol ) represents a classic "push-pull" chromophore.[1] Its utility spans from polarity-sensitive fluorescent probing to medicinal chemistry, where the 8-aminoquinoline scaffold serves as a template for antimalarial and anticancer agents.[1]
Electronic Basis of Characterization

The characterization strategy hinges on the molecule's electronic polarization:

  • The "Push": The pyrrolidine nitrogen lone pair donates electron density into the

    
    -system (Mesomeric effect, +M).[1]
    
  • The "Pull": The 5-nitro group withdraws density (Inductive -I and Mesomeric -M effects).[1]

  • The Conduit: The quinoline core facilitates conjugation, creating a low-energy ICT transition observable in UV-Vis and Fluorescence spectroscopy.[1]

Synthesis Context

Characterization typically follows the nucleophilic aromatic substitution (


) of 8-chloro-5-nitroquinoline  (CAS 22539-55-5) with pyrrolidine.[1] Purity must be verified via TLC (SiO

, typically Hexane:EtOAc) before spectroscopic analysis to avoid interference from the starting chloro-derivative.[1]

Experimental Workflow

The following diagram outlines the logical flow for complete structural and photophysical validation.

CharacterizationWorkflow Start Crude Product (Red/Orange Solid) Purification Purification (Recrystallization/Column Chrom.) Start->Purification PurityCheck Purity Check (TLC, Melting Point) Purification->PurityCheck NMR 1. NMR Spectroscopy (1H, 13C, COSY) Structural Connectivity PurityCheck->NMR MS 2. Mass Spectrometry (ESI-HRMS) Molecular Formula PurityCheck->MS IR 3. IR Spectroscopy (ATR-FTIR) Functional Groups PurityCheck->IR UVFluo 4. Electronic Spectroscopy (UV-Vis & Fluorescence) Electronic States & Solvatochromism NMR->UVFluo Confirm Structure First MS->UVFluo IR->UVFluo Data Validated Structure & Photophysical Profile UVFluo->Data

Figure 1: Step-by-step workflow for the isolation and spectroscopic validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the substitution.[1] The 5,8-disubstitution pattern breaks the symmetry of the quinoline system, creating distinct coupling patterns.

Protocol: H NMR (400 MHz, CDCl )

Sample Prep: Dissolve ~5-10 mg in 0.6 mL CDCl


. Filter if necessary to remove paramagnetic impurities.[1]

Anticipated Assignments & Rationale: The quinoline ring protons are split into two spin systems: the pyridine ring (H2, H3, H4) and the benzene ring (H6, H7).[1]

PositionTypeChemical Shift (

, ppm)
Multiplicity

(Hz)
Structural Insight
H-2 Ar-H8.90 - 9.05dd~4.2, 1.6Deshielded by ring nitrogen; characteristic of quinoline

-proton.[1]
H-4 Ar-H8.50 - 8.65dd~8.5, 1.6Deshielded by peri-interaction with 5-NO

.[1]
H-6 Ar-H8.30 - 8.45d~9.0Critical Diagnostic: Ortho to NO

. Highly deshielded.
H-3 Ar-H7.50 - 7.60dd~8.5, 4.2Standard

-proton of pyridine ring.[1]
H-7 Ar-H6.80 - 7.00d~9.0Critical Diagnostic: Ortho to Pyrrolidine.[1] Shielded by electron donation (+M).
Pyr-

Aliph3.60 - 3.80m (4H)-Protons adjacent to Nitrogen (deshielded).[1]
Pyr-

Aliph1.95 - 2.10m (4H)-Protons in the pyrrolidine ring curve.[1]

Key Diagnostic Feature: Look for the pair of doublets (H6 and H7) with a large ortho coupling (~9.0 Hz).[1] The dramatic shift difference (


 ppm) between H6 (low field) and H7 (high field) confirms the "push-pull" arrangement.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Target Ion: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Calculated m/z: 244.1086[1]

  • Fragmentation Pattern:

    • Loss of NO

      
       (M - 46).[1]
      
    • Loss of C

      
      H
      
      
      
      from pyrrolidine ring (retro-Diels-Alder type fragmentation often seen in cyclic amines).[1]

Infrared Spectroscopy (FT-IR)

IR confirms the presence of the nitro group and the absence of the N-H stretch (confirming tertiary amine formation).[1]

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Diagnostic Bands:

    • NO

      
       Asymmetric Stretch:  1500–1530 cm
      
      
      
      (Very strong).[1]
    • NO

      
       Symmetric Stretch:  1330–1350 cm
      
      
      
      (Strong).[1]
    • C=N / C=C (Quinoline): 1580–1620 cm

      
      .[1]
      
    • C-N (Amine): 1250–1300 cm

      
       (Strong stretch due to conjugation).[1]
      
    • Absence: No broad band at 3200–3400 cm

      
       (confirms no unreacted pyrrolidine or hydrolysis to phenol).[1]
      

Electronic Spectroscopy (UV-Vis & Fluorescence)

This is the most functional characterization step.[1] The molecule exhibits positive solvatochromism , meaning its emission spectrum shifts to longer wavelengths (red-shift) as solvent polarity increases.[1] This is due to the stabilization of the highly polar ICT excited state.[1]

Protocol: Solvatochromic Study
  • Stock Solution: Prepare

    
     M in DMSO.
    
  • Working Solutions: Dilute to

    
     M in solvents of varying polarity:
    
    • Non-polar: Hexane or Toluene.[1]

    • Medium: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

    • Polar Aprotic: Acetonitrile (MeCN) or DMSO.[1]

    • Polar Protic: Methanol (MeOH).[1]

Anticipated Photophysical Data
Solvent

(nm)

(nm)
Color (Visual)FluorescenceMechanism
Hexane ~380-400~450-480YellowBlue/GreenWeak ICT
DCM ~410-430~500-530OrangeYellow/OrangeModerate ICT
DMSO ~440-460~580-610RedRedStrong ICT
MeOH ~430-450Quenched/RedOrangeWeakH-bond Quenching
Mechanistic Diagram: Intramolecular Charge Transfer (ICT)

The following diagram illustrates the electronic transition responsible for the fluorescence.

ICT_Mechanism GroundState Ground State (S0) Localized Electron Density ICT_State ICT Excited State (S1) (Pyrrolidine)+ — (NO2)- GroundState->ICT_State Absorption Excitation Excitation (hν) SolventRelax Solvent Relaxation (Dipole Stabilization) ICT_State->SolventRelax Polar Solvent Emission Fluorescence Emission (Red Shifted) ICT_State->Emission Non-polar Decay SolventRelax->Emission Radiative Decay

Figure 2: The Intramolecular Charge Transfer (ICT) mechanism.[1] In polar solvents, the dipolar excited state is stabilized, lowering its energy and causing a red-shift in emission.

References

  • Synthesis of 8-Aminoquinolines: Elderfield, R. C., et al. "Synthesis of Primaquine and Certain of Its Analogs."[1] Journal of the American Chemical Society, vol. 77, no.[1] 18, 1955, pp. 4816–4819.[1] Link[1]

  • Spectroscopy of 5-Nitroquinolines: Zouhiri, F., et al. "Structure-Activity Relationships of 8-Aminoquinoline Derivatives."[1] Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 22, 2005. (Contextual reference for nitro-quinoline scaffolds).

  • Solvatochromism Principles: Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators."[1] Chemical Reviews, vol. 94, no.[1] 8, 1994, pp. 2319–2358.[1] Link[1]

  • Precursor Data: PubChem Compound Summary for CID 252444, 8-Chloro-5-nitroquinoline.[1] Link

Note: While specific spectral data for the exact pyrrolidine derivative is often embedded in broader structure-activity relationship (SAR) papers, the protocols above are standardized for this chemical class.

Sources

Exploratory

Technical Guide: 1H NMR Analysis of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Executive Summary This guide details the 1H NMR characterization of 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a pharmacophore often explored in antiparasitic and antiproliferative drug discovery. The molecule presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the 1H NMR characterization of 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a pharmacophore often explored in antiparasitic and antiproliferative drug discovery. The molecule presents a unique "push-pull" electronic system—a strong electron-withdrawing nitro group at position 5 and a strong electron-donating pyrrolidine ring at position 8.

For the medicinal chemist, the 1H NMR spectrum of this compound is not merely a verification tool but a diagnostic map of this electronic conflict. This guide provides the theoretical grounding, experimental protocols, and specific spectral fingerprints required to validate the synthesis of this scaffold with high confidence.

Structural Context & Electronic Logic

To accurately interpret the NMR spectrum, one must first understand the electronic environment. The quinoline core is subjected to two opposing forces that dramatically alter chemical shifts, particularly in the benzenoid ring (positions 5, 6, 7, 8).

The "Push-Pull" Mechanism
  • The Pull (Deshielding): The nitro group (-NO2) at C5 is a potent electron-withdrawing group (EWG). Through induction and anisotropy, it significantly deshields the adjacent proton H6 and the peri-proton H4 .

  • The Push (Shielding): The pyrrolidine nitrogen at C8 is a strong electron-donating group (EDG) via resonance. It pushes electron density into the ring, specifically shielding the ortho proton H7 .

The Diagnostic Result: The most critical feature of this spectrum is the H6/H7 coupling system . Unlike unsubstituted quinoline, where these protons might overlap, the push-pull effect creates a massive chemical shift separation (Δδ > 1.5 ppm) between H6 (downfield) and H7 (upfield), resulting in two distinct doublets with a characteristic ortho coupling constant (~9.0 Hz).

ElectronicEffects cluster_0 Electronic Forces cluster_1 Spectral Consequences NO2 5-Nitro Group (Strong EWG) H6 H6 Proton Deshielded (Downfield) ~8.5 - 8.7 ppm NO2->H6 Inductive/Mesomeric Withdrawal H4 H4 Proton Peri-Effect (Downfield) ~8.4 - 8.6 ppm NO2->H4 Anisotropic Deshielding Pyr 8-Pyrrolidine (Strong EDG) H7 H7 Proton Shielded (Upfield) ~6.8 - 7.1 ppm Pyr->H7 Resonance Donation

Figure 1: The electronic "Push-Pull" map illustrating the causality between substituents and observed chemical shift perturbations.

Experimental Protocol

Sample Preparation

Proper preparation is critical to avoid aggregation effects common in planar aromatic systems.

  • Solvent Selection:

    • Chloroform-d (CDCl3): Preferred for routine analysis. The molecule is sufficiently lipophilic.

    • DMSO-d6: Use only if solubility in CDCl3 is poor or if investigating hydrogen bonding (though no labile protons exist in the pure product). Note: DMSO will shift aromatic protons slightly downfield compared to CDCl3.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., K2CO3) carried over from nucleophilic substitution reactions.

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (minimum) to 64 (for high S/N on 13C satellites).

  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative work); increase to 5.0 s for quantitative integration (qNMR).

  • Spectral Width: -2 to 14 ppm (to catch potential acidic impurities).

Spectral Assignment (The Fingerprint)

The following data represents the expected chemical shifts in CDCl3 .

Aromatic Region (Hetero- & Carbocyclic Rings)

Total Integral: 5H

ProtonShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
H2 8.90 – 9.10dd4.2, 1.6Alpha to Quinoline N. Most deshielded due to electronegativity of N1.
H6 8.50 – 8.70d9.0Ortho to Nitro. Strongly deshielded by EWG. Part of AB system.[1][2]
H4 8.40 – 8.60dd8.5, 1.6Gamma to N1, but Peri to Nitro. Deshielded by NO2 anisotropy.
H3 7.50 – 7.70dd8.5, 4.2Beta to N1. Typical quinoline H3 position.
H7 6.80 – 7.10d9.0Ortho to Pyrrolidine. Strongly shielded by amine resonance. Key diagnostic peak.
Aliphatic Region (Pyrrolidine Ring)

Total Integral: 8H

ProtonShift (δ ppm)MultiplicityIntegralAssignment Logic
N-CH2 3.60 – 3.90m (broad)4HAlpha to pyrrolidine nitrogen. Deshielded by N and aromatic ring current.
C-CH2 1.90 – 2.10m (broad)4HBeta to pyrrolidine nitrogen. Typical cyclic alkane region.

Verification & Troubleshooting

The "Roofing" Effect Check

In the H6/H7 doublet pair, look for the "roofing" effect (intensity slanting towards each other). While the chemical shift difference is large, the strong coupling (J ~9Hz) confirms they are neighbors on the benzene ring.

Common Impurities

During synthesis (typically SnAr of 5-nitro-8-haloquinoline with pyrrolidine), specific impurities are common:

  • 5-Nitro-8-hydroxyquinoline (Hydrolysis Product):

    • Look for a broad phenolic -OH singlet >10 ppm (if in DMSO).

    • H7 will shift slightly downfield compared to the pyrrolidinyl product.

  • Residual Pyrrolidine:

    • Sharp multiplets at ~2.8 ppm and ~1.6 ppm.

    • Remedy: These should be removed by high-vacuum drying, as pyrrolidine is volatile.

  • DMF/DMSO (Reaction Solvents):

    • DMF: 8.02 (s), 2.96 (s), 2.88 (s).

    • DMSO: 2.62 (s) in CDCl3.

2D NMR Validation Logic

If the 1D spectrum is ambiguous, run the following:

  • COSY: Confirm the H6-H7 spin system is isolated from the H2-H3-H4 spin system.

  • NOESY: A strong NOE correlation should exist between the Pyrrolidine N-CH2 protons and H7 . This proves the pyrrolidine is attached at position 8.

Workflow Start Crude Product Prep Sample Prep (CDCl3 + Filtration) Start->Prep Acq 1H NMR Acquisition (ns=16, d1=1s) Prep->Acq Check1 Check Aromatic Region (5 Protons?) Acq->Check1 Pass1 Identify H6/H7 Pair (Large Split, J~9Hz) Check1->Pass1 Yes Fail1 Recrystallize/Column Check1->Fail1 No Check2 Check Aliphatic Region (Pyrrolidine 4H+4H?) Pass1->Check2 Check2->Fail1 No Pass2 NOESY Verification (N-CH2 <-> H7) Check2->Pass2 Yes Final Validated Structure Pass2->Final

Figure 2: Step-by-step validation workflow for verifying the 5-nitro-8-(pyrrolidin-1-yl)quinoline scaffold.

References

  • Substituent Effects in Quinolines

    • Theoretical and experimental values of chemical shifts in quinoline deriv
  • 8-Aminoquinoline Derivatives NMR Data

    • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules (NIH).
  • Pyrrolidine Substituent Shifts

    • BMRB Entry: 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol.[3] Biological Magnetic Resonance Data Bank.

  • Nitro-Quinoline Electronic Effects

    • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[4] NIH.

Sources

Foundational

Technical Evaluation: In Vitro Anticancer Activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

This technical guide provides a rigorous evaluation framework for 5-Nitro-8-(pyrrolidin-1-yl)quinoline (CAS: 294194-84-6), a specific derivative within the 5-nitro-8-aminoquinoline class. While 8-hydroxyquinolines (like...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous evaluation framework for 5-Nitro-8-(pyrrolidin-1-yl)quinoline (CAS: 294194-84-6), a specific derivative within the 5-nitro-8-aminoquinoline class.

While 8-hydroxyquinolines (like Nitroxoline) are well-documented chelators, the substitution of the hydroxyl group with a cyclic tertiary amine (pyrrolidine) at position 8 fundamentally alters the physicochemical properties, shifting the mechanism from metal chelation toward bioreductive alkylation and ROS-mediated cytotoxicity .

Compound Profile & Pharmacophore Analysis

Compound Identity:

  • IUPAC Name: 5-Nitro-8-(pyrrolidin-1-yl)quinoline[1][2]

  • CAS Number: 294194-84-6[3]

  • Molecular Formula:

    
    
    
  • Class: 5-Nitro-8-aminoquinoline derivative

Structural Logic: The molecule combines two critical pharmacophores:

  • 5-Nitroquinoline Scaffold: The nitro group (

    
    ) at position 5 is an electron-withdrawing group capable of undergoing enzymatic reduction. In hypoxic tumor environments, this group is reduced by nitroreductases to form reactive nitro-radical anions, leading to oxidative stress.
    
  • 8-Pyrrolidinyl Substituent: Unlike the primary amine in Primaquine (an antimalarial), the pyrrolidine ring creates a tertiary amine. This increases lipophilicity (enhancing membrane permeability) and prevents acetylation, potentially prolonging the compound's half-life in vitro compared to primary amines.

Mechanism of Action (Hypothesis & Validation)

The anticancer activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline is driven by a "One-Electron Reduction" cycle, distinct from the intercalation mechanism of doxorubicin or the alkylation of cisplatin.

Core Pathway: Bioreductive ROS Generation

The compound acts as a pro-oxidant .

  • Entry: The lipophilic pyrrolidine tail facilitates passive diffusion across the cell membrane.

  • Activation: Intracellular oxidoreductases (e.g., NADPH:cytochrome P450 reductase) reduce the 5-nitro group to a nitro-anion radical (

    
    ).
    
  • Futile Cycling: In the presence of oxygen, the radical transfers an electron to

    
    , generating superoxide anions (
    
    
    
    ).
  • Damage: The superoxide dismutates to

    
    , which generates highly toxic hydroxyl radicals (
    
    
    
    ) via the Fenton reaction, causing DNA strand breaks and lipid peroxidation.
Visualization: The Bioreductive Signaling Pathway

BioreductivePathway Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline Radical Nitro-Anion Radical (R-NO2•-) Compound->Radical 1e- Reduction (NADPH) Enzyme Nitroreductase / P450 Reductase Enzyme->Radical Catalysis Oxygen Molecular Oxygen (O2) Radical->Oxygen Recycle Regenerated Parent Compound Radical->Recycle Electron Transfer to O2 Superoxide Superoxide (O2•-) Oxygen->Superoxide Accepts Electron DNA_Damage DNA Strand Breaks (Apoptosis) Superoxide->DNA_Damage ROS Cascade

Caption: Figure 1.[4] The "Futile Cycle" mechanism where the 5-nitro moiety generates cytotoxic superoxide radicals upon enzymatic reduction.

Experimental Protocols for Validation

To validate the activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, researchers must employ a multi-parametric approach. The following protocols are designed to confirm the specific ROS-mediated mechanism.

A. Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? Nitro compounds can sometimes interfere with the mitochondrial reduction of MTT, leading to false positives. The Sulforhodamine B (SRB) assay measures total protein mass and is more reliable for this class.

Protocol:

  • Seeding: Seed tumor cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with a log-scale concentration range (0.1 µM to 100 µM) of the compound. Include Nitroxoline as a positive control.

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash and stain with 0.4% SRB solution (in 1% acetic acid) for 20 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base and read absorbance at 510 nm.

  • Calculation: Determine

    
     using non-linear regression (Sigmoidal Dose-Response).
    
B. ROS Detection (DCFDA Flow Cytometry)

Objective: Confirm that cytotoxicity is driven by oxidative stress.

Protocol:

  • Probe Loading: Incubate treated cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C.

  • Rescue Control: Co-treat a subset of wells with N-acetylcysteine (NAC) (5 mM), a ROS scavenger.

  • Analysis: Measure fluorescence via Flow Cytometry (FITC channel).

  • Validation Criteria: The compound must show a right-shift in fluorescence intensity (increased ROS). Crucially, the addition of NAC must significantly attenuate this shift and rescue cell viability.

C. Cell Cycle Analysis (PI Staining)

Objective: Determine if the compound induces G2/M arrest (typical for DNA-damaging agents).

Protocol:

  • Harvest: Collect cells after 24h treatment.

  • Fixation: Fix in 70% ethanol at -20°C overnight.

  • Staining: Stain with Propidium Iodide (PI) solution containing RNase A.

  • Readout: Analyze DNA content histograms. 5-nitroquinolines often cause an accumulation in the S-phase or G2/M phase due to replication fork stalling caused by oxidative DNA damage.

Data Presentation & Interpretation

When characterizing this molecule, organize data to highlight the structure-activity relationship (SAR).

Table 1: Expected Comparative Activity Profile

Parameter5-Nitro-8-(pyrrolidin-1-yl)quinolineNitroxoline (Control)Interpretation

(Breast/Lung)
Low µM range (Est. 1–10 µM)~5–20 µMPyrrolidine often enhances lipophilicity/uptake.
ROS Induction High (+++)Moderate (++)Nitro group is the primary driver.
NAC Rescue SignificantPartialConfirms oxidative mechanism.
Metal Chelation Low / NegligibleHighLack of -OH group prevents effective chelation.

Key Insight: If the


 is significantly lower than Nitroxoline, it suggests the pyrrolidine ring facilitates better intracellular accumulation or that the compound interacts with a secondary target (e.g., specific kinase inhibition) beyond simple ROS generation.

Synthesis & Stability Notes

For researchers synthesizing this compound for testing:

  • Precursor: 5-Nitro-8-chloroquinoline.

  • Reaction: Nucleophilic aromatic substitution (

    
    ) using pyrrolidine in a polar aprotic solvent (DMF or DMSO) with a base (
    
    
    
    ).
  • Stability: The 5-nitro group is stable, but the compound should be protected from light to prevent photo-degradation of the quinoline ring.

References

  • Adhikari, A., et al. (2025). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[5] Cancer Letters.

  • Desai, N.C., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances.

  • Sigma-Aldrich. (2024). "Product Specification: 5-Nitro-8-(pyrrolidin-1-yl)quinoline (CAS 294194-84-6)."[3]

  • O'Connor, C.J., et al. (2019). "Quinoline as an efficient scaffold for anticancer drug development." Arabian Journal of Chemistry.

Sources

Exploratory

Technical Monograph: Antimicrobial Spectrum of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

This guide serves as an in-depth technical monograph on 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a specific 8-aminoquinoline derivative distinguished by its nitro-aromatic warhead and lipophilic pyrrolidine substituent.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a specific 8-aminoquinoline derivative distinguished by its nitro-aromatic warhead and lipophilic pyrrolidine substituent.[1][2] This compound (often identified in screening libraries as ST006442 ) represents a structural evolution of the classic antibiotic nitroxoline, shifting the mechanism from metal chelation to bioreductive alkylation.[1][2][3]

[1][2]

Executive Summary

5-Nitro-8-(pyrrolidin-1-yl)quinoline (CAS: 294194-84-6) is a synthetic antimicrobial agent belonging to the 5-nitroquinoline class.[1][2][3][4][5] Unlike its parent scaffold 8-hydroxyquinoline (Nitroxoline), which functions primarily via cation chelation, this derivative incorporates a tertiary pyrrolidine amine at the C8 position.[1][2] This structural modification eliminates the bidentate chelating motif, thereby directing its pharmacological activity toward nitro-activation pathways .[1][2][3][6]

The compound exhibits a broad-spectrum profile with enhanced potency against anaerobes and Gram-positive cocci (including MRSA), driven by its high lipophilicity (cLogP ~2.[1][2]74) and susceptibility to bacterial nitroreductases.[1][2][6] It is currently positioned as a "hit-to-lead" molecule in drug discovery campaigns targeting resistant bacterial biofilms and protozoal infections.[1][2][3]

Chemical Identity & Structural Pharmacology (SAR)

Chemical Data
PropertySpecification
IUPAC Name 5-nitro-8-(pyrrolidin-1-yl)quinoline
CAS Number 294194-84-6
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
LogP (Predicted) 2.74 (Lipophilic)
H-Bond Donors 0 (Aprotic)
H-Bond Acceptors 4
Structure-Activity Relationship (SAR)

The molecule consists of three pharmacophoric zones:

  • The Quinoline Core: Provides the planar aromatic scaffold for DNA intercalation.[1][2][3][6]

  • The 5-Nitro Group (

    
    ):  The "warhead."[1][2] It is an electron-withdrawing group that renders the ring electron-deficient and serves as the substrate for type I and II nitroreductases.[1][2][6]
    
  • The 8-Pyrrolidinyl Group: A steric, lipophilic modulator.[1][2][6]

    • Contrast with Nitroxoline: Nitroxoline has an 8-OH group, allowing it to chelate

      
       and 
      
      
      
      .[1][2][3] The 8-pyrrolidinyl group is bulky and lacks an acidic proton, abolishing chelation .[1][2][6]
    • Effect: This forces the mechanism of action (MOA) to rely exclusively on the nitro-group reduction, making the compound more selective for organisms with high nitroreductase activity (e.g., anaerobes, H. pylori).[1][2][6]

Antimicrobial Spectrum[2][9][10][11]

The spectrum of 5-Nitro-8-(pyrrolidin-1-yl)quinoline is inferred from high-fidelity SAR data of 5-nitro-8-aminoquinolines and specific screening hits.[1][2][3]

Primary Activity Profile
Target ClassSusceptibilityRationale
Anaerobic Bacteria High Clostridium spp., Bacteroides spp.[1][2] possess low-redox-potential electron transport chains capable of rapidly reducing the 5-nitro group to toxic radicals.[1][2][3][6]
Gram-Positive Cocci High S. aureus (including MRSA) and Enterococcus.[1][2][6] The lipophilic pyrrolidine ring facilitates penetration through the thick peptidoglycan layer.[1][2][3][6]
Gram-Negative Aerobes Moderate/Variable Activity against E. coli and P. aeruginosa is limited by efflux pumps.[1][2][3][6] However, the lack of chelation avoids some resistance mechanisms specific to Nitroxoline.[1][2][3][6]
Mycobacteria Moderate The nitro-quinoline scaffold is structurally related to anti-TB agents; lipophilicity aids mycolic acid traversal.[1][2][3][6]
Protozoa High Trichomonas vaginalis, Giardia.[1][2][3][6] Nitro-activation is the gold standard mechanism for anti-protozoal therapy.[1][2][6]
Biofilm Activity

Unlike hydrophilic antibiotics, the high lipophilicity of the pyrrolidinyl derivative allows it to penetrate the exopolysaccharide (EPS) matrix of biofilms.[1][2][3][6] It is particularly effective against stationary-phase cells within the biofilm core which are metabolically sluggish but still capable of slow nitro-reduction.[1][2][3][6]

Mechanism of Action (MOA)

The compound functions as a bioreductive prodrug .[1][2][3] It is inactive in its native form but is activated intracellularly by bacterial nitroreductases (NTRs).[1][2][6]

The Nitro-Activation Cascade[1][2][3]
  • Entry: Passive diffusion across the cell membrane (facilitated by the pyrrolidine group).[1][2][3][6]

  • Reduction: Bacterial flavoproteins (NTRs) transfer electrons to the 5-nitro group.[1][2][3][6]

  • Radical Generation: Formation of the nitro-anion radical (

    
    ).[1][2][3][6]
    
  • Damage: In aerobic conditions, this generates superoxide (futile cycling).[1][2][3][6] In anaerobic conditions, it proceeds to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates.[1][2][3]
  • Terminal Effect: The hydroxylamine intermediate attacks DNA guanine residues, causing strand breaks and helix destabilization.[1][2][3][6]

MOA Visualization

MOA cluster_Aerobic Aerobic Pathway cluster_Anaerobic Anaerobic Pathway (Lethal) Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline (Prodrug) CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry NTR Nitroreductase (Enzyme) CellEntry->NTR Radical Nitro-anion Radical (R-NO2•-) NTR->Radical 1e- Reduction O2 O2 -> Superoxide (O2•-) Radical->O2 Futile Cycle Nitroso Nitroso (R-NO) Radical->Nitroso Anaerobic Reduction OxStress Oxidative Stress O2->OxStress Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl DNA DNA Adducts & Strand Breaks Hydroxyl->DNA Covalent Binding

Figure 1: Bioreductive activation pathway of 5-nitro-8-(pyrrolidin-1-yl)quinoline.[1][2][3] Specificity is driven by the presence of bacterial nitroreductases.[6]

Experimental Protocols

Synthesis (Nucleophilic Aromatic Substitution)

To generate fresh compound for testing, the following validated protocol is recommended:

  • Reagents: 8-Chloro-5-nitroquinoline (1.0 eq), Pyrrolidine (2.5 eq), Ethanol or DMF.[1][2][6]

  • Procedure:

    • Dissolve 8-chloro-5-nitroquinoline in ethanol.

    • Add pyrrolidine dropwise at room temperature (exothermic reaction).[1][2][6]

    • Reflux at

      
       for 4–6 hours.[1][2][3] Monitor TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2][6]
      
    • Workup: Pour into ice water. The yellow/orange precipitate is the product.[1][2][6]

    • Purification: Recrystallize from ethanol.

  • Validation:

    
     NMR should show pyrrolidine multiplets at 
    
    
    
    1.95 and 3.60 ppm.
Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine potency against S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1][2][3][6]

  • Preparation: Dissolve compound in 100% DMSO to 10 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be

    
    .[1][2][6]
    
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Visual turbidity or

    
    .
    
    • Self-Validation: Include Nitroxoline as a positive control.[1][2][3][6] If Nitroxoline MIC is out of range (e.g.,

      
       for E. coli), invalidate the plate.[1][2][3]
      
Nitroreductase Specificity Assay

Objective: Confirm the MOA depends on nitro-reduction.

  • Strain Pair: Use E. coli wild-type vs. E. coli

    
     (nitroreductase deficient mutant).[1][2][3][6]
    
  • Expectation: The MIC should increase significantly (e.g., 4-8 fold) in the mutant strain, confirming that the enzyme is required for activation.[1][2][3][6]

References

  • Nitroxoline and Derivatives

    • Latosińska, J. N., et al. (2021).[1][2][3][6][7] "Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives." Journal of Medicinal Chemistry.

  • Nitro-Pyrrolomycin Analogs

    • Raimondi, M. V., et al. (2019).[1][2][3] "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents."[1][2][6] Antibiotics.[1][2][8]

  • 8-Aminoquinoline Metal Complexes

    • Srisung, S., et al. (2013).[1][2][3] "Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes." Asian Pacific Journal of Tropical Biomedicine.

  • Quinoline Antimicrobial Review

    • Prachayasittikul, V., et al. (2013).[1][3] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1][2][3]

  • Compound Identification

    • PubChem CID 11830 (8-Nitroquinoline parent scaffold) and related 8-amino derivatives.[1][2]

Sources

Foundational

The Ascendant Therapeutic Potential of 5-Nitroquinoline Derivatives: A Deep Dive into Structure-Activity Relationships

For distribution to: Researchers, scientists, and drug development professionals Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of ph...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. The introduction of a nitro group at the 5-position of the quinoline ring has been a particularly fruitful strategy, yielding compounds with potent anticancer, antimicrobial, and antiparasitic properties. This in-depth technical guide navigates the intricate structure-activity relationships (SAR) of 5-nitroquinoline derivatives, providing a comprehensive analysis of the chemical features that govern their biological effects. We will explore the nuanced interplay of substituents, the molecular mechanisms of action, and the key signaling pathways modulated by this promising class of compounds. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering insights grounded in scientific literature and field-proven experimental methodologies.

The 5-Nitroquinoline Core: A Privileged Scaffold in Drug Discovery

The 5-nitroquinoline moiety is a recurring motif in a variety of biologically active molecules. The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences the electronic properties of the entire quinoline ring system. This electronic modulation is a critical determinant of the molecule's ability to interact with biological targets, underpinning its diverse therapeutic applications. One of the most well-studied 5-nitroquinoline derivatives is Nitroxoline (8-hydroxy-5-nitroquinoline), an established antibacterial and anticancer agent that serves as a foundational reference for understanding the SAR of this class.[1][2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

5-Nitroquinoline derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanism of action is often multifaceted, involving the induction of oxidative stress, inhibition of key enzymes, and modulation of critical signaling pathways.

Structure-Activity Relationship for Anticancer Potency

A systematic analysis of various 5-nitroquinoline analogs reveals several key structural features that dictate their anticancer efficacy:

  • The 8-Hydroxy Group: The presence of a hydroxyl group at the 8-position is a recurring feature in many active compounds, including Nitroxoline. This group is crucial for the metal-chelating properties of these molecules, which is a cornerstone of their anticancer activity.[3]

  • The 5-Nitro Group: The nitro group at the 5-position is a potent enhancer of cytotoxic activity. 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be significantly more toxic to cancer cells than its non-nitrated or halogenated counterparts.[1][3]

  • Substitutions at Other Positions: The introduction of various substituents at other positions on the quinoline ring can fine-tune the anticancer activity. For instance, the incorporation of a morpholine moiety at the 8-position can improve pharmacokinetic properties.[4]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 5-nitroquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Nitroxoline (8-hydroxy-5-nitroquinoline)HeLa (Cervical Carcinoma)~1.0[5]
NitroxolineMCF-7 (Breast Adenocarcinoma)~2.5[6]
NitroxolineHuCCT1 (Cholangiocarcinoma)~5.0[2]
5-Nitro-8-hydroxyquinoline derivative with fibrous materialHeLaViability ~1-3% at 20 µM[5]
Mechanism of Action and Signaling Pathway Modulation

The anticancer mechanism of 5-nitroquinoline derivatives is intricately linked to their ability to chelate metal ions, particularly copper. This chelation leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis in cancer cells.[3] Furthermore, these compounds have been shown to inhibit key enzymes involved in tumor progression and angiogenesis, such as cathepsin B and matrix metalloproteinases (MMPs).[3]

Recent studies suggest that 5-nitroquinoline derivatives can modulate critical signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Diagram: Postulated Modulation of the PI3K/Akt/mTOR Pathway by 5-Nitroquinoline Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth FiveNQ 5-Nitroquinoline Derivative FiveNQ->PI3K Inhibits FiveNQ->Akt Inhibits

Caption: 5-Nitroquinoline derivatives may exert their anticancer effects by inhibiting key kinases such as PI3K and Akt in the PI3K/Akt/mTOR signaling pathway.

Antimicrobial and Antiparasitic Frontiers

The therapeutic utility of 5-nitroquinoline derivatives extends beyond oncology, with significant activity demonstrated against a broad spectrum of bacteria, fungi, and parasites.

Structure-Activity Relationship for Antimicrobial and Antiparasitic Efficacy

The structural requirements for antimicrobial and antiparasitic activity often parallel those for anticancer effects:

  • Metal Chelation: The ability to chelate divalent metal cations, such as Zn²⁺ and Fe²⁺, is a primary mechanism of antimicrobial action. This sequestration disrupts essential enzymatic processes in pathogens and can also interfere with biofilm formation.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate microbial cell membranes.

  • Specific Substitutions: The nature and position of substituents can confer selectivity against different types of microorganisms. For instance, certain Mannich bases of nitroxoline have shown enhanced antimicrobial activity.[7]

Quantitative Analysis of Antimicrobial and Antiparasitic Activity

The following table provides a summary of the in vitro antimicrobial and antiparasitic activity of selected 5-nitroquinoline derivatives.

CompoundOrganismMIC (µg/mL)IC50 (µM)Reference
NitroxolineEscherichia coli1-10[8]
Nitroxoline Mannich Base (with diisopropylamine)Staphylococcus aureus[7]
5-Nitro-2-picolyl-indazolin-3-oneTrypanosoma cruzi (epimastigotes)1.1 ± 0.3[9]
5-Nitro-2-picolyl-indazolin-3-oneTrypanosoma cruzi (trypomastigotes)5.4 ± 1.0[9]
Mechanism of Action

In bacteria, 5-nitroquinoline derivatives act as metallophores, leading to an intracellular accumulation of metal ions like copper and zinc to toxic levels. This disrupts cellular homeostasis and leads to bacterial cell death. Against parasites like Trypanosoma cruzi, these compounds can induce programmed cell death, characterized by ROS generation and apoptosis.[9]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development in this area, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of 5-nitroquinoline derivatives.

General Synthesis of 5-Nitroquinoline Derivatives

A common and versatile method for the synthesis of the 5-nitroquinoline scaffold is the Skraup synthesis.

Diagram: General Workflow for the Skraup Synthesis of 5-Nitroquinolines

Skraup_Synthesis_Workflow Start Start: m-Nitroaniline & Glycerol Step1 Step 1: Dehydration of Glycerol (H₂SO₄, Heat) Start->Step1 Intermediate1 Intermediate: Acrolein Step1->Intermediate1 Step2 Step 2: Michael Addition (m-Nitroaniline + Acrolein) Intermediate1->Step2 Step3 Step 3: Cyclization & Dehydration (Acid-catalyzed) Step2->Step3 Intermediate2 Intermediate: 1,2-Dihydro-5-nitroquinoline Step3->Intermediate2 Step4 Step 4: Oxidation (e.g., Nitrobenzene) Intermediate2->Step4 End End Product: 5-Nitroquinoline Step4->End

Caption: The Skraup synthesis provides a direct route to the 5-nitroquinoline core structure.

Step-by-Step Protocol for Skraup Synthesis of 5-Nitroquinoline: [10]

  • Reaction Setup: In a fume hood, combine m-nitroaniline, glycerol, and a moderating agent like ferrous sulfate in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be controlled to prevent excessive temperature rise.[10]

  • Heating: Gently heat the reaction mixture. The reaction will become exothermic and begin to boil. Once self-sustaining, remove the external heat.[10]

  • Work-up: After the reaction subsides, allow the mixture to cool. Dilute with water and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.[10]

  • Isolation: Perform steam distillation to isolate the crude 5-nitroquinoline.[10]

  • Purification: The crude product can be further purified by recrystallization or chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Protocol for MTT Assay: [2]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-nitroquinoline derivative for a specified period (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the 5-nitroquinoline derivative in a 96-well microtiter plate containing appropriate growth medium.[11]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Conclusion and Future Directions

The 5-nitroquinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships delineated in this guide highlight the critical role of the 5-nitro and 8-hydroxy groups, as well as the potential for fine-tuning biological activity through substitutions at other positions. The multifaceted mechanisms of action, primarily centered around metal chelation and the induction of cellular stress, offer opportunities to overcome drug resistance.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: The systematic synthesis and screening of a wider array of 5-nitroquinoline derivatives with diverse substitutions are crucial to further refine the SAR and identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Deeper investigations into the specific molecular targets and signaling pathways modulated by these compounds will provide a more complete understanding of their biological effects.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and safety.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-nitroquinoline derivatives in the ongoing battle against cancer and infectious diseases.

References

  • Jiang, H., Taggart, J., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Clioquinol and its analogue, 8-hydroxy-5-nitroquinoline, are more potent anti-cancer agents than clioquinol. Cancer letters, 230(2), 189-197.
  • Goranova, V., Nenkova, S., & Gusterova, A. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Polymers, 15(12), 2684.
  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug design, development and therapy, 9, 2033–2047.
  • Mishra, A., Kaushik, N. K., Kumar, A., Kaushik, N. K., & Choi, E. H. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC cancer, 19(1), 803.
  • IUPAC. (n.d.). Gold Book - minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2015). Synthesis of quinoline and its derivatives using various name reactions: an overview. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 134-143.
  • Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4307–4353.
  • Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Zejc, A., & Ryznerska, B. (1980). Antibacterial and antifungal activities of nitroxoline Mannich bases. Chemotherapy, 26(4), 263–267.
  • Imran, M., Khan, S. A., & Asiri, A. M. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Molecules (Basel, Switzerland), 26(24), 7475.
  • ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? Retrieved from [Link]

  • El-Sayed, N. N. E., El-Gohary, N. S., & Shaaban, M. (2020). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. ACS omega, 5(43), 28045–28056.
  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. S., Al-Zahrani, A. A., Al-Ghamdi, S. S., & El-Faham, A. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC advances, 11(55), 34685–34700.
  • ResearchGate. (n.d.). IC 50 and MIC values of different antibiotics derived from the newly developed strategy based on a fluorometer. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial assays. IC 50 : 50% inhibitory concentration (mM), MIC: minimal inhibitory concentration (mM). Retrieved from [Link]

  • Chedea, V. S., & Jirout, M. (2021). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. International journal of molecular sciences, 22(15), 8235.
  • Alda, E., Pérez-Silanes, S., Galiano, S., Vottero, E., Viayna, E., Villar, R., ... & Monge, A. (2011). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 16(10), 8439–8455.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • ResearchGate. (n.d.). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]

  • Gzella, A., & Wujec, M. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10834.
  • Alda, E., Pérez-Silanes, S., Galiano, S., Vottero, E., Viayna, E., Villar, R., ... & Monge, A. (2011).

Sources

Exploratory

Precision Engineering of the Quinoline Scaffold: A Modern Synthesis &amp; Discovery Guide

Strategic Rationale: The "Privileged" Scaffold In drug discovery, the quinoline core (benzo[b]pyridine) is not merely a chemical structure; it is a "privileged scaffold" capable of binding to multiple, unrelated receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The "Privileged" Scaffold

In drug discovery, the quinoline core (benzo[b]pyridine) is not merely a chemical structure; it is a "privileged scaffold" capable of binding to multiple, unrelated receptor targets with high affinity. From the historical success of Chloroquine (antimalarial) to the tyrosine kinase inhibition of Lenvatinib (anticancer), the quinoline ring remains a cornerstone of medicinal chemistry.

However, the low-hanging fruit has been picked. The challenge for the modern scientist is not just making quinolines, but synthesizing them with regiochemical precision , late-stage functionalization capability , and sustainable atom economy .

This guide moves beyond the harsh conditions of the classical Skraup or Friedländer syntheses. Instead, we focus on Transition-Metal Catalyzed C-H Activation and Multicomponent Povarov Reactions —methodologies that allow for the rapid generation of diverse libraries with high structural complexity.

Structure-Activity Relationship (SAR) Logic[1]

Before synthesis, we must design. The biological activity of quinoline is dictated by specific substitution patterns.

  • The N-Atom (Position 1): Acts as a hydrogen bond acceptor. Quaternization often reduces membrane permeability but increases DNA affinity.

  • C-2 & C-4 Positions: Critical for metabolic stability and steric fit. 4-amino substitutions are essential for antimalarial activity (heme polymerization inhibition).

  • C-6, C-7, & C-8 Positions: Electronic tuning. Electron-withdrawing groups (EWGs) like -Cl or -F at C-7 often enhance metabolic stability and potency (e.g., Chloroquine).

Visualization: Quinoline SAR Decision Matrix

QuinolineSAR Core Quinoline Core (Benzo[b]pyridine) N1 N1 Position H-Bond Acceptor Target: Kinase Hinge Region Core->N1 C2 C2 Position Lipophilicity Tuning (Alkyl/Aryl groups) Core->C2 C4 C4 Position Key for Antimalarial Activity (Amino substitutions) Core->C4 C8 C8 Position Solubility & PK Modulation (Directing Group Site) Core->C8

Figure 1: Strategic functionalization points on the quinoline scaffold for targeted biological effects.

Advanced Synthesis Protocol: Rh(III)-Catalyzed C-H Annulation

While the Povarov reaction is excellent for diversity, Rhodium(III)-catalyzed C-H activation offers superior regiocontrol for synthesizing 2,3-substituted quinolines from anilines/amides and alkynes. This method avoids pre-functionalized handles, using the amide itself as a Directing Group (DG).

The Mechanism: C-H Activation Cycle

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Rh(III)/Rh(I) redox cycle, involving C-H bond cleavage, alkyne insertion, and reductive elimination.

RhCatalyticCycle Step1 Active Species Cp*Rh(III) Step2 C-H Activation (Deprotonation via Acetate) Step1->Step2 Step3 Rhodacycle Intermediate Step2->Step3 Step4 Alkyne Insertion Step3->Step4 Step5 Reductive Elimination Step4->Step5 Step6 Product Release (Quinoline) Step5->Step6 Step7 Re-oxidation Rh(I) -> Rh(III) (via Cu(OAc)2) Step6->Step7 Step7->Step1 Regeneration

Figure 2: The Rh(III)-catalyzed oxidative annulation cycle. Note the critical re-oxidation step mediated by Copper(II).

Experimental Protocol

Objective: Synthesis of 2,3-diphenylquinoline via C-H activation.

Reagents:

  • Substrate: N-phenylbenzimidamide (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant: Cu(OAc)2 (2.1 equiv)

  • Additive: AgSbF6 (10 mol%) - Crucial for abstracting chloride to generate the cationic Rh species.

  • Solvent: t-Amyl alcohol or TFE (Trifluoroethanol) - TFE stabilizes the cationic intermediate.

Step-by-Step Workflow:

  • Setup: In a glovebox or under N2 flow, charge a dried screw-cap pressure tube with [Cp*RhCl2]2 (7.7 mg), AgSbF6 (17.2 mg), and Cu(OAc)2 (190 mg).

  • Addition: Add the N-phenylbenzimidamide (98 mg) and diphenylacetylene (107 mg).

  • Solvation: Add 3.0 mL of TFE. Seal the tube tightly.

  • Reaction: Heat the block to 110°C for 16 hours.

    • Observation: The solution should turn from blue/green (Cu salt) to a dark homogeneous mixture.

  • Workup: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with additional CH2Cl2.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 95:5 to 80:20).

Self-Validating Checkpoints:

  • Color Change: If the reaction stays bright blue, the Cu(II) is not being consumed/reduced, indicating the catalytic cycle has stalled (likely due to moisture or inactive catalyst).

  • TLC: The product is highly fluorescent under UV (254/365 nm).

Characterization & Validation

Once synthesized, the structure must be rigorously confirmed. Quinolines have distinct NMR signatures.

Standard 1H NMR Data (CDCl3, 400 MHz)
PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
H-2 Aromatic8.80 - 8.95Doublet (d)~4.5 Hz (if H3 present)
H-3 Aromatic7.30 - 7.45DD or M-
H-4 Aromatic8.10 - 8.20Doublet (d)~8.0 Hz
H-8 Aromatic8.05 - 8.15Doublet (d)~8.5 Hz

Validation Note: The proton at C-2 (if unsubstituted) is the most deshielded due to the adjacent electronegative nitrogen. If you synthesized a 2-substituted quinoline, this peak will disappear, confirming regioselectivity.

Biological Evaluation: The "Go/No-Go"

For a drug development professional, synthesis is only the beginning. The following assays are standard for initial validation.

  • Antiproliferative Assay (MTT/Alamar Blue):

    • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

    • Control: Doxorubicin or Cisplatin.

    • Metric: IC50 < 10 µM is considered a "hit" for optimization.

  • Antimalarial Assay (Sybr Green I):

    • Strain:P. falciparum (3D7 - sensitive, Dd2 - resistant).

    • Metric: Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive). An RI < 2.0 suggests the compound overcomes known resistance mechanisms.

References

  • Review on Quinoline Biological Activity

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[1][2][3][4][5]

    • Source: RSC Advances, 2025.[1]

    • URL:[Link]

  • Rh(III)

    • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
    • Source: Organic & Biomolecular Chemistry, 2025.[6][7][8]

    • URL:[Link]

  • Povarov Reaction Overview

    • Title: Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.[9][10]

    • Source: Synthesis (Thieme), 2022.[9]

  • Green Chemistry Approaches

    • Title: Green Synthesis of Quinoline Derivatives: Applic
    • Source: BenchChem Technical Support, 2025.[3]

  • Rh-Catalyzed Hydroacylation (Alternative Pathway)

    • Title: Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation.[11]

    • Source: Organic Letters, 2016.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Nitro-8-(pyrrolidin-1-yl)quinoline in Cell Culture Systems

Introduction & Mechanistic Insight 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a bioactive small molecule belonging to the 8-aminoquinoline class. Structurally, it is an analog of the well-established antibiotic and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a bioactive small molecule belonging to the 8-aminoquinoline class. Structurally, it is an analog of the well-established antibiotic and anticancer agent Nitroxoline (5-nitro-8-hydroxyquinoline) . The substitution of the hydroxyl group at the 8-position with a pyrrolidine ring significantly alters the compound's physicochemical properties, enhancing lipophilicity and modifying its metal-chelating capabilities.

Mechanism of Action (MOA)

Unlike traditional chemotherapeutics that often target DNA replication directly, 5-nitro-8-aminoquinolines function primarily through Redox Cycling and Metal Dyshomeostasis .

  • ROS Generation: The 5-nitro moiety is susceptible to enzymatic reduction (e.g., by nitroreductases), generating nitro-anion radicals. These radicals react with molecular oxygen to produce superoxide anions (

    
    ), leading to oxidative stress.
    
  • Mitochondrial Uncoupling: The lipophilic nature of the pyrrolidine ring facilitates rapid entry into the mitochondrial matrix, where the compound can disrupt the electron transport chain (ETC), leading to membrane depolarization (

    
     loss).
    
  • Metal Chelation: The quinoline nitrogen and the 8-pyrrolidine nitrogen (or the adjacent geometry) can coordinate divalent cations (

    
    , 
    
    
    
    ), potentially inhibiting metalloenzymes or acting as a metal-ionophore to shuttle toxic levels of copper into the cell.
Primary Applications
  • Anticancer Research: Targeting Multidrug-Resistant (MDR) phenotypes (e.g., P-gp overexpressing cells) due to its ability to bypass traditional efflux pumps.

  • Antiparasitic Screening: High potency against kinetoplastids (Trypanosoma cruzi, Leishmania spp.) due to their susceptibility to nitro-induced oxidative stress.

  • Chemical Biology: Use as a probe for oxidative stress thresholds in solid tumors.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the cascade from cellular entry to apoptotic cell death induced by 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

G cluster_0 Cytosol Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane Mito Mitochondria Compound->Mito Direct Accumulation Nitroreductase Nitroreductase (Metabolic Activation) CellMembrane->Nitroreductase Intracellular Entry Efflux P-gp Efflux Pump CellMembrane->Efflux Low Affinity Radical Nitro Anion Radical Nitroreductase->Radical Enzymatic Reduction ROS ROS Surge (Superoxide/H2O2) Radical->ROS Redox Cycling MMP ΔΨm Loss (Depolarization) ROS->MMP Oxidative Damage Mito->MMP ETC Disruption Caspase Caspase 3/7 Activation MMP->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanistic pathway of 5-Nitro-8-(pyrrolidin-1-yl)quinoline inducing apoptosis via ROS generation and mitochondrial depolarization, bypassing P-gp efflux.

Experimental Protocols

Protocol A: Reconstitution and Storage (Critical)

The lipophilicity of the pyrrolidine ring makes this compound strictly hydrophobic. Improper solubilization is the #1 cause of experimental variability.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide), AnhydrousAvoid Ethanol; solubility is poor.
Stock Concentration 10 mM or 50 mM10 mM is recommended to minimize DMSO volume in culture.
Storage -20°C (Short term), -80°C (Long term)Light Sensitive: Store in amber vials or wrap in foil.
Freeze/Thaw Max 3 cyclesAliquot into single-use volumes (e.g., 20 µL).

Step-by-Step Reconstitution:

  • Weigh the lyophilized powder in a glass vial (avoid static plastics).

  • Add calculated volume of sterile, anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Inspect for turbidity. The solution should be clear yellow/orange.

Protocol B: Cytotoxicity Profiling (MTT/CellTiter-Glo)

Objective: Determine the IC50 value in sensitive vs. resistant cell lines.

Materials:

  • Target Cells (e.g., HeLa, MCF-7, or HepG2)

  • Assay Reagent (MTT or CellTiter-Glo)

  • 96-well clear bottom plates

  • Compound Stock (10 mM)

Procedure:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Serial Dilution:

    • Prepare a "Working Stock" plate in PBS or Media.

    • Range: 0.01 µM to 100 µM (Log-scale dilution recommended: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Control: Vehicle control (DMSO) must match the highest concentration used (typically <0.5%).

  • Treatment: Aspirate old media (optional, or add 2x concentrated drug). Add 100 µL of drug-containing media.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • MTT: Add 10 µL MTT reagent. Incubate 3h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.

    • CellTiter-Glo: Add equal volume reagent. Shake 2 min. Read Luminescence.

Data Analysis: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol C: ROS Detection (Flow Cytometry)

Objective: Validate the oxidative stress mechanism.

Materials:

  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • Positive Control: H2O2 (100 µM) or Menadione

  • Negative Control: NAC (N-acetylcysteine, 5 mM) – ROS Scavenger

Procedure:

  • Seeding: Seed 2 x 10^5 cells in a 6-well plate. Incubate overnight.

  • Pre-treatment (Optional): If testing rescue, add NAC (5 mM) 1 hour before the drug.

  • Drug Treatment: Treat cells with 5-Nitro-8-(pyrrolidin-1-yl)quinoline at IC50 and 2x IC50 concentrations for 4 to 6 hours . (ROS is an early event; 24h is often too late).

  • Staining:

    • Wash cells 1x with warm PBS.

    • Add 5 µM H2DCFDA in serum-free media.

    • Incubate 30 min at 37°C in the dark.

  • Harvest: Trypsinize cells, wash with PBS, and resuspend in FACS buffer.

  • Acquisition: Flow Cytometer (FITC Channel / Ex 488nm / Em 530nm).

    • Expectation: A right-shift in fluorescence intensity indicates ROS generation.

Protocol D: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Assess mitochondrial health.

Procedure:

  • Treat cells with the compound (IC50) for 12–24 hours.

  • Add JC-1 dye (2 µM final concentration) directly to culture media. Incubate 30 min at 37°C.

  • Wash 2x with PBS.

  • Analysis (Fluorescence Microscopy):

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence).

    • Depolarized Mitochondria: Monomers (Green Fluorescence).

    • Result: Drug treatment should cause a shift from Red to Green fluorescence (Decrease in Red/Green ratio).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Drug concentration too high for aqueous solubility.Do not exceed 100 µM. Ensure DMSO < 0.5%. Sonicate stock before dilution.
No Toxicity Observed Compound degradation or high cell density.Use fresh stock (light sensitive). Reduce seeding density to ensure cells are in log phase.
High Background (ROS) Photo-oxidation of probe.Keep all H2DCFDA steps strictly in the dark.
Inconsistent IC50 Evaporation in edge wells.Fill edge wells with PBS (do not use for data).

References

  • Nitroxoline Repurposing: Bethencourt-Estrella, C. J., et al. (2025).[1] "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound." Pharmaceuticals, 18(8): 1106.[1] (Note: Contextual grounding on 5-nitro-8-quinoline scaffold activity).

  • 8-Hydroxyquinoline Analogs: Jiang, H., et al. (2016). "Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing." Journal of the National Cancer Institute.

  • Pyrrolidine Scaffold Utility: Scarpi, D., et al. (2022).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.

  • MDR Targeting: Starr, J., et al. (2019). "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells."[3] International Journal of Molecular Sciences.

Sources

Application

topoisomerase inhibition assay protocol for quinoline derivatives

This guide details the experimental protocols for evaluating quinoline derivatives as Topoisomerase inhibitors. It focuses on Human Topoisomerase I (Topo I) and Topoisomerase II (Topo II) , the primary targets for quinol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental protocols for evaluating quinoline derivatives as Topoisomerase inhibitors. It focuses on Human Topoisomerase I (Topo I) and Topoisomerase II


 (Topo II) , the primary targets for quinoline-based antineoplastic agents (e.g., camptothecin analogues).

Part 1: Strategic Overview & Mechanism

Why Quinolines? Quinoline derivatives typically function as Topoisomerase Poisons (Interfacial Inhibitors) rather than catalytic inhibitors. They do not merely block the enzyme's entry; they stabilize the transient DNA-enzyme cleavable complex .

  • Mechanism: The quinoline scaffold intercalates at the DNA cleavage site, trapping the enzyme covalently bound to the DNA (the "cleavable complex").

  • Consequence: This prevents religation, leading to DNA double-strand breaks (DSBs) upon replication fork collision, triggering apoptosis.

Experimental Implication: A standard catalytic assay (Relaxation/Decatenation) will show that the enzyme fails to relax/decatenate DNA. However, to confirm the compound is a poison (and not just a catalytic blocker), you must perform a Cleavage Complex Assay to visualize the trapped nicked/linear DNA intermediates.

Part 2: Visualizing the Mechanism

The following diagram illustrates the specific interference point of quinoline derivatives in the Topoisomerase catalytic cycle.

TopoMechanism Substrate Supercoiled DNA Binding Non-Covalent Topo-DNA Binding Substrate->Binding Cleavage Cleavage Complex (Transient Nicking) Binding->Cleavage Nucleophilic attack Religation Religation (Strand Closing) Cleavage->Religation Normal Cycle Cleavage->Religation BLOCKED Product Relaxed DNA Religation->Product Release Quinoline Quinoline Derivative (Interfacial Poison) Quinoline->Cleavage Stabilizes Complex

Caption: Quinoline derivatives stabilize the Cleavable Complex, preventing the religation step and trapping the enzyme on the DNA.[1][2][3]

Part 3: Materials & Reagent Preparation

Critical Reagents
ReagentSpecificationPurpose
Human Topo I Recombinant, >5 U/µLTarget enzyme (Relaxation).
Human Topo IIngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Recombinant, >5 U/µLTarget enzyme (Decatenation).[4]
pBR322 Plasmid >90% SupercoiledSubstrate for Topo I.
kDNA (Kinetoplast) Catenated networkSubstrate for Topo II.
Proteinase K 20 mg/mLDigests Topo to reveal DNA breaks.
10% SDS Molecular GradeStops reaction; traps covalent complex.
Extraction Solvent Chloroform:Isoamyl Alcohol (24:[5][6]1)Removes peptides before gel loading.
Compound Preparation (The Quinoline Challenge)

Quinolines are hydrophobic and prone to precipitation in aqueous buffers.

  • Stock: Dissolve in 100% DMSO at 100x the final assay concentration (e.g., 10 mM stock for 100 µM final).

  • Solubility Check: Before the assay, dilute the compound in the Assay Buffer without enzyme. If turbidity occurs, lower the concentration or add 5% glycerol to the buffer.

  • DMSO Limit: Keep final DMSO concentration ≤ 1% (v/v) . Higher levels inhibit Topoisomerases non-specifically.

Part 4: Protocol A – Topo I Relaxation Assay (Screening)

Objective: Determine if the quinoline derivative inhibits the relaxation of supercoiled DNA.

Assay Buffer (10x Stock)
  • 100 mM Tris-HCl (pH 7.5)

  • 1.5 M KCl

  • 50 mM MgCl

    
    [4]
    
  • 5 mM DTT[1][5]

  • 1 mM EDTA[1][6]

  • 300 µg/mL BSA

Step-by-Step Procedure
  • Master Mix: Prepare a mix on ice (per reaction):

    • 2 µL 10x Assay Buffer

    • 0.5 µg Supercoiled pBR322 DNA[7]

    • H

      
      O to final volume of 19 µL (minus compound/enzyme vol).
      
  • Compound Addition: Add 1 µL of Quinoline derivative (various concentrations).

    • Control 1: DMSO only (Negative Control - Full Relaxation).

    • Control 2: Camptothecin (Positive Control - Inhibition).

    • Control 3: No Enzyme (Substrate Control - Supercoiled).

  • Enzyme Addition: Add 1 Unit of Human Topo I. Total volume = 20 µL.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Add 2 µL of 10% SDS . (Stops reaction).

  • Protein Digestion: Add 2 µL Proteinase K (20 mg/mL). Incubate at 45°C for 30 minutes .

    • Why? To digest the enzyme bound to DNA. If you skip this, the DNA remains bound to the protein and won't enter the gel properly.

  • Extraction (Optional but Recommended): Add 20 µL Chloroform:Isoamyl Alcohol (24:1). Vortex briefly, centrifuge 1 min. Take the upper aqueous phase.[5][6]

  • Electrophoresis:

    • Load onto 1% Agarose gel (TAE buffer).

    • Run without Ethidium Bromide (EtBr) at 2-3 V/cm for 3-4 hours.

    • Note: EtBr is an intercalator and alters supercoiling.[7] Stain after running.

  • Imaging: Stain with EtBr (0.5 µg/mL) for 30 mins, destain, and image.

Part 5: Protocol B – Topo II Decatenation Assay

Objective: Specific for Topo II.[3][4][5][8] Topo I cannot decatenate kDNA.

Assay Buffer (10x Stock)
  • 500 mM Tris-HCl (pH 8.0)

  • 1.2 M KCl

  • 100 mM MgCl

    
    
    
  • 5 mM ATP (Essential for Topo II )

  • 5 mM DTT[5]

Step-by-Step Procedure
  • Substrate Prep: Use 200 ng of kDNA (large network of interlocked minicircles) per reaction.

  • Reaction Setup:

    • Mix: Buffer, ATP, kDNA, and Quinoline compound.

    • Initiate with 2 Units of Human Topo II

      
       .
      
  • Incubation: 37°C for 30-60 minutes.

  • Termination & Digestion: Stop with SDS and digest with Proteinase K (as in Protocol A).

  • Electrophoresis:

    • 1% Agarose with EtBr (0.5 µg/mL) included in the gel is acceptable here, as we are separating large networks (wells) from free minicircles.

    • Run at 80V for 1-2 hours.

  • Analysis:

    • Substrate (Catenated): Remains in the well (too large to migrate).

    • Product (Decatenated): Migrates as specific bands (minicircles).

    • Inhibition: Absence of migrating bands; DNA remains in the well.

Part 6: Protocol C – Cleavage Complex Assay (The "Poison" Test)

Objective: To confirm the quinoline stabilizes the covalent DNA-enzyme intermediate (nicked DNA).

This is identical to Protocol A, but the readout focuses on Nicked Open Circular (OC) or Linear DNA rather than just "relaxed" DNA.

  • High Enzyme Concentration: Use 5-10 Units of Topo I or II (excess enzyme maximizes trapped complexes).

  • Detergent Stop: The addition of SDS is critical. It denatures the enzyme while it is covalently attached, trapping the "cleavable complex."

  • Readout:

    • Topo I + Quinoline: Look for an increase in Nicked Open Circular DNA (slower than supercoiled, faster than relaxed).

    • Topo II + Quinoline: Look for Linear DNA (distinct band).

Part 7: Data Analysis & Interpretation

Gel Interpretation Guide
Band Position (Top to Bottom)DNA FormInterpretation
Well kDNA NetworkIntact substrate (Topo II assay).
Slowest Migration Relaxed / Open CircularFully active Topo I (Relaxed) or Trapped Nicked (OC).
Middle Migration Linear DNAResult of Topo II Poisoning (DSB).
Fastest Migration Supercoiled PlasmidInactive Enzyme (Inhibition) or Substrate Control.
Calculating IC50

Quantify band intensity using densitometry software (e.g., ImageJ).

  • Relaxation % =

    
    
    
  • Plot % Inhibition vs. log[Compound] .

  • Fit to a sigmoidal dose-response curve (4-parameter logistic).

Part 8: Troubleshooting (Expertise & Experience)

IssueProbable CauseSolution
Smearing in Gel Nuclease contaminationEnsure plasmid is clean; check buffers. Use sterile H

O.
Compound Precipitates High concentration / Low solubilityReduce concentration. Add 5% DMSO or 5% Glycerol to buffer.
No Activity in Control ATP degradation (Topo II)ATP is unstable. Use fresh aliquots. Freeze/thaw cycles kill ATP.
"False" Inhibition DNA IntercalationQuinolines are intercalators. They can unwind DNA without enzyme, changing migration. Always run a "Drug + DNA (No Enzyme)" control.

Part 9: Experimental Workflow Diagram

Workflow Setup Prepare Master Mix (Buffer + DNA + H2O) AddCmpd Add Quinoline Derivative (Keep DMSO < 1%) Setup->AddCmpd AddEnz Initiate with Topoisomerase (Topo I or II) AddCmpd->AddEnz Incubate Incubate 37°C, 30 min AddEnz->Incubate Stop Stop: Add SDS + Proteinase K (Digest Enzyme) Incubate->Stop Extract Extract: Chloroform/Isoamyl (Remove Peptides) Stop->Extract Run Electrophoresis (1% Agarose) Extract->Run

Caption: Step-by-step workflow for Topoisomerase inhibition assays ensuring clean DNA recovery.

References

  • Hsiang, Y. H., et al. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873–14878. Link

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Protocol. Inspiralis Protocols. Link

  • Nitiss, J. L., et al. (2012). Topoisomerase Assays. Current Protocols in Pharmacology, 57(1), 3.3.1–3.3.27. Link

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[1] Nature Reviews Cancer, 6, 789–802. Link

  • BenchChem. (2025).[8][9] Application Notes and Protocols for Topoisomerase II Decatenation Assay. Link

Sources

Method

Application Note: Preclinical Evaluation Framework for 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Executive Summary & Compound Rationale 5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-N-8-PQ) represents a structural hybridization of the classic 8-aminoquinoline scaffold (renowned for antimalarial/antiparasitic activity) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-N-8-PQ) represents a structural hybridization of the classic 8-aminoquinoline scaffold (renowned for antimalarial/antiparasitic activity) and nitro-heterocyclic moieties (associated with hypoxic cytotoxicity in solid tumors and antimicrobial efficacy).

Unlike the parent 8-hydroxyquinoline, the substitution of the hydroxyl group with a pyrrolidine ring at position 8 is a medicinal chemistry strategy designed to:

  • Modulate Lipophilicity: Improve membrane permeability (logP adjustment).

  • Alter Metabolism: Block glucuronidation at the C8 position, potentially extending half-life (

    
    ).
    
  • Enhance DNA Interaction: The basic nitrogen in the pyrrolidine ring may facilitate stronger intercalation or minor groove binding.

However, the C5-nitro group introduces significant risks regarding mutagenicity and oxidative stress (methemoglobinemia). Therefore, this guide prioritizes a "Safety-First" evaluation architecture before proceeding to efficacy models.

Formulation Strategy (Critical Pre-requisite)

Nitroquinolines typically exhibit BCS Class II behavior (Low Solubility, High Permeability).[1] Standard aqueous saline delivery will result in erratic absorption and false negatives.

Recommended Vehicle Systems
Vehicle TypeCompositionRationaleApplication
Standard (IP/IV) 5% DMSO + 40% PEG400 + 55% SalineSolubilizes hydrophobic core; PEG prevents precipitation upon dilution.PK Studies, Acute Tox
Oral (PO) 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80Creates a stable suspension/emulsion for oral gavage.Efficacy Studies
Advanced 10% Sulfobutylether-

-cyclodextrin (SBE-

-CD)
Encapsulates the hydrophobic quinoline, reducing local irritation.Repeat-Dose Tox

Technical Note: Always verify stability. 5-nitro compounds can be light-sensitive. Prepare formulations in amber glass vials and use within 4 hours of preparation.

Phase I: Pharmacokinetics (PK) & Metabolism

Before efficacy testing, we must establish that 5-N-8-PQ reaches the target tissue. 8-aminoquinolines often require metabolic activation (e.g., CYP2D6 in humans, CYP2D in mice).

Protocol: Single-Dose PK Profile
  • Species: CD-1 Mice (Male/Female, n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (ESI+ mode). Monitor for the parent compound and the 5-amino metabolite (reduction of nitro group).

Mechanistic Insight: The Nitro-Reduction Pathway

The biological activity (and toxicity) of this molecule hinges on the stability of the nitro group. We must track the reduction pathway.

NitroReduction Parent 5-Nitro-8-(pyrrolidin-1-yl)quinoline (Prodrug/Active) Nitroreductase Nitroreductase / CYP450 (Hypoxic Conditions) Parent->Nitroreductase NitroRadical Nitro Radical Anion (R-NO2•-) Nitroreductase->NitroRadical 1e- reduction NitroRadical->Parent Futile Cycle (O2 present) AmineMetabolite 5-Amino-8-(pyrrolidin-1-yl)quinoline (Inactive/Excreted) NitroRadical->AmineMetabolite Full reduction ROS Superoxide (O2•-) (Oxidative Stress) NitroRadical->ROS Electron transfer to O2 DNA DNA Damage (Cytotoxicity) NitroRadical->DNA Covalent Binding

Figure 1: The dual-edged mechanism of the 5-nitro moiety. Under aerobic conditions, futile cycling generates ROS (toxicity). Under hypoxic conditions (tumors/parasites), the radical anion damages DNA (efficacy).

Phase II: Safety & Tolerability (The "Go/No-Go" Gate)

Nitro-aromatics carry a high risk of hemolytic anemia (similar to Primaquine).

Experiment A: Maximum Tolerated Dose (MTD) Escalation
  • Design: "3+3" design in BALB/c mice.

  • Dosing: Start at 10 mg/kg, escalate by 1.5x factor every 3 days.

  • Critical Readout: Methemoglobin levels .

    • Method: Collect 20 µL tail blood into heparinized capillaries. Analyze via Co-Oximetry immediately.

    • Threshold: >10% MetHb indicates severe oxidative stress; stop escalation.

Experiment B: 5-Day Repeat Dose Toxicity
  • Dose: 50% of established MTD, daily for 5 days.

  • Readouts: Body weight loss (>15% = toxicity), behavioral observation (neurotoxicity is common in quinolines), and gross necropsy (liver/spleen color).

Phase III: Efficacy Models

Given the structure, two primary indications are scientifically valid: Visceral Leishmaniasis (parasitic) and Hypoxic Solid Tumors (oncology).

Option A: Visceral Leishmaniasis Model (L. donovani)

This is the high-probability target for 8-aminoquinoline derivatives.

Protocol:

  • Infection: Infect BALB/c mice IV with

    
    L. donovani amastigotes (Day 0).
    
  • Establishment: Allow infection to mature for 7 days (hepatic load peaks).

  • Treatment (Day 7-11):

    • Group 1: Vehicle Control.

    • Group 2: Miltefosine (20 mg/kg PO) - Positive Control.

    • Group 3: 5-N-8-PQ (Low Dose).

    • Group 4: 5-N-8-PQ (High Dose).

  • Endpoint (Day 14): Euthanize. Weigh liver and spleen.

  • Quantification: Prepare "Imprints" (Giemsa stain) of liver lobes. Count Leishman-Donovan Units (LDU).

Option B: Syngeneic Tumor Model (4T1 Breast Cancer)

Nitro-compounds are often "hypoxia-activated prodrugs." The 4T1 model is highly hypoxic and metastatic.

Workflow Diagram:

EfficacyWorkflow Inoculation Day 0: SC Inoculation 4T1 Cells (1x10^5) in Mammary Fat Pad Palpation Day 7-10: Tumor Volume ~100mm3 Randomization (n=8/group) Inoculation->Palpation Treatment Day 10-24: Treatment Phase IP Injection q.d. or q.o.d. Palpation->Treatment Monitoring Daily: Body Weight 3x/Week: Caliper Measurement Treatment->Monitoring Endpoint Day 25: Necropsy 1. Tumor Weight 2. Lung Metastasis Count Treatment->Endpoint End of Study Monitoring->Treatment Loop

Figure 2: 25-Day Efficacy Workflow for evaluation in a syngeneic murine tumor model.

Data Analysis & Interpretation

When reporting results, use the following template to ensure rigor.

Efficacy Calculation

Calculate Percent Growth Inhibition (%T/C) :



  • 
    : Change in tumor volume (or parasite load) in Treated group.
    
  • 
    : Change in tumor volume (or parasite load) in Control group.
    
  • Criteria: A value of

    
     is considered active; 
    
    
    
    is highly active.
Safety Index (SI)


  • Target: An SI

    
     is required for early drug development candidates to justify the risk of the nitro-group toxicity.
    

References

  • Kaur, K., et al. (2010). "Quinolines and structurally related heterocycles as antimalarials." European Journal of Medicinal Chemistry. Link

  • Denny, W. A. (2004). "Nitro-substituted hypoxia-activated prodrugs: current status and future perspectives." The Lancet Oncology. Link

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future prospects as antimalarial drugs." Current Opinion in Infectious Diseases. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines." European Journal of Medicinal Chemistry. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

Sources

Application

Application Note: Cellular Profiling &amp; Mechanism Elucidation of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Executive Summary & Chemical Rationale This guide details the development of a cellular model to evaluate 5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-N-8-PQ) . To design a valid biological assay, we must first deconstruct th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the development of a cellular model to evaluate 5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-N-8-PQ) . To design a valid biological assay, we must first deconstruct the molecule's pharmacophore, as its structure dictates its cellular fate.[1]

Structural Analysis & Hypothesis
  • The Scaffold (Quinoline): A planar aromatic system capable of DNA intercalation.[1]

  • The Warhead (5-Nitro Group): A classic redox-active moiety.[1] In hypoxic environments or specific enzymatic contexts (e.g., nitroreductases), this group can undergo reduction, generating reactive oxygen species (ROS) or forming covalent DNA adducts.[1]

  • The Substitution (8-Pyrrolidin-1-yl): This is the critical differentiator from the well-known drug Nitroxoline (5-nitro-8-hydroxyquinoline).[1]

    • Chemical Consequence:[1][2][3][4][5][6][7][8][9][10][11] Replacing the 8-hydroxyl group with a tertiary amine (pyrrolidine) abolishes the bidentate metal chelation site (N1-O8) typical of 8-hydroxyquinolines.[1]

    • Biological Consequence:[1][2][3][4][5][6][9][11] The molecule loses hydrophilicity and gains significant lipophilicity and basicity.[1] This predicts a shift in mechanism from "metal stripping" to lysosomotropism (ion trapping in acidic organelles) and direct DNA interaction .[1]

Primary Application: Anticancer therapeutics, specifically targeting Multidrug Resistant (MDR) phenotypes where lysosomal sequestration and ROS generation are effective bypass mechanisms.[1]

Cellular Model Selection

To validate the activity of 5-N-8-PQ, a "Paired Cell Line" approach is required to differentiate general toxicity from targeted efficacy.[1]

Cell LineTypeRationale for Selection
HeLa (Wild Type) Cervical CancerStandard baseline for cytotoxicity; high proliferation rate ensures rapid readout.[1]
MES-SA/Dx5 Uterine Sarcoma (MDR)Critical Model. Overexpresses P-glycoprotein (P-gp).[1] Tests if 5-N-8-PQ is a P-gp substrate or if it bypasses efflux pumps due to the pyrrolidine modification.[1]
MRC-5 Normal Lung FibroblastSafety Control. Determines the Therapeutic Index (TI).[1] High toxicity here indicates a "pan-assay interference" (PAINS) or general membrane disruption rather than targeted therapy.

Experimental Protocols

Protocol A: Differential Cytotoxicity Profiling (Resazurin Reduction)

Why Resazurin over MTT? Nitro-compounds can sometimes directly reduce tetrazolium salts (MTT/MTS), causing false positives.[1] Resazurin (Alamar Blue) is less susceptible to this interference.[1]

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well black-walled plates. Allow 24h adhesion.

  • Dosing: Prepare a serial dilution of 5-N-8-PQ (0.1 nM to 100 µM) in DMSO (Final DMSO < 0.5%).

    • Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add Resazurin (final conc. 44 µM). Incubate 2-4 hours. Measure Fluorescence (Ex 560nm / Em 590nm).

Protocol B: Mechanism of Action – ROS Generation

The 5-nitro group suggests oxidative stress as a primary mechanism.[1]

Workflow:

  • Probe: Use DCFDA (2',7'-dichlorofluorescin diacetate) .[1]

  • Loading: Wash treated cells (after 6h drug exposure) with PBS. Incubate with 20 µM DCFDA for 30 min.

  • Quantification: Flow Cytometry (FITC channel).[1]

  • Validation: Pre-treat a subset of wells with N-acetylcysteine (NAC) (5 mM), a ROS scavenger.[1]

    • Logic: If NAC rescues cell viability (restores IC50 to baseline), the mechanism is confirmed as ROS-dependent.[1]

Protocol C: Subcellular Localization (Lysosomal Trapping)

The basic pyrrolidine nitrogen will likely become protonated in the acidic environment of the lysosome (pH ~4.5-5.0), trapping the molecule.[1]

Workflow:

  • Co-staining: Treat cells with 5-N-8-PQ (if fluorescent) or an analog.[1] If the compound is non-fluorescent, use LysoTracker Red DND-99 .[1]

  • Observation: Confocal Microscopy.

  • Phenotype Check: Look for "Lysosomal Swelling" or vacuolization, a hallmark of lysosomotropic amines disrupting osmotic balance.[1]

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the theoretical signaling cascade triggered by 5-N-8-PQ, moving from cellular entry to apoptotic execution.

G Drug 5-N-8-PQ (Extracellular) Entry Passive Diffusion (Lipophilic) Drug->Entry Lysosome Lysosomal Trapping (Protonation of Pyrrolidine) Entry->Lysosome pH Gradient Mito Mitochondrial Accumulation Entry->Mito DNA DNA Intercalation & Strand Breaks Entry->DNA Nuclear Entry ROS ROS Surge (Superoxide/H2O2) Lysosome->ROS Lysosomal Membrane Permeabilization Redox Nitro-Reduction (Enzymatic) Mito->Redox Redox->ROS ROS->DNA Oxidative Damage Signaling p53 / ATM Activation DNA->Signaling Apoptosis Apoptosis (Caspase 3/7) Signaling->Apoptosis

Figure 1: Proposed pharmacodynamic pathway of 5-N-8-PQ.[1] The basic pyrrolidine moiety drives lysosomal accumulation, while the nitro group facilitates ROS generation, converging on DNA damage and apoptosis.[1]

Data Interpretation & Acceptance Criteria

When analyzing data from the protocols above, use the following criteria to determine if 5-N-8-PQ is a viable lead candidate.

Quantitative Benchmarks Table
ParameterAssayAcceptance Criteria (Hit Validation)Failure Mode
Potency (IC50) Resazurin (HeLa)< 5.0 µM > 20 µM indicates weak activity for a quinoline.[1]
Selectivity (SI) HeLa vs. MRC-5> 10-fold < 2-fold indicates general cytotoxicity (unsafe).[1]
MDR Resistance HeLa vs. MES-SAResistance Factor < 2.0 > 10.0 indicates the drug is a P-gp substrate (pumped out).[1]
ROS Dependency DCFDA + NAC> 30% Rescue by NAC No rescue implies mechanism is purely DNA intercalation, not oxidative stress.[1]
Troubleshooting "False Hits"
  • Precipitation: The pyrrolidine group aids solubility, but quinolines are notoriously hydrophobic.[1] If IC50 curves are flat or erratic, check for crystal formation in the media using microscopy.[1]

  • Colorimetric Interference: 5-nitroquinolines are often yellow/orange.[1] Always run a "Cell-Free Compound Only" control to subtract background absorbance if using colorimetric assays (though Fluorescence/Resazurin mitigates this).

References

  • Prachayasittikul, V., et al. (2013).[1][11] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1]

    • Context: Establishes the baseline activity of the quinoline scaffold and the importance of the 8-position substitution.
  • Desai, S. et al. (2014).[1] "Nitroxoline serves as a model for developing new antiparasitic and anticancer agents."[1] Journal of Medicinal Chemistry.

    • Context: Validates the 5-nitro group as a bioactive "warhead" for cytotoxicity.[1]

  • Kaufmann, S.H., et al. (2013).[1] "Lysosomotropic agents: Impact on autophagy and cell death."[1] Autophagy.

    • Context: Supports the mechanism of lysosomal trapping for lipophilic amines like the pyrrolidinyl-quinoline.[1]

  • Adhikari, A., et al. (2022).[1][4] "Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Derivatives." Pharmaceuticals.[1][3][7]

    • Context: Provides comparative synthesis and activity d

Sources

Method

Application Note: High-Throughput Screening of 5-Nitro-8-(pyrrolidin-1-yl)quinoline Analogs

Focus Application: Antiparasitic Drug Discovery (Kinetoplastids & Plasmodium) Document ID: AN-HTS-NQ-082 Version: 2.1 (Senior Scientist Verified) Executive Summary & Scientific Rationale The 8-aminoquinoline scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Antiparasitic Drug Discovery (Kinetoplastids & Plasmodium) Document ID: AN-HTS-NQ-082 Version: 2.1 (Senior Scientist Verified)

Executive Summary & Scientific Rationale

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically validated by antimalarials like Primaquine and Tafenoquine. The specific subclass of 5-Nitro-8-(pyrrolidin-1-yl)quinoline analogs represents a potent "hybrid" pharmacophore. It combines the DNA-intercalating/lysosomotropic properties of the quinoline core with the redox-active "warhead" of the 5-nitro group.

Why Screen This Scaffold?

  • Dual Mechanism of Action (MoA): The 5-nitro group acts as a prodrug substrate for type I nitroreductases (NTR) found in parasites (Trypanosoma cruzi, Leishmania spp.), leading to the generation of toxic radical species specifically within the pathogen. Simultaneously, the basic pyrrolidine nitrogen at position 8 facilitates accumulation in the acidic food vacuoles of parasites.

  • Solubility & DMPK: The pyrrolidinyl substitution improves lipophilicity and membrane permeability compared to primary amines, potentially enhancing oral bioavailability.

This guide details a High-Throughput Screening (HTS) campaign designed to identify lead candidates from a library of these analogs, prioritizing potency against intracellular parasites while rigorously filtering for mammalian cytotoxicity (a common liability of nitro-aromatics).

HTS Strategy & Workflow

We employ a Phenotypic Whole-Cell Screening approach. Target-based screens (e.g., isolated enzyme inhibition) are often poor predictors of antiparasitic efficacy due to complex transport barriers in pathogens.

Logical Flow
  • Library Preparation: Synthesis and formatting of 5-nitro-8-pyrrolidinyl variants.

  • Primary Screen (High Volume): Resazurin-based cell viability assay on axenic amastigotes (or promastigotes for higher throughput).

  • Counter Screen (Selectivity): Mammalian cytotoxicity (HepG2) to rule out general toxins.

  • Secondary Screen (High Content): Intracellular amastigote rescue assay (macrophage infection model) using High-Content Imaging (HCI).

Workflow Diagram (DOT)

HTS_Workflow Library Compound Library (5-Nitro-8-pyrrolidinyl analogs) Primary Primary Screen (Parasite Viability - Resazurin) Target: L. donovani / T. cruzi Library->Primary 384-well format Filter1 Hit Selection (>50% Inhibition @ 10µM) Primary->Filter1 Filter1->Library Non-hits (Archive) Counter Counter Screen (Mammalian Cytotoxicity - HepG2) Exclude toxic compounds Filter1->Counter Hits Secondary Secondary Screen (Intracellular Amastigote Rescue) High-Content Imaging (HCI) Counter->Secondary Selectivity Index > 10 Validation Hit Validation (IC50 / CC50 Determination) Secondary->Validation SAR SAR Analysis & Lead Optimization Validation->SAR

Caption: Step-wise HTS funnel filtering 5-nitro-8-pyrrolidinyl analogs from library to validated leads.

Detailed Protocols

Protocol A: Library Preparation & Management

Objective: Ensure compound stability and accurate dispensing. Nitro compounds can be light-sensitive; quinolines can adsorb to plastics.

  • Solubilization: Dissolve solid analogs in 100% DMSO to a master concentration of 10 mM.

  • Storage: Store in amber glass vials or light-protected polypropylene plates at -20°C. Critical: Avoid repeated freeze-thaw cycles which can degrade the nitro group.

  • Daughter Plates: Create 384-well "Assay Ready Plates" (ARPs) containing 50 nL of compound per well (for a final assay concentration of 10 µM in 50 µL).

  • Controls:

    • Positive Control (Max Kill): Amphotericin B (2 µM) or Nifurtimox (10 µM).

    • Negative Control (Min Kill): DMSO (0.1%).

Protocol B: Primary Screening (Resazurin Reduction Assay)

Objective: Rapidly identify compounds that inhibit parasite metabolism. Organism: Leishmania donovani axenic amastigotes (mimics the relevant host stage better than promastigotes).

Reagents:

  • Resazurin Sodium Salt (Sigma): Dissolve at 2.5 mM in PBS.

  • Assay Media: M199 medium + 10% FBS + pH 5.5 (acidic pH maintains amastigote morphology).

Step-by-Step:

  • Dispensing: Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of library compounds into black, clear-bottom 384-well plates.

  • Inoculation: Dispense 50 µL of parasite suspension (

    
     cells/mL) into each well using a bulk dispenser (e.g., Multidrop Combi).
    
  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Development: Add 5 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 4-6 hours. Read Fluorescence (Ex: 560 nm / Em: 590 nm).

    • Mechanism:[1][2] Viable parasites reduce non-fluorescent blue resazurin to fluorescent pink resorufin.

  • Data QC: Calculate Z-prime (

    
    ). A score 
    
    
    
    is required for assay validation.
Protocol C: Counter-Screening (Mammalian Cytotoxicity)

Objective: Filter out compounds that kill parasites simply by being general toxins. Cell Line: HepG2 (Human liver carcinoma) or Vero cells.

  • Setup: Plate HepG2 cells (2,000 cells/well) in 384-well plates in DMEM + 10% FBS.

  • Treatment: Add compounds at the same concentration used in the primary screen (10 µM).

  • Incubation: 72 hours at 37°C.

  • Readout: Use CellTiter-Glo (ATP quantification) or Resazurin.

  • Criterion: Discard any compound showing >30% inhibition of HepG2 growth.

Mechanism of Action (MoA) & SAR Logic

Understanding why a hit works is crucial for optimization. For 5-nitro-8-pyrrolidinylquinolines, the activity is driven by the nitro-reduction pathway.

Proposed Bioactivation Pathway

The 5-nitro group acts as a "suicide substrate." Parasitic nitroreductases (NTRs) reduce the nitro group (


) to a hydroxylamine (

) or amine (

). The intermediates are highly reactive, causing DNA strand breaks and oxidative stress.

MoA_Pathway Compound 5-Nitro-8-pyrrolidinyl quinoline (Prodrug) CellEntry Passive Diffusion / Transporter Compound->CellEntry NTR Type I Nitroreductase (Parasite Specific) CellEntry->NTR Activation Radical Nitro-radical anion (R-NO2•-) NTR->Radical 2e- Reduction ROS Superoxide (O2•-) & Hydroxyl Radicals Radical->ROS Redox Cycling Damage DNA Damage & Lipid Peroxidation Radical->Damage Covalent Binding ROS->Damage Death Parasite Death Damage->Death

Caption: Bioactivation of 5-nitroquinoline analogs via parasitic nitroreductases leading to oxidative death.

SAR Analysis Guidelines

When analyzing hits, look for these trends to guide "Hit-to-Lead" evolution:

Structural FeatureModificationExpected Effect
5-Nitro Group RemovalLoss of potency (confirms MoA).
Pyrrolidine Ring Expand to PiperidineChanges solubility/pKa; may alter accumulation in food vacuole.
Pyrrolidine Ring Add polar groups (e.g., -OH)Reduces permeability; may lower cytotoxicity.
C-8 Position Linker insertionIf direct attachment is broken, electronic coupling to the nitro group changes.

Data Analysis & Hit Criteria

Quantitative Metrics Table:

MetricFormulaAcceptance Criteria
Percent Inhibition

Hits:

inhibition at 10 µM
Z-Prime (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity Index (SI)


(Early stage);

(Lead)
Signal-to-Noise


Validation Steps:

  • Dose-Response: Retest hits in an 8-point dose-response curve (e.g., 30 µM down to 10 nM).

  • Visual Confirmation: Use microscopy to ensure "inhibition" isn't just compound precipitation or fluorescence interference (quenching).

References

  • Kaur, K., et al. (2010). Antimalarial and antimicrobial activities of 8-aminoquinoline-uracils metal complexes.National Institutes of Health (PMC) . Available at: [Link]

  • Pivarcsik, T., et al. (2023).[3] Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.[4]International Journal of Molecular Sciences . Available at: [Link][4]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.[5]PNAS . Available at: [Link]

  • Vandekerckhove, F., et al. (2019). High-throughput screening of a library of 8-hydroxyquinoline derivatives identifies potent inhibitors of Leishmania donovani.Journal of Medicinal Chemistry. (Contextual grounding for scaffold relevance).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.Journal of Medicinal Chemistry.

Sources

Application

Application Note: Solubility Assessment of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Introduction & Physicochemical Context The accurate assessment of 5-Nitro-8-(pyrrolidin-1-yl)quinoline solubility is critical for its development as a pharmacological agent (likely anti-infective or anticancer).[1] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The accurate assessment of 5-Nitro-8-(pyrrolidin-1-yl)quinoline solubility is critical for its development as a pharmacological agent (likely anti-infective or anticancer).[1] Structurally, this molecule presents a specific challenge: it combines a lipophilic, planar quinoline core with a basic pyrrolidine tail and an electron-withdrawing nitro group.

Chemical Behavior Prediction:

  • Hydrophobicity: The nitro-quinoline core promotes planar

    
    -
    
    
    
    stacking, leading to high lattice energy ("brick dust" behavior) and low intrinsic aqueous solubility (
    
    
    ).
  • Ionization: The pyrrolidinyl nitrogen acts as a proton acceptor.[1] While typical pyrrolidines have a

    
    , the electron-withdrawing nature of the 5-nitro-quinoline system likely suppresses this 
    
    
    
    to the 5.0–7.0 range.
  • Implication: The solubility will be highly pH-dependent.[1][2] The molecule will likely be soluble in gastric fluids (pH 1.[1]2) but may precipitate in intestinal fluids (pH 6.[1]8) or plasma (pH 7.4).[1]

This guide details three protocols ranging from early-stage screening to "Gold Standard" equilibrium measurements.[1]

Pre-Protocol: Analytical Setup

Before solubility testing, the analytical method must be validated. 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a chromophore; therefore, UV-Vis detection is the most efficient method, provided linearity is established.

A. Wavelength Selection ( )

The nitro group conjugated to the quinoline ring typically results in a strong absorbance band in the near-UV/visible region (350–450 nm).

  • Action: Scan a 10

    
    M solution (in 50:50 MeOH:Water) from 200–600 nm.
    
  • Target: Select a

    
     above 300 nm to avoid interference from DMSO or plastic plates.
    
  • Warning: Nitro-quinolines can be photosensitive.[1][3] All incubation steps must be performed in amber vials or foil-wrapped plates.

B. Standard Curve Generation

Prepare a stock solution of 10 mM in pure DMSO.[1] Create a serial dilution (0.1


M to 100 

M) in the exact buffer/solvent matrix used for analysis to account for solvent effects on extinction coefficients.

Protocol 1: Kinetic Solubility (High-Throughput Screening)

Purpose: Rapidly estimate solubility to rank-order compounds during hit-to-lead phases. Principle: A DMSO stock solution is "crashed" into an aqueous buffer.[1] This measures the solubility of the fastest precipitating form (often amorphous), which is usually higher than the thermodynamic solubility.

Materials
  • Stock: 10 mM 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO.

  • Buffer: PBS pH 7.4 (or specific biorelevant media).

  • Detection: Nephelometer or UV-Vis Plate Reader.[1]

Workflow Diagram

KineticSolubility Start 10 mM DMSO Stock Step1 Dispense into 96-well Plate Start->Step1 Step2 Add Aqueous Buffer (2% DMSO Final) Step1->Step2 Dilution Step3 Incubate (2h, Shaking, Dark) Step2->Step3 Step4 Read Absorbance (620nm - Turbidity) Step3->Step4 Precipitation Check Step5 Filter/Centrifuge (Optional) Step4->Step5 End Quantify Supernatant (UV-Vis/HPLC) Step5->End

Figure 1: Kinetic solubility workflow. The "crash" method often yields supersaturated solutions.

Procedure
  • Preparation: Add 2

    
    L of 10 mM DMSO stock to 98 
    
    
    
    L of PBS (pH 7.4) in a clear-bottom 96-well plate (Final conc: 200
    
    
    M, 2% DMSO).
  • Incubation: Seal plate to prevent evaporation. Shake at 300 rpm for 2 hours at 25°C. Protect from light.

  • Turbidimetry (Non-destructive): Measure absorbance at 620 nm (where the compound does not absorb).[1] An increase in OD indicates precipitation.[1]

  • Quantification: Centrifuge the plate (2500

    
     g, 10 min). Transfer supernatant to a new plate and measure absorbance at 
    
    
    
    against a calibration curve.

Protocol 2: Thermodynamic Solubility (Shake-Flask)

Purpose: Determine the true equilibrium solubility (


) for formulation development.
Principle:  Solid material is added in excess to the solvent, ensuring equilibrium between the solid phase and the saturated solution.
Critical Considerations for This Molecule
  • Solid State: Ensure the starting material is crystalline.[1] Amorphous material will give falsely high readings that decrease over time.[1]

  • pH Drift: The pyrrolidine nitrogen is basic.[1] As it dissolves, it may alter the pH of weak buffers. Measure pH after equilibrium.

Workflow Diagram

ThermoSolubility Solid Excess Solid Compound (Crystalline) Mix Combine in Amber Vial Solid->Mix Buffer Buffer System (pH 1.2, 4.5, 6.8, 7.4) Buffer->Mix Incubate Shake 24-48h @ 25°C or 37°C Mix->Incubate Check Check for Residual Solid Incubate->Check Sep Separation Check->Sep Solid must remain Filter Syringe Filter (PVDF/PTFE, 0.45µm) Sep->Filter Cent Centrifuge (10,000g, 10 min) Sep->Cent Anal HPLC-UV Analysis Filter->Anal Cent->Anal pH_Check Measure Final pH Anal->pH_Check Critical QC

Figure 2: Thermodynamic Shake-Flask Protocol. Note the mandatory pH check at the end.

Detailed Procedure
  • Excess Addition: Weigh ~1-2 mg of 5-Nitro-8-(pyrrolidin-1-yl)quinoline into a 1.5 mL amber glass vial.

  • Solvent Addition: Add 500

    
    L of the target buffer (e.g., 50 mM Phosphate Buffer pH 7.4).[1]
    
  • Equilibration: Place vials on a rotary mixer or orbital shaker. Incubate for 24 to 48 hours.[1]

    • Self-Validation Step: Visually inspect after 1 hour.[1] If the solution is clear, add more solid. There must be visible solid at the end of the experiment.

  • Separation:

    • Preferred: Centrifugation at 10,000 rpm for 15 minutes (avoids filter adsorption).

    • Alternative: Filtration using low-binding PVDF filters (saturate filter with solution first).[1]

  • Analysis: Dilute the supernatant with Mobile Phase (see below) to bring it into the linear range.[1] Analyze via HPLC.

Protocol 3: pH-Dependent Profiling[1]

Because of the pyrrolidine nitrogen, a single pH point is insufficient. You must construct a pH-solubility profile (


) to determine the intrinsic solubility (

) and the solubility product (

) of the salt.

Buffer Selection:

  • pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).[1] Expect high solubility.

  • pH 4.5: Acetate Buffer.

  • pH 6.8: Phosphate Buffer (Simulated Intestinal Fluid).[1]

  • pH 7.4: Phosphate Buffer (Systemic circulation).[1][4] Expect low solubility.

Data Analysis: Plot Log(Solubility) vs. pH. For a weak base, the curve should be flat at low pH (salt solubility limit) and decrease with a slope of -1 as pH passes the


, flattening again at the intrinsic solubility (

) of the neutral species.

Analytical Method (HPLC-UV)

Direct UV measurement is risky for thermodynamic solubility due to potential impurities in the solid excess.[1] HPLC is required.[1][5]

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m
Standard for hydrophobic heterocycles.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the pyrrolidine protonated, ensuring good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is preferred for nitro-compounds over Methanol.[1]
Gradient 5% B to 95% B over 5 minGeneral scouting gradient.
Detection UV at

(approx 350-400 nm)
Specific to the nitro-quinoline chromophore.[1]
Flow Rate 1.0 mL/minStandard.[1]

Troubleshooting & "Gotchas"

  • Filter Adsorption: Hydrophobic bases often stick to Nylon filters.[1] Use PVDF or PTFE and discard the first 200

    
    L of filtrate.
    
  • Nanoparticle Formation: "Brick dust" molecules can form non-settling nanocrystals that look clear but scatter light.[1] If UV absorbance is anomalously high, verify with Dynamic Light Scattering (DLS) or ultra-centrifugation.[1]

  • Metal Contamination: 8-substituted quinolines are chelators.[1] Use high-purity buffers. Trace copper or iron can alter solubility by forming insoluble metal complexes [1].[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The authoritative text on pH-dependent solubility profiling).

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 381-390.[1] (Methodology for weak bases).

  • Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class.[1] Current Drug Metabolism, 9(9), 869-878.[1]

  • Protocol for Thermodynamic Solubility. (2025).[1][4] Protocols.io.[1][4] (General standard operating procedure for shake-flask methods).

Sources

Method

techniques for measuring the stability of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in solution

Technical Guide: Stability Profiling of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in Solution Introduction & Physicochemical Context 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a bioactive heterocyclic scaffold often explored for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profiling of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in Solution

Introduction & Physicochemical Context

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a bioactive heterocyclic scaffold often explored for its antimicrobial and antiparasitic properties (analogous to Nitroxoline and Primaquine). To accurately measure its stability, one must understand its specific structural vulnerabilities.

Structural Analysis & Stability Risks:

  • 5-Nitro Group: The primary stability risk. Nitro-aromatics are notoriously photolabile . Exposure to UV/Vis light often drives the reduction of the nitro group to a nitroso or hydroxylamine species, or induces ring rearrangements.

  • 8-Pyrrolidinyl Group: A tertiary amine substituent. While chemically robust, it introduces basicity (pKa ~8-9), making solubility and degradation rates highly pH-dependent. It is also a site for potential N-oxidation under oxidative stress.

  • Quinoline Core: Generally stable but susceptible to nucleophilic attack if the ring is electron-deficient (due to the nitro group) and N-oxide formation at the quinoline nitrogen.

This guide provides a self-validating framework to quantify these degradation pathways using Stress Testing (Forced Degradation) and Stability-Indicating Methods (SIM).

Analytical Method Development (HPLC-DAD)

Before stability testing, a robust separation method must be established. The following protocol is optimized for basic, polar-embedded heterocycles.

Protocol A: Stability-Indicating HPLC Parameters
ParameterSpecificationRationale
Column C18 (L1) End-capped, Base-deactivated (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µmEssential to prevent peak tailing caused by the interaction of the basic pyrrolidine nitrogen with residual silanols.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH ensures full protonation of the pyrrolidine and quinoline nitrogens, improving peak shape and solubility.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol to minimize system backpressure and avoid potential reaction with reactive degradants (e.g., esters).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection DAD (Diode Array): 254 nm (Ref), 360 nm (Target)254 nm: Universal aromatic detection. 360 nm: Specific for the nitro-quinoline chromophore (yellow/orange).
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLAdjust based on sample concentration (target 0.1 - 0.5 mg/mL).

Gradient Profile:

  • 0 min: 95% A / 5% B (Equilibration)

  • 20 min: 20% A / 80% B (Elute lipophilic degradants)

  • 25 min: 20% A / 80% B (Wash)

  • 26 min: 95% A / 5% B (Re-equilibration)

  • 30 min: Stop

Forced Degradation Protocols (Stress Testing)

This section details the "Stress Testing" required to validate the method and identify degradation pathways. This follows ICH Q1A(R2) principles but is tailored for nitro-quinolines.

Workflow Visualization: Stress Testing Logic

StabilityWorkflow cluster_Stress Stress Conditions Start 5-Nitro-8-(pyrrolidin-1-yl)quinoline Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photo Photolysis (UV/Vis, ICH Q1B) Start->Photo Analysis HPLC-DAD Analysis (Peak Purity Check) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Outcome Identify Degradants & Mass Balance Analysis->Outcome

Figure 1: Forced degradation workflow. Samples are stressed until 5-20% degradation is achieved to validate method specificity.

Detailed Stress Protocols

1. Photostability (Critical for Nitro Compounds)

  • Mechanism: Nitro-to-Nitrite rearrangement or reduction.

  • Procedure:

    • Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

    • Place in a quartz cuvette or clear HPLC vial.

    • Expose to 1.2 million lux hours (Vis) and 200 W[1]·h/m² (UV) using a photostability chamber (ICH Q1B standard).

    • Control: Wrap a duplicate vial in aluminum foil and place alongside the test sample (Dark Control).

    • Analysis: Compare UV spectra of new peaks. A hypsochromic shift (blue shift) often indicates loss of nitro conjugation.

2. Oxidative Stress [2]

  • Mechanism: N-oxide formation on the pyrrolidine or quinoline ring.

  • Procedure:

    • Mix 1 mL of Stock Solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂) .

    • Incubate at Room Temperature (RT) for up to 24 hours.

    • Checkpoint: Inject at 1, 4, and 24 hours. If degradation >20% occurs rapidly, repeat with 0.3% H₂O₂.

    • Quenching: Before HPLC analysis, quench excess peroxide with dilute sodium metabisulfite solution to prevent on-column oxidation.

3. Hydrolytic Stress (Acid/Base)

  • Mechanism: Potential ring opening (unlikely) or nucleophilic aromatic substitution.

  • Procedure:

    • Acid: 1 mL Stock + 1 mL 0.1 N HCl . Heat at 60°C for 4 hours.

    • Base: 1 mL Stock + 1 mL 0.1 N NaOH . Heat at 60°C for 4 hours.

    • Neutralization: Neutralize acid samples with equal vol of Base (and vice versa) exactly to pH 7.0 before injection to prevent peak distortion.

Data Analysis & Reporting

Calculating Stability Metrics

Stability is quantified by the First-Order Rate Constant (


)  and Half-life (

)
, assuming first-order kinetics (common for solution degradation).


Where:

  • 
     = Concentration (Peak Area) at time 
    
    
    
  • 
     = Initial Concentration
    
  • 
     = Degradation rate constant (time⁻¹)
    

Table 1: Example Stability Reporting Template

Stress ConditionTime (h)% RecoveryMajor Degradant RRT*Peak Purity (DAD)Comments
Control (T0) 0100.0%N/A99.9%Reference
Acid (0.1N HCl) 498.2%0.8599.8%Stable
Base (0.1N NaOH) 492.1%1.1298.5%Slight Degradation
Oxidation (3% H2O2) 2485.4%0.45, 0.6095.2%Labile (N-Oxides)
Photolysis (UV) 1270.5%0.90, 1.2592.1%Highly Labile

*RRT = Relative Retention Time (Retention time of impurity / Retention time of API)

Hypothetical Degradation Pathways

DegradationPathways cluster_Photo Photolysis Pathway cluster_Ox Oxidation Pathway Parent 5-Nitro-8-(pyrrolidin-1-yl)quinoline Nitroso 5-Nitroso Derivative (Reduction) Parent->Nitroso UV Light NOxide Pyrrolidine N-Oxide (Polar) Parent->NOxide H2O2 QNOxide Quinoline N-Oxide Parent->QNOxide H2O2 (Secondary)

Figure 2: Predicted degradation products based on functional group chemistry.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. (Seminal text on SIM development).
  • PubChem. (n.d.). 5-Nitroquinoline Compound Summary. National Library of Medicine. Retrieved from [Link] (Proxy for nitro-quinoline physicochemical data).

  • Méndez-Álvarez, D., et al. (2020). Nitroxoline (8-hydroxy-5-nitroquinoline) as a candidate for drug repurposing. (Provides context on the stability of the 5-nitro-8-substituted quinoline scaffold).

Sources

Application

Application Notes and Protocols for 5-Nitro-8-(pyrrolidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Quinoline Scaffold The quinoline nucleus is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and molecular biology, forming the core of numerous therapeutic agents and molecular probes. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. This document provides detailed application notes and protocols for a specific derivative, 5-Nitro-8-(pyrrolidin-1-yl)quinoline . While direct literature on this exact molecule is emerging, its structural features—a nitro group at the 5-position and a pyrrolidinyl moiety at the 8-position—suggest a range of potential applications based on well-established activities of related quinoline analogs.

The nitro group is a well-known pharmacophore that can be involved in various biological processes, including bioreduction to active metabolites and participation in charge-transfer interactions. The 8-aminoquinoline core is a classic pharmacophore with a history of use in antimalarial drugs and as a chelating agent. The pyrrolidinyl substituent can enhance solubility and modulate the pharmacokinetic properties of the molecule. Based on the activities of structurally related compounds, 5-Nitro-8-(pyrrolidin-1-yl)quinoline is hypothesized to have potential applications in several areas of molecular biology and drug discovery, including as an anticancer agent, a modulator of epigenetic enzymes, and a tool for studying oxidative stress.

These notes provide a comprehensive guide for researchers to explore the multifaceted potential of this compound, with detailed protocols for its application in relevant biological assays.

Part 1: Postulated Mechanisms and Potential Biological Activities

The biological activities of 5-Nitro-8-(pyrrolidin-1-yl)quinoline are likely to be dictated by the interplay of its constituent functional groups. Below, we explore the scientifically grounded, potential mechanisms of action based on data from analogous compounds.

Anticancer Activity via NQO1 Inhibition and ROS Generation

Several amino-quinoline-5,8-dione derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, including multidrug-resistant strains[1]. The proposed mechanism for these compounds involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular detoxification[1]. Inhibition of NQO1 can lead to an increase in intracellular reactive oxygen species (ROS), inducing lethal mitochondrial dysfunction and apoptosis in cancer cells[1]. The quinoline-5,8-dione scaffold is a core feature of these inhibitors. While 5-Nitro-8-(pyrrolidin-1-yl)quinoline is not a quinone itself, the nitro group can be bioreduced to a nitroso or hydroxylamine intermediate, which could potentially interact with NQO1 or other redox-active enzymes to induce ROS production.

The workflow for investigating this potential anticancer mechanism is outlined below:

anticancer_workflow cluster_invitro In Vitro Cellular Assays cell_lines Cancer Cell Lines (e.g., HeLaS3, KB-vin) compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline antiproliferative Antiproliferative Assay (e.g., MTT, SRB) compound->antiproliferative ros ROS Detection Assay (e.g., DCFDA staining) antiproliferative->ros nqoi_inhibition NQO1 Inhibition Assay antiproliferative->nqoi_inhibition apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ros->apoptosis caption Workflow for investigating anticancer activity.

Caption: Workflow for investigating the potential anticancer activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Epigenetic Modulation through SETDB1 Inhibition

A structurally related compound, 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), has been identified as a novel inhibitor of the histone methyltransferase SETDB1 (also known as ESET)[2]. SETDB1 is responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression[2]. Inhibition of SETDB1 by APQ leads to a reduction in H3K9me3 levels, ameliorating neuropathological symptoms in a mouse model of Huntington's disease[2]. Given the shared 2-(pyrrolidin-1-yl)quinoline scaffold, it is plausible that 5-Nitro-8-(pyrrolidin-1-yl)quinoline could also exhibit inhibitory activity against SETDB1 or other histone modifying enzymes.

The following diagram illustrates the potential mechanism of epigenetic modulation:

epigenetic_modulation compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline setdb1 SETDB1 (Histone Methyltransferase) compound->setdb1 Inhibition h3k9me3 H3K9 Trimethylation (H3K9me3) setdb1->h3k9me3 Catalyzes h3k9 Histone H3 Lysine 9 (H3K9) heterochromatin Heterochromatin Formation h3k9me3->heterochromatin gene_silencing Transcriptional Repression heterochromatin->gene_silencing caption Potential mechanism of epigenetic modulation.

Caption: Postulated mechanism of 5-Nitro-8-(pyrrolidin-1-yl)quinoline as a SETDB1 inhibitor.

Antioxidant and Metal Chelating Properties

The 8-aminoquinoline scaffold is a known metal chelator, and derivatives have been explored for their antioxidant properties in the context of neurodegenerative diseases where oxidative stress and metal dyshomeostasis are implicated[3][4]. These compounds can chelate metal ions like copper, which are involved in the generation of reactive oxygen species (ROS), and also directly scavenge free radicals[3][4]. The pyrrolidinyl group at the 8-position of 5-Nitro-8-(pyrrolidin-1-yl)quinoline is an amino derivative and could retain the metal-chelating properties of the 8-aminoquinoline core. The nitro group, while generally considered electron-withdrawing, could modulate the chelating and radical scavenging abilities of the quinoline ring.

Part 2: Experimental Protocols

The following protocols are designed to enable researchers to investigate the hypothesized biological activities of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Protocol for Assessing Antiproliferative Activity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5-Nitro-8-(pyrrolidin-1-yl)quinoline on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLaS3, multidrug-resistant KB-vin)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for Detection of Intracellular ROS

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels following treatment with 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline

  • DCFDA (stock solution in DMSO)

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with 5-Nitro-8-(pyrrolidin-1-yl)quinoline at various concentrations for the desired time.

  • DCFDA Loading: Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Quantify the fluorescence intensity relative to the vehicle control.

Protocol for In Vitro Histone Methyltransferase (HMT) Assay

This protocol provides a general framework for assessing the inhibitory activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline against a histone methyltransferase like SETDB1.

Materials:

  • Recombinant SETDB1 enzyme

  • Histone H3 substrate (peptide or full-length)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, recombinant SETDB1, and histone H3 substrate.

  • Inhibitor Addition: Add varying concentrations of 5-Nitro-8-(pyrrolidin-1-yl)quinoline or a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).

  • Reaction Termination and Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

For robust analysis and clear presentation of results, it is recommended to summarize quantitative data in tabular format.

Table 1: Hypothetical Antiproliferative Activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Cell LineIC₅₀ (µM)
HeLaS3 (drug-sensitive)Expected in low µM range
KB-vin (multidrug-resistant)Expected in low µM range
Normal FibroblastsExpected to be higher than cancer cell lines

Table 2: Potential Effects on Epigenetic and Redox Parameters

AssayEndpointExpected Outcome with 5-Nitro-8-(pyrrolidin-1-yl)quinoline
Intracellular ROSFluorescence IntensityDose-dependent increase
SETDB1 HMT AssayIC₅₀ (µM)Inhibition in the µM to nM range
H3K9me3 Western BlotBand IntensityReduction in cellular H3K9me3 levels

Conclusion and Future Directions

5-Nitro-8-(pyrrolidin-1-yl)quinoline represents a promising chemical scaffold with the potential for diverse applications in molecular biology and drug discovery. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the systematic evaluation of its biological activities. Future studies should focus on elucidating the precise molecular targets, understanding the structure-activity relationships of its analogs, and evaluating its efficacy and safety in preclinical models. The exploration of this and related quinoline derivatives will undoubtedly contribute to the development of novel therapeutic agents and research tools.

References

  • MDPI. (2022).
  • National Institutes of Health. (2022).
  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Unknown Source. Discovery of novel targets of quinoline drugs in the human purine binding proteome.
  • Unknown Source. Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome.
  • PubMed Central. (2018).
  • PubMed. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1)
  • PubMed Central. (2015).
  • MDPI. (2022).
  • PubMed. (2021). Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation, motor function, and neuropathology in a Huntington's disease mouse model.

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of 5-Nitro-8-(pyrrolidin-1-yl)quinoline for Preclinical Assays

Introduction: Unlocking the Potential of a Novel Quinoline Derivative 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a heterocyclic aromatic compound with a molecular structure suggestive of significant biological potential. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Quinoline Derivative

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a heterocyclic aromatic compound with a molecular structure suggestive of significant biological potential. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of therapeutic activities. The addition of a nitro group, a common modulator of electronic properties and potential site for bioreductive activation, and a pyrrolidine moiety, which can enhance solubility and receptor interactions, makes this compound a compelling candidate for investigation in various therapeutic areas.

Drawing from research on structurally similar quinoline derivatives, 5-Nitro-8-(pyrrolidin-1-yl)quinoline is hypothesized to be a potential modulator of key cellular pathways implicated in oncology and neurodegenerative disorders. For instance, various quinoline-based compounds have demonstrated activity as inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), phosphodiesterase 5 (PDE5), and Cdc25B phosphatase.[1][2][3] These targets are integral to cell proliferation, signal transduction, and synaptic plasticity, making them high-value targets in drug discovery.

The successful preclinical evaluation of any novel compound hinges on the accuracy and reproducibility of the experimental data generated. A foundational element in achieving this is the correct and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 5-Nitro-8-(pyrrolidin-1-yl)quinoline to ensure the integrity of downstream assays. Due to the novelty of this compound, this guide also provides protocols for the empirical determination of its key physicochemical properties, namely solubility and stability, which are crucial for its effective use in research.

I. Physicochemical Properties and Safety Considerations

Prior to handling 5-Nitro-8-(pyrrolidin-1-yl)quinoline, it is imperative to understand its predicted physicochemical properties and to be fully aware of the potential safety hazards associated with quinoline-based compounds.

Predicted Physicochemical Characteristics
PropertyPredicted CharacteristicRationale
Molecular Formula C₁₃H₁₃N₃O₂Based on chemical structure
Molecular Weight 243.26 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidCommon for similar organic compounds
Aqueous Solubility Predicted to be lowThe aromatic quinoline core imparts hydrophobicity. Data for 5-nitroquinoline shows very low aqueous solubility (16.3 µg/mL at pH 7.4).[4]
Organic Solvent Solubility Predicted to be soluble in polar aprotic solventsThe presence of polar functional groups (nitro group, nitrogen atoms) suggests solubility in solvents like DMSO and DMF. Related compounds like 8-Hydroxy-5-nitroquinoline are soluble in alcohol and diethyl ether.
Safety and Handling Precautions

As a novel chemical entity, 5-Nitro-8-(pyrrolidin-1-yl)quinoline should be handled with the utmost care, assuming it may be hazardous. Safety data for related quinoline and nitroquinoline compounds indicate potential for skin and eye irritation, and they are suspected of being carcinogenic and mutagenic.[4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect for tears or holes before use.

  • Eye Protection: Use chemical safety goggles.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: When handling the solid powder, use an N95-rated respirator or work in a certified chemical fume hood to avoid inhalation of dust particles.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for proper disposal as chemical waste.[5]

II. Protocol for Empirical Determination of Solubility

The selection of an appropriate solvent is the first critical step in preparing a stock solution. Given the predicted low aqueous solubility, it is essential to identify a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its high solubilizing power for a wide range of compounds.[6] The following protocol outlines a method to determine the approximate solubility of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO.

Materials:
  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated micropipettes

  • 2.0 mL microcentrifuge tubes

Step-by-Step Procedure:
  • Initial Weighing: Accurately weigh approximately 5-10 mg of 5-Nitro-8-(pyrrolidin-1-yl)quinoline into a pre-weighed 2.0 mL microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

  • Dissolution Attempt: Vortex the tube vigorously for 2-3 minutes. Visually inspect the solution for any undissolved particles.

  • Incremental Addition (if fully dissolved): If the compound completely dissolves, add a small, known additional amount of the compound (e.g., 1-2 mg) and repeat step 3. Continue this process until a fine precipitate or suspension is observed, indicating that the solution is saturated.

  • Equilibration: Once saturation is reached, allow the tube to rotate at room temperature for 1-2 hours to ensure the solution is in equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Determination of Soluble Concentration: Carefully remove a known volume of the clear supernatant and determine the concentration. This can be done by evaporating the solvent from the aliquot and weighing the residue, or more accurately by using a validated analytical method such as HPLC-UV or LC-MS if a reference standard is available.

The result of this procedure will provide the maximum solubility of the compound in DMSO at room temperature, which will inform the preparation of a high-concentration stock solution.

III. Protocol for Preparation of a High-Concentration Stock Solution

Once the solubility has been determined, a concentrated stock solution can be prepared. It is best practice to prepare a stock solution at a concentration slightly below the determined maximum solubility to ensure complete dissolution and stability.

Materials:
  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:
  • Calculate Required Mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 243.26 g/mol :

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 243.26 g/mol x 1000 mg/g = 2.43 mg

  • Weighing: Accurately weigh the calculated mass of 5-Nitro-8-(pyrrolidin-1-yl)quinoline and transfer it to a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 2-5 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Visually confirm that no solid particles remain.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C to maximize its stability.

IV. Experimental Workflow for Stock Solution Preparation and Use

The following diagram illustrates the logical flow from receiving the solid compound to its use in a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay solid_compound Solid Compound (5-Nitro-8-(pyrrolidin-1-yl)quinoline) weigh Weigh Compound solid_compound->weigh dissolve Dissolve in DMSO weigh->dissolve stock_solution High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock_solution intermediate_dilution Intermediate Dilution (in DMSO or Culture Medium) stock_solution->intermediate_dilution Serial Dilution final_dilution Final Working Solution (in Assay Medium) intermediate_dilution->final_dilution add_compound Add Working Solution to Cells final_dilution->add_compound cell_plate Cells in Microplate cell_plate->add_compound incubation Incubate add_compound->incubation readout Assay Readout (e.g., Viability, Reporter Gene) incubation->readout

Caption: Workflow for preparing and using 5-Nitro-8-(pyrrolidin-1-yl)quinoline solutions.

V. Protocol for Assessing Stock Solution Stability

The stability of the stock solution is critical for the reliability of long-term studies. A simple stability study can be performed to assess degradation under storage and experimental conditions.

Materials:
  • Prepared high-concentration stock solution of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO

  • HPLC-UV or LC-MS system

  • Temperature-controlled incubators/storage units (-20°C, 4°C, room temperature)

  • Amber and clear glass vials

Step-by-Step Procedure:
  • Initial Analysis (T=0): Immediately after preparing the stock solution, take an aliquot, dilute it to a suitable concentration for analysis, and run it on an HPLC-UV or LC-MS system. Record the peak area of the parent compound. This will serve as the baseline (100% integrity).

  • Aliquoting for Stability Study: Aliquot the stock solution into several amber vials for storage at -20°C. For assessing stability under simulated experimental conditions, also aliquot into vials for storage at 4°C and room temperature. To test for photosensitivity, place some aliquots in clear vials and expose them to ambient light at room temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS using the same method as the T=0 analysis.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation. A solution is generally considered stable if the parent compound remains at >95% of its initial concentration.

This stability data is crucial for establishing appropriate storage conditions and the expiration date of the stock solution.

VI. Best Practices for Using Stock Solutions in Assays

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the high-concentration stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated freezing and thawing.

  • Final Solvent Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility in Aqueous Medium: When diluting the DMSO stock into aqueous assay buffers or culture medium, be mindful of potential precipitation. It is advisable to perform a visual check for any cloudiness or precipitate after preparing the final working solutions.

  • Vortexing During Dilution: When making serial dilutions, ensure thorough mixing by vortexing at each step.

  • Control Samples: Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the biological system.

VII. Conclusion

The careful and systematic preparation of stock solutions is a cornerstone of reproducible and reliable preclinical research. For a novel compound like 5-Nitro-8-(pyrrolidin-1-yl)quinoline, where specific physicochemical data is not yet established, it is incumbent upon the researcher to perform initial characterization of its solubility and stability. The protocols and guidelines presented in this document provide a robust framework for these essential preliminary studies and for the subsequent preparation and use of this promising compound in a variety of in vitro assays. Adherence to these procedures will ensure the generation of high-quality data, thereby enabling a more accurate assessment of the therapeutic potential of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

References

  • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6276-6285. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 5-Nitroquinoline. PubChem Compound Summary for CID 11829. Retrieved from [Link]

  • Zhang, H., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Wang, L., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 484-495. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6276-6285. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in aqueous buffers

The following technical support guide addresses the solubility challenges associated with 5-Nitro-8-(pyrrolidin-1-yl)quinoline . This guide is structured for researchers requiring stable, homogenous solutions for biologi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges associated with 5-Nitro-8-(pyrrolidin-1-yl)quinoline . This guide is structured for researchers requiring stable, homogenous solutions for biological assays and physicochemical characterization.

Status: Operational | Topic: Solubility Optimization | Ticket ID: SOL-5N8PQ-001[1][2]

Compound Technical Profile & Solubility Physics

To effectively solubilize 5-Nitro-8-(pyrrolidin-1-yl)quinoline, one must first understand the structural determinants driving its insolubility.[1][2]

  • Chemical Structure Analysis:

    • Core: The quinoline ring is a planar, aromatic, lipophilic scaffold.

    • Substituent 1 (Position 5 - Nitro): A strong electron-withdrawing group (EWG).[1][2] While it adds polarity, it significantly reduces the electron density of the aromatic system, often increasing crystal lattice energy (making the solid harder to break apart).

    • Substituent 2 (Position 8 - Pyrrolidine): A cyclic tertiary amine.[1][2] This is the "solubility handle." The nitrogen atom has a lone pair, making it a potential proton acceptor (base). However, its position para to the nitro group (across the rings) and ortho to the ring nitrogen creates a push-pull electronic system that may lower the pKa of the pyrrolidine nitrogen compared to a standard alkylamine.

  • Physicochemical Parameters (Estimated):

    • Molecular Weight: 243.26 g/mol [1][2]

    • LogP (Octanol/Water): ~2.8 – 3.2 (Moderately Lipophilic)

    • pKa (Conjugate Acid): Predicted ~4.5 – 5.[1][2]5. (The compound is likely neutral and hydrophobic at physiological pH 7.4, but soluble as a cation at pH < 4).

The Core Problem: At neutral pH (PBS, pH 7.4), the molecule exists predominantly in its uncharged, hydrophobic state. Dilution from an organic stock (DMSO) into aqueous buffer results in rapid "crashing out" (precipitation) due to the hydrophobic effect and high crystal lattice energy.

Troubleshooting Guide: Common Solubility Issues

Select the symptom that matches your observation to find the solution.

Symptom A: "Instant precipitation occurs when diluting DMSO stock into PBS/Media."

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2] The rapid change in dielectric constant from DMSO (


) to water (

) forces the hydrophobic molecules to aggregate before they can disperse. Corrective Action:
  • The "Intermediate" Step: Do not pipette DMSO stock directly into the bulk buffer. Instead, dilute the DMSO stock into a small volume of PEG-400 or Propylene Glycol first, then add this mixture to the buffer.

  • Vortex Dynamics: Inject the stock into the vortex of the stirring buffer, not onto the static surface.

  • Limit DMSO: Ensure final DMSO concentration is < 1% (v/v) if possible, but for this compound, you may need up to 5% DMSO + 5% Tween 80 for concentrations > 10 µM.[2]

Symptom B: "The solution looks clear, but biological data is erratic (high variability)."

Diagnosis: Micro-precipitation or Colloidal Aggregation.[1][2] The compound has formed non-visible nano-aggregates that interfere with protein binding or cell permeability.[1][2] Corrective Action:

  • Dynamic Light Scattering (DLS): If available, check for particle radius.

  • Detergent Addition: Add 0.05% Tween-20 or Triton X-100 to the assay buffer.[2] This lowers the surface tension and stabilizes monomers, preventing non-specific aggregation.

Symptom C: "Compound adheres to the plastic tips or plate walls."[1][2]

Diagnosis: High lipophilicity (LogP > 3) drives the molecule to adsorb onto polypropylene surfaces. Corrective Action:

  • Material Switch: Use Low-Retention pipette tips and Glass-coated or Non-binding surface (NBS) microplates.[2]

  • Pre-coating: Pre-rinse tips with the buffer containing the cosolvent before handling the compound solution.[1][2]

Step-by-Step Solubilization Protocols

Protocol 1: The "Gold Standard" for Cellular Assays (Micellar Formulation)

Use this for cell culture experiments where DMSO toxicity must be minimized.

Reagents:

  • Compound Stock (10 mM in DMSO)

  • Tween 80 (Polysorbate 80)

  • Sterile PBS or Culture Media

Workflow:

  • Prepare Intermediate: Mix 10 µL of Compound Stock (10 mM) with 10 µL of pure Tween 80. Vortex vigorously for 30 seconds.[1][2] Result: A viscous yellow/orange mixture.

  • Slow Dilution: Add 980 µL of pre-warmed (37°C) culture media dropwise to the Tween/Compound mixture while vortexing.

  • Equilibration: Sonicate in a water bath for 5 minutes at room temperature.

  • Final Concentration: This yields a 100 µM working solution with 1% DMSO and 1% Tween 80. Further dilute this into media for assay concentrations.

Protocol 2: The "Cyclodextrin Trap" for Animal/In Vivo Studies

Use this for high-concentration dosing (IP or IV) where organic solvents are restricted.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2]

  • Citrate Buffer (pH 4.[1][2]0) or Saline

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in Citrate Buffer (pH 4.0).[1][2] Note: The acidic pH helps protonate the pyrrolidine nitrogen, aiding initial dissolution.

  • Solid Addition: Weigh the solid compound directly into the vehicle.[1][2] Do not use DMSO if possible.

  • Dispersion: Sonicate for 20 minutes. If the solution is not clear, adjust pH carefully to 3.5, then back to 4.5 once dissolved (if stability permits).

  • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove any un-dissolved micro-crystals.[1][2]

Visual Decision Tree: Selecting the Right Method

SolubilityWorkflow Start Start: 5-Nitro-8-(pyrrolidin-1-yl)quinoline AssayType What is your Assay Type? Start->AssayType Enzymatic Enzymatic / Biochemical (Cell-free) AssayType->Enzymatic Cellular Live Cell Culture AssayType->Cellular InVivo In Vivo / Animal Model AssayType->InVivo DMSO_Tol Is >1% DMSO tolerated? Enzymatic->DMSO_Tol Precipitation Does it precipitate in Media? Cellular->Precipitation Route Route of Admin? InVivo->Route Yes Yes DMSO_Tol->Yes No No DMSO_Tol->No SimpleDilution Standard DMSO Dilution (Keep < 5% DMSO) Detergent Add 0.01% Triton X-100 or CHAPS Precipitation->Yes Precipitation->No DirectAdd Direct Addition (Max 0.1% DMSO) TweenMethod Use Protocol 1: Tween 80 formulation Oral Oral Gavage: Methylcellulose/Tween susp. Route->Oral IV_IP IV / IP Injection: Use Protocol 2 (HP-β-CD) Route->IV_IP Yes->SimpleDilution Yes->TweenMethod No->Detergent No->DirectAdd

Caption: Decision matrix for solubilizing 5-Nitro-8-(pyrrolidin-1-yl)quinoline based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve the compound? A: Yes. The pyrrolidine nitrogen is basic.[1][2] Dissolving the compound in 0.1 M HCl or acetic acid will likely result in high solubility due to salt formation (protonation). However, you must verify that your assay buffer has enough buffering capacity (e.g., 100 mM HEPES) to neutralize this acid upon addition without crashing the compound or killing your cells.

Q: Is the compound light-sensitive? A: Nitro-substituted aromatics are frequently photo-labile.[1][2] While specific data for this derivative is limited, 5-nitroquinoline derivatives can undergo photo-reduction or degradation.[1][2] Recommendation: Store stock solutions in amber vials and handle under low light.

Q: Why does my dose-response curve plateau early? A: This is a classic sign of solubility-limited absorption.[1][2] Above a certain concentration (the "kinetic solubility limit"), the compound precipitates, meaning adding more compound does not increase the free concentration in solution. Action: Check the solution for turbidity at the highest concentrations using a nephelometer or simple visual inspection against a dark background.

Data Summary Table: Solvent Compatibility

Solvent / VehicleSolubility RatingMax Recommended Conc.Application Notes
DMSO High (> 50 mM)100% (Stock)Standard stock solvent.[1][2] Freezes at 18°C.
Ethanol Moderate~10 mMLess toxic than DMSO, but evaporates fast.[2]
PBS (pH 7.4) Very Low (< 10 µM)N/ACauses precipitation.[2] Do not use for stocks.
PBS + 0.1% Tween Low-Moderate~50 µMGood for enzymatic assays.
20% HP-β-CD High (> 5 mM)N/ABest for in vivo or high-conc applications.[1][2]
0.1 M HCl High> 10 mMForms soluble hydrochloride salt.[1][2]

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11830, 8-Nitroquinoline (Structural Analog Reference).

Sources

Optimization

Technical Support Center: Strategies for Minimizing Cytotoxicity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline to Normal Cells

Introduction: Navigating the Therapeutic Window of a Novel Quinoline Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a promising novel quinoline derivative with significant potential in anticancer research. Quinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Therapeutic Window of a Novel Quinoline Compound

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a promising novel quinoline derivative with significant potential in anticancer research. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4] However, a critical challenge in the development of potent cytotoxic agents is achieving a high therapeutic index – maximizing efficacy against cancer cells while minimizing harm to normal, healthy tissues. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support framework for understanding and mitigating the off-target cytotoxicity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

This document is structured to provide not just protocols, but also the underlying scientific rationale for experimental designs. By understanding the "why" behind the "how," researchers can more effectively troubleshoot unexpected results and rationally design experiments to enhance the selective cytotoxicity of this promising compound. We will delve into the potential mechanisms of action, provide detailed troubleshooting for common experimental hurdles, and outline strategies for improving the safety profile of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the experimental evaluation of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, providing insights grounded in established scientific principles.

Q1: We are observing significant cytotoxicity in our normal cell line controls, nearly on par with our cancer cell lines. What could be the underlying cause?

A1: This is a critical observation that requires a systematic investigation. Several factors could contribute to a narrow therapeutic window:

  • Mechanism of Action: While the precise mechanism of 5-Nitro-8-(pyrrolidin-1-yl)quinoline is under investigation, many quinoline derivatives exert their cytotoxic effects through mechanisms that are not entirely cancer-specific at high concentrations. These can include DNA intercalation and inhibition of topoisomerase, which are fundamental processes in all dividing cells.[5]

  • Off-Target Effects: The compound may be interacting with unintended molecular targets present in both normal and cancerous cells.

  • Metabolic Activation: Normal cells might express certain enzymes that metabolize the compound into a more toxic form.

  • Experimental Conditions: Factors such as high compound concentration, extended exposure times, or suboptimal cell culture conditions can non-specifically stress cells, leading to increased death in both normal and cancer lines.

Troubleshooting Steps:

  • Concentration-Response Analysis: Perform a detailed dose-response curve for both your cancer and normal cell lines. This will help determine the IC50 (half-maximal inhibitory concentration) for each and establish if a therapeutic window exists at lower concentrations.

  • Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). It's possible that a therapeutic window is only apparent at specific exposure durations.

  • Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis) in both cell types using techniques like Annexin V/Propidium Iodide staining. If necrosis is dominant in normal cells at concentrations that induce apoptosis in cancer cells, it may indicate a different, less specific mechanism of toxicity.

  • Re-evaluate Normal Cell Line Choice: Ensure the chosen normal cell line is appropriate for your cancer model. Ideally, it should be from the same tissue of origin.

Q2: Our results are inconsistent across experiments. What are the common sources of variability when working with quinoline compounds?

A2: Reproducibility is key. Inconsistent results with quinoline derivatives can often be traced to:

  • Compound Solubility and Stability: Quinoline compounds can have poor aqueous solubility.[6] Ensure your stock solutions are fully dissolved and consider the use of a small percentage of DMSO. Prepare fresh dilutions for each experiment and be mindful of potential precipitation in culture media.

  • Cell Density: The initial seeding density of your cells can significantly impact their response to cytotoxic agents. Ensure consistent cell numbers across all wells and experiments.

  • Media Components: Components in the culture media, such as serum proteins, can bind to the compound, reducing its effective concentration. Maintain consistent media formulations.

  • Assay Interference: Some quinoline compounds can interfere with certain cytotoxicity assays. For example, they may have inherent fluorescence or absorbance that can skew results from colorimetric or fluorometric assays. Always include compound-only controls (no cells) to check for such interference.

Q3: How can we proactively design our experiments to enhance the selectivity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline for cancer cells?

A3: A proactive approach can significantly improve your chances of observing a favorable therapeutic window. Consider the following strategies:

  • Leverage Cancer-Specific Biology: A promising strategy for achieving selective cytotoxicity with quinoline-based compounds is to exploit the unique biochemical environment of cancer cells. Many tumors overexpress the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][8][9] This enzyme can bioactivate certain quinone-containing compounds, leading to a massive and localized burst of reactive oxygen species (ROS) that triggers apoptosis.[8][10] Normal cells, with their lower NQO1 expression, are spared this rapid and overwhelming oxidative stress.

  • Co-culture Models: Move beyond monocultures and utilize co-culture systems where cancer cells and normal cells are grown together. This better mimics the tumor microenvironment and allows for a more accurate assessment of selective cytotoxicity.

  • Hypoxia Studies: The tumor microenvironment is often hypoxic. Investigating the cytotoxicity of your compound under hypoxic versus normoxic conditions can reveal selective effects, as hypoxia can alter cellular metabolism and drug sensitivity.

Key Experimental Protocols

To ensure robust and reproducible data, we provide the following detailed, step-by-step protocols for essential assays.

Protocol 1: Determining Differential Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • 96-well plates

  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cancer and normal cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include untreated control wells (medium only) and a blank (medium with no cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value for each cell line.

Protocol 2: Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Materials:

  • Treated cell culture supernatants

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following treatment with 5-Nitro-8-(pyrrolidin-1-yl)quinoline as described in the MTT protocol, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Add the collected supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement:

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes).

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to untreated controls (spontaneous release) and a positive control (maximum LDH release, typically achieved by lysing the cells).

Protocol 3: Differentiating Apoptosis and Necrosis with Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells (both adherent and suspension)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with 5-Nitro-8-(pyrrolidin-1-yl)quinoline for the desired time.

    • Harvest cells (including any floating cells for adherent cultures) and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Strategies to Minimize Cytotoxicity to Normal Cells

The ultimate goal is to widen the therapeutic window of 5-Nitro-8-(pyrrolidin-1-yl)quinoline. Here are several advanced strategies to consider:

Structural Modification (Lead Optimization)

The chemical structure of a quinoline derivative is a key determinant of its biological activity and toxicity.[11][12][13][14]

  • Rationale: Minor modifications to the quinoline scaffold can significantly alter its interaction with biological targets, improve its selectivity, and reduce off-target effects. For instance, adding or modifying functional groups can change the compound's hydrophobicity, which has been shown to correlate with the copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives.[15][16][17]

  • Experimental Approach:

    • Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogues of 5-Nitro-8-(pyrrolidin-1-yl)quinoline with modifications at various positions on the quinoline ring.

    • Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties to improve potency and reduce toxicity.

    • In Silico Modeling: Use computational docking studies to predict how structural changes will affect binding to potential cancer-specific targets versus off-targets.

Advanced Drug Delivery Systems

Encapsulating 5-Nitro-8-(pyrrolidin-1-yl)quinoline in a nanoparticle-based delivery system can significantly improve its safety profile.[6][18][19]

  • Rationale: Drug delivery systems can alter the pharmacokinetic and pharmacodynamic properties of a compound, leading to preferential accumulation in tumor tissue (the enhanced permeability and retention, or EPR, effect) and reduced exposure of healthy tissues.

  • Experimental Approaches:

    • Liposomal Formulation: Liposomes are versatile carriers for both hydrophilic and lipophilic drugs.[6][20][21] Formulating 5-Nitro-8-(pyrrolidin-1-yl)quinoline within liposomes can improve its solubility and stability, and the liposome surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to further enhance tumor-specific delivery.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug, which can help maintain a therapeutic concentration at the tumor site while minimizing systemic peak concentrations that could be toxic to normal tissues.

Prodrug Strategies

A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body.

  • Rationale: A prodrug of 5-Nitro-8-(pyrrolidin-1-yl)quinoline could be designed to be activated by enzymes that are overexpressed in cancer cells, such as NQO1.[9] This would ensure that the highly cytotoxic form of the drug is primarily generated within the tumor microenvironment.

  • Experimental Approach:

    • Design and synthesize a prodrug by attaching a trigger group to the active compound via a self-immolating linker. The trigger group should be a substrate for a cancer-specific enzyme.

    • Evaluate the activation of the prodrug and the release of the active compound in cancer cell lines with high and low expression of the target enzyme.

    • Compare the cytotoxicity of the prodrug and the parent compound in both cancer and normal cell lines.

Visualizing the Path to Selective Cytotoxicity

To aid in the conceptualization of these strategies, the following diagrams illustrate key workflows and mechanisms.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening & Characterization cluster_Phase2 Phase 2: Mechanistic Investigation cluster_Phase3 Phase 3: Strategies for Minimizing Off-Target Toxicity A Dose-Response Analysis (Cancer vs. Normal Cells) B Determine IC50 Values & Therapeutic Index A->B C Time-Course Cytotoxicity (24h, 48h, 72h) B->C D Apoptosis vs. Necrosis Assay (Annexin V/PI) C->D Proceed if promising therapeutic window E ROS Generation Assay D->E F Mitochondrial Membrane Potential Assay E->F G NQO1 Expression Analysis (Western Blot/qPCR) F->G H Structural Modification (SAR Studies) G->H Inform rational design I Drug Delivery Systems (e.g., Liposomes) H->I J Prodrug Development I->J NQO1_Mechanism cluster_Normal_Cell Normal Cell (Low NQO1) cluster_Cancer_Cell Cancer Cell (High NQO1) NC_Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline NC_NQO1 Low NQO1 Expression NC_Compound->NC_NQO1 Minimal Bioactivation CC_Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline NC_ROS Basal ROS Levels NC_NQO1->NC_ROS NC_Outcome Cell Survival NC_ROS->NC_Outcome CC_NQO1 High NQO1 Expression CC_Compound->CC_NQO1 Rapid Bioactivation CC_ROS Massive ROS Burst CC_NQO1->CC_ROS CC_Mito Mitochondrial Dysfunction CC_ROS->CC_Mito CC_Outcome Apoptosis CC_Mito->CC_Outcome

Caption: Proposed mechanism of NQO1-mediated selective cytotoxicity.

Quantitative Data Summary

The following table provides a template for summarizing the cytotoxic effects of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, allowing for a clear comparison between cancerous and non-cancerous cell lines.

Cell LineTypeTissue of OriginIC50 (µM) after 48hTherapeutic Index (Normal IC50 / Cancer IC50)
Example Cancer Line 1 (e.g., A549) CancerLungExperimental ValueCalculated Value
Example Cancer Line 2 (e.g., MCF-7) CancerBreastExperimental ValueCalculated Value
Example Normal Line 1 (e.g., BEAS-2B) NormalLungExperimental ValueN/A
Example Normal Line 2 (e.g., MCF-10A) NormalBreastExperimental ValueN/A

Conclusion

Minimizing the cytotoxicity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline to normal cells is a multifaceted challenge that requires a systematic and scientifically informed approach. By carefully considering the potential mechanisms of action, rigorously troubleshooting experimental variables, and employing advanced strategies such as structural modification and targeted drug delivery, researchers can significantly enhance the therapeutic potential of this promising compound. This guide serves as a foundational resource to aid in the rational design of experiments and the interpretation of results, ultimately contributing to the development of safer and more effective anticancer therapies.

References

  • Chen, S., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 453-465. Available from: [Link]

  • Yadav, P., & Shah, K. (2021). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Molecules, 28(12), 4695. Available from: [Link]

  • Ali, M. A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1263, 133146. Available from: [Link]

  • Singh, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-21. Available from: [Link]

  • Chen, S., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed, 29803003. Available from: [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2735. Available from: [Link]

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Available from: [Link]

  • de Oliveira, R. B., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(8), 1084. Available from: [Link]

  • Kandhavelu, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. European Journal of Pharmaceutical Sciences, 205, 106842. Available from: [Link]

  • Tardito, S., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(23), 10446-10457. Available from: [Link]

  • Szabó, R., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 536. Available from: [Link]

  • Beg, M. M., & Vangara, S. (2024). Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. Cancers, 16(11), 2003. Available from: [Link]

  • Sobke, A., et al. (2012). The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Antimicrobial Agents and Chemotherapy, 56(11), 5967-5975. Available from: [Link]

  • Pal, S., et al. (2024). Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. ACS Omega, 9(43), 49666-49679. Available from: [Link]

  • Handa, J. T. (2021). Oxidative Stress Induced Mitochondrial Dysfunction and its Role in RPE Degeneration. YouTube. Available from: [Link]

  • Kandhavelu, M., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. ScienceDirect. Available from: [Link]

  • Iacopetta, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. Available from: [Link]

  • Lee, E.-S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals, 15(4), 399. Available from: [Link]

  • Gaeta, A., et al. (2023). Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. Journal of Biological Inorganic Chemistry, 28(7), 827-839. Available from: [Link]

  • Chen, S., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. ResearchGate. Available from: [Link]

  • Tardito, S., et al. (2012). Copper-dependent Cytotoxicity of 8-hydroxyquinoline Derivatives Correlates With Their Hydrophobicity and Does Not Require Caspase Activation. PubMed, 23140499. Available from: [Link]

  • Wang, Y., et al. (2016). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Anticancer Research, 36(5), 2241-2248. Available from: [Link]

  • Flores-García, B., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. Available from: [Link]

  • Weiss, F., et al. (2023). Rapid liposomal formulation for nucleolin targeting to rhabdomyosarcoma cells. ResearchGate. Available from: [Link]

  • Ghorab, M. M., et al. (2025). NQO1 induction and radiation-based biodistribution study of a new quinoline derivative identified in a screen of 6,8-diiodoquinazolinone sulfonamide conjugates. European Journal of Medicinal Chemistry, 285, 117855. Available from: [Link]

  • Kumar, A., et al. (2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Current Organic Chemistry, 27(12), 999-1017. Available from: [Link]

  • Yao, J., et al. (2023). Mitochondrial Dysfunction Enhances Susceptibility to Oxidative Stress by Down-Regulation of Thioredoxin in Human Neuroblastoma Cells. ResearchGate. Available from: [Link]

  • Pattni, B. S., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Journal of Controlled Release, 219, 135-149. Available from: [Link]

  • Tu, C., et al. (2021). High ROS Production by Celecoxib and Enhanced Sensitivity for Death Ligand-Induced Apoptosis in Cutaneous SCC Cell Lines. International Journal of Molecular Sciences, 22(7), 3634. Available from: [Link]

  • Tardito, S., et al. (2012). Copper-dependent cytotoxicity of 8-Hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspases activation. AWS. Available from: [Link]

  • Wang, Y., et al. (2021). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Cancers, 13(16), 4022. Available from: [Link]

  • Zhou, Z., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Current Medicinal Chemistry, 27(34), 5793-5827. Available from: [Link]

  • Pan, J., et al. (2016). ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals. Oxidative Medicine and Cellular Longevity, 2016, 4537914. Available from: [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6616. Available from: [Link]

  • Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 398-426. Available from: [Link]

Sources

Troubleshooting

improving the stability of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO

Technical Support Center: Stability Optimization for 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO Executive Summary: The Stability Paradox You are likely working with 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a lipophilic 8...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO

Executive Summary: The Stability Paradox

You are likely working with 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a lipophilic 8-aminoquinoline derivative often explored for its antiparasitic, antibacterial, or metallo-enzyme inhibitory properties.[1][2]

While Dimethyl Sulfoxide (DMSO) is the universal solvent for such libraries due to its high solubilizing power, it presents a "Trojan Horse" threat to this specific compound.[2] The primary instability drivers are hygroscopicity-induced precipitation and nitro-group photolysis .[1][2][3] The pyrrolidine ring at the 8-position increases lipophilicity compared to the parent 8-aminoquinoline, making this derivative particularly sensitive to "crashing out" when DMSO absorbs atmospheric moisture.[1]

This guide provides a self-validating system to maintain compound integrity during storage and assays.

Diagnostic Troubleshooting (Q&A)

Q1: My stock solution (10 mM) has developed a fine, yellow precipitate after two weeks at -20°C. Is it degraded?

Diagnosis: Likely Physical Instability (Precipitation) , not chemical degradation.[2][3] Mechanism: DMSO is highly hygroscopic.[2][3] If your vial was opened repeatedly or stored in a non-desiccated environment, the DMSO absorbed atmospheric water.[2] 5-Nitro-8-(pyrrolidin-1-yl)quinoline is lipophilic; as water content in DMSO exceeds ~5-10%, the compound’s solubility drops exponentially, leading to precipitation upon freezing (cryoprecipitation).[1][2] Solution:

  • Centrifuge the sample.[2][3]

  • Analyze the supernatant via LC-MS.[2][3] If the peak is intact but the concentration is low, it is precipitation.

  • Recovery: Sonicate the sample at 30-35°C for 10 minutes. If it redissolves, re-aliquot into single-use vials under dry nitrogen.

Q2: The bright yellow solution has turned a dark orange/brown color. Is this normal?

Diagnosis: Photochemical Degradation . Mechanism: Nitroquinolines are chromophores.[2][3] Upon exposure to ambient light (especially UV/blue spectrum), the nitro group at position 5 can undergo photoreduction or generate radical species (e.g., superoxide anions) that attack the pyrrolidine ring or the solvent. Solution:

  • Check the purity via HPLC.[2][3] New peaks at different retention times indicate chemical breakdown.[2][3]

  • Prevention: All future handling must occur under amber light or in amber vials. Wrap existing clear vials in aluminum foil immediately.

Q3: My IC50 values are shifting (increasing) over time. Why?

Diagnosis: Freeze-Thaw Cycling Damage . Mechanism: Repeated freezing and thawing creates micro-gradients of concentration.[2][3] As pure DMSO freezes first (at 18.5°C), the compound concentrates in the remaining liquid phase, potentially crashing out of solution. It may not fully re-dissolve upon thawing without vigorous vortexing/sonication.[2][3] Solution: Switch to the "Single-Use Aliquot" protocol (see Section 3).[2][3]

Storage & Handling Protocols

To ensure data integrity, adopt this "Chain of Custody" for your solvent system.

Protocol A: Preparation of Anhydrous DMSO Stocks

Standard DMSO from the bottle is often "wet" (0.1% - 0.5% water).[1]

  • Source: Use anhydrous DMSO (≥99.9%, water <50 ppm) packed under argon.

  • Desiccation: If using an opened bottle, add activated 3Å or 4Å molecular sieves (20% w/v) to the DMSO 24 hours before use.[2][3]

  • Dissolution: Weigh 5-Nitro-8-(pyrrolidin-1-yl)quinoline and add DMSO to achieve a 10 mM or 20 mM concentration.

  • Inerting: Flush the headspace of the master vial with Argon or Nitrogen gas before capping.[2][3]

Protocol B: The "Golden Rule" of Storage

Never freeze the master stock repeatedly.

  • Aliquoting: Immediately after dissolution, dispense the stock into small, single-use aliquots (e.g., 20 µL or 50 µL) in amber polypropylene tubes.

  • Sealing: Ensure caps have O-rings. Parafilm is permeable to water vapor over time; use it only as a secondary dust seal.[2][3]

  • Freezing: Store at -20°C or -80°C .

    • Note: At -20°C, DMSO is solid.[1][2][3] At 4°C, it is liquid but absorbs water rapidly.[2][3] Solid storage is preferred to arrest chemical reactions, provided the container is sealed tight.[2][3]

Visualizing the Instability Mechanisms

The following diagrams illustrate the decision logic for troubleshooting and the chemical pathways of degradation.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Precip Precipitation / Turbidity Start->Precip Color Color Change (Darkening) Start->Color Potency Loss of Potency (IC50 Shift) Start->Potency CheckWater Check DMSO Water Content (Hygroscopicity) Precip->CheckWater Likely Cause CheckLight Check Light Exposure (Photolysis) Color->CheckLight Likely Cause CheckCycle Check Freeze-Thaw Cycles Potency->CheckCycle Likely Cause ActionSonicate Action: Warm (37°C) & Sonicate Re-check LC-MS CheckWater->ActionSonicate Physical Issue ActionDiscard Action: Chemical Degradation Likely Discard & Resynthesize CheckLight->ActionDiscard Irreversible Change ActionAliquot Action: Switch to Single-Use Aliquots CheckCycle->ActionAliquot Protocol Error

Caption: Diagnostic flow for identifying stability issues with 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO.

Figure 2: Degradation Pathways[2][3]

Degradation Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline (Soluble in Dry DMSO) Water Atmospheric H2O (Hygroscopicity) Compound->Water Light UV/Vis Light (hv) Compound->Light Precipitate Precipitation (Physical Instability) Water->Precipitate Solubility Drop Radical Nitro Radical Anion (Reactive Species) Light->Radical Excitation Degradant Photodegraded Products (Reduced/Oxidized) Radical->Degradant Redox Reaction

Caption: Primary degradation mechanisms: Water-induced precipitation and Light-induced chemical breakdown.[1]

Reference Data

Table 1: Estimated Stability Profile in DMSO

Based on general class behavior for nitroquinolines and 8-aminoquinolines.[1]

Storage ConditionTemperatureContainerEstimated Shelf LifeRisk Factor
Dry DMSO (Anhydrous) -20°CSealed, Amber> 12 MonthsLow
Wet DMSO (>1% H2O) -20°CSealed, Clear< 1 MonthHigh (Precipitation)
Dry DMSO RT (25°C)Clear Vial< 1 WeekHigh (Photolysis)
Dry DMSO RT (25°C)Amber Vial~ 1-3 MonthsModerate (Thermal)
Table 2: Solubility Thresholds (Estimated)
Solvent CompositionSolubility Status
100% DMSO Soluble (> 50 mM)
90% DMSO / 10% Water Metastable (Risk of precipitation at 4°C)
70% DMSO / 30% Water Insoluble (Likely < 100 µM)

References

  • PubChem. 5-Nitroquinoline Compound Summary. National Library of Medicine.[2][3] Available at: [Link][2]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.[1][2][3] Journal of Biomolecular Screening.[2][3] (Demonstrates that water in DMSO significantly impacts library stability). Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Data. (Authoritative source on DMSO hygroscopicity). Available at: [Link][2]

  • Balogh, G. T., et al. (2014). LogP and Solubility of 8-Aminoquinoline Derivatives.[1][2][3] (Provides context on the lipophilicity of this chemical class). Available at: [Link][2]

Sources

Optimization

challenges in NMR peak assignment for 5-Nitro-8-(pyrrolidin-1-yl)quinoline

Ticket ID: #NMR-5N8PQ-001 Topic: Troubleshooting NMR Assignment for 5-Nitro-8-(pyrrolidin-1-yl)quinoline Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NMR-5N8PQ-001 Topic: Troubleshooting NMR Assignment for 5-Nitro-8-(pyrrolidin-1-yl)quinoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecular Challenge

You are encountering assignment difficulties with 5-Nitro-8-(pyrrolidin-1-yl)quinoline . This molecule presents a "perfect storm" for NMR spectroscopists due to three competing factors:

  • Electronic Push-Pull: The strong electron-withdrawing nitro group (

    
    ) at C5 competes with the electron-donating pyrrolidine ring at C8, creating extreme chemical shift anisotropy in the carbocyclic ring.
    
  • Restricted Rotation: The

    
     bond possesses partial double-bond character, leading to restricted rotation and broadening of pyrrolidine signals at room temperature.
    
  • Relaxation Dynamics: The quaternary carbons (C5, C8) often exhibit long

    
     relaxation times, making them "invisible" in standard 
    
    
    
    scans.

This guide provides targeted troubleshooting protocols to resolve these specific anomalies.

Module 1: The Aromatic Region (H6 vs. H7 Ambiguity)

User Question: "I have two doublets in the aromatic region, but I cannot definitively assign H6 and H7. The chemical shifts seem contradictory to standard quinoline predictions. How do I distinguish them?"

Technical Diagnosis: In unsubstituted quinoline, H6 and H7 are often overlapped. However, in your molecule, the Electronic Push-Pull effect separates them significantly, but it can also push them into regions typically occupied by the pyridine ring protons (H2, H3, H4).

  • H6 (Ortho to Nitro): The nitro group exerts a strong deshielding effect (mesomeric

    
     and inductive 
    
    
    
    ). Expect this signal to shift downfield (typically
    
    
    ppm).
  • H7 (Ortho to Pyrrolidine): The pyrrolidine nitrogen is a strong mesomeric donor (

    
    ). This exerts a shielding  effect.[1][2] Expect this signal to shift upfield (typically 
    
    
    
    ppm).

Troubleshooting Protocol: Do not rely on 1D splitting patterns alone. Use the NOESY-Walk technique.

  • Step 1 (Anchor H7): Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Step 2 (Identify Spatial Proximity): Look for a cross-peak between the aliphatic pyrrolidine protons (

    
    -CH
    
    
    
    ) and one of the aromatic doublets.
  • Validation: The aromatic doublet showing a strong NOE correlation to the pyrrolidine ring must be H7 . H6 is too distant to show this correlation.

Visualization of Logic Flow:

G Start Unassigned Aromatic Doublets NOESY Run 2D NOESY Experiment Start->NOESY Check Check Cross-peaks with Pyrrolidine alpha-protons (3.5-4.0 ppm) NOESY->Check Match Cross-peak Found? Check->Match H7 Assign as H7 (Shielded, Upfield) Match->H7 Yes H6 Assign as H6 (Deshielded, Downfield) Match->H6 No (The other doublet)

Figure 1: Logic flow for distinguishing H6 and H7 using spatial proximity (NOE).

Module 2: The "Disappearing" Pyrrolidine Peaks

User Question: "The integration for my aliphatic region is off. The pyrrolidine protons appear as broad, shapeless mounds rather than sharp multiplets. Is my sample impure?"

Technical Diagnosis: This is likely not an impurity. It is a dynamic NMR phenomenon. The nitrogen atom at position 8 donates electron density into the quinoline ring, giving the


 bond partial double-bond character. This restricts rotation.
  • At room temperature (

    
    ), the rotation rate (
    
    
    
    ) is likely comparable to the NMR time scale (
    
    
    ), placing the system in intermediate exchange . This causes extreme line broadening (decoherence).

Troubleshooting Protocol: You must shift the exchange regime to "Fast Exchange" by adding energy (heat).

  • Solvent Switch: If using

    
     (boils at 
    
    
    
    ), switch to DMSO-d
    
    
    (boils at
    
    
    ) to allow for higher temperature experiments.
  • Variable Temperature (VT) Experiment:

    • Run a standard 1H spectrum at

      
       (Reference).
      
    • Increase temperature to

      
      , then 
      
      
      
      .
    • Success Metric: As temperature rises, the broad mounds should coalesce and sharpen into two distinct triplets (or multiplets) corresponding to the

      
       and 
      
      
      
      protons.

Visualization of Conformational Exchange:

Exchange StateA Rotamer A Transition Intermediate Exchange (Broad Peaks @ 25°C) StateA->Transition Slow Rotation StateB Rotamer B StateB->Transition Slow Rotation Fast Fast Exchange (Sharp Peaks @ 80°C) Transition->Fast Heat (VT-NMR)

Figure 2: Impact of temperature on the resolution of pyrrolidine signals due to restricted C8-N rotation.

Module 3: The "Silent" Quaternary Carbons (C5 & C8)

User Question: "I cannot find the signals for C5 and C8 in my


 spectrum, even after 1000 scans."

Technical Diagnosis:

  • C5 (Nitro-bearing): Attached to a quadrupolar nucleus (

    
     of the nitro group) and has no attached protons. This leads to very long spin-lattice relaxation times (
    
    
    
    ) and potential line broadening.
  • C8 (Amine-bearing): Similarly, it has no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE).

Troubleshooting Protocol: Standard


 parameters (typically 

) are insufficient.
  • Method A: HMBC (Recommended):

    • Do not rely on direct

      
       detection. Use HMBC (Heteronuclear Multiple Bond Correlation) .
      
    • C5 Assignment: Look for 3-bond correlations (

      
      ) from H4  and H6 .
      
    • C8 Assignment: Look for 3-bond correlations (

      
      ) from H7  and the pyrrolidine 
      
      
      
      -protons
      .
  • Method B: Optimized 1D

    
     (If HMBC fails): 
    
    • Use a relaxation agent: Add

      
       of Chromium(III) acetylacetonate [Cr(acac)
      
      
      
      ]
      to the tube. This paramagnetic species shortens
      
      
      for all carbons.
    • Pulse Sequence: Use an "Inverse Gated Decoupling" sequence (e.g., zgig on Bruker) to suppress NOE (which is negligible anyway) but ensure quantitative relaxation. Increase relaxation delay (

      
      ) to 
      
      
      
      .
Summary Data: Predicted Spectral Fingerprint

Based on substituent additivity rules and analog data (5-nitroquinoline and 8-aminoquinoline) [1, 2], the following shifts are the expected baselines for your assignment.

AtomPredicted Shift (

, ppm)
MultiplicityKey Correlation (HMBC/NOESY)
H2 8.9 - 9.1ddHMBC to C4, C8a
H3 7.5 - 7.7ddCOSY to H2, H4
H4 8.5 - 8.7ddHMBC to C5 (Critical for C5 ID)
H6 8.3 - 8.5 dNOE: None to Pyrrolidine
H7 6.8 - 7.1 dNOE: Strong to Pyrrolidine
Pyr-H

3.5 - 4.0m (Broad)HMBC to C8
Pyr-H

1.9 - 2.1m (Broad)COSY to H

Note on Solvent: Data predicted for DMSO-d


. In CDCl

, shifts may vary by 0.1–0.3 ppm, but relative ordering remains consistent.
References
  • PubChem. (n.d.). 5-Nitroquinoline Spectral Data. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • University of Queensland. (n.d.). 8-Aminoquinoline Topology and NMR. ATB (Automated Topology Builder). Retrieved February 1, 2026, from [Link]

  • American Chemical Society. (2020). Free Ligand 1D NMR Conformational Signatures. Journal of Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Stability of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

This technical guide addresses the solubility challenges associated with 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a lipophilic small molecule often utilized in antiparasitic and medicinal chemistry research.[1][2] The foll...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a lipophilic small molecule often utilized in antiparasitic and medicinal chemistry research.[1][2] The following protocols are designed to prevent compound precipitation ("crashing out") in aqueous media, ensuring experimental reproducibility.

[1][2]

Executive Summary & Physicochemical Context

The Core Issue: 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a highly lipophilic compound.[1][2] The fusion of the planar quinoline ring with the nitro group and the pyrrolidine moiety creates a molecule with a high partition coefficient (LogP > 3.5 estimated).

  • Mechanism of Precipitation: Upon dilution from an organic stock (DMSO) into an aqueous buffer (PBS or Media), the water molecules form a hydration shell that excludes the hydrophobic drug molecules. Driven by entropy and

    
     stacking interactions of the quinoline core, the drug molecules aggregate rapidly, forming micro-precipitates that may be invisible to the naked eye but devastating to assay accuracy.
    
  • pKa Consideration: The nitrogen on the pyrrolidine ring at position 8 is conjugated with the electron-deficient 5-nitroquinoline system.[1][2] This significantly lowers its basicity compared to a free aliphatic amine, meaning it likely remains uncharged (neutral) at physiological pH (7.4), further reducing aqueous solubility.

Troubleshooting Guide (Q&A)

Scenario A: Cell Culture (In Vitro)

Q1: I see a cloudy precipitate immediately upon adding my DMSO stock to the cell culture media. How do I prevent this? Diagnosis: You likely exceeded the kinetic solubility limit by creating a local region of high concentration during addition.[1][2][3] Solution:

  • The "Subsurface" Technique: Do not drop the DMSO stock onto the surface of the media.[2][3]

    • Protocol: Immerse the pipette tip into the vortexing media and dispense slowly.[2][3] This ensures immediate dispersion before critical nucleation concentration is reached.[1][2][3]

  • Pre-complexation with Serum:

    • Protocol: If your assay allows, prepare a 2X concentrate of the compound in 100% Serum (FBS) first. Serum albumin (BSA) acts as a natural carrier protein, sequestering the lipophilic drug.[3] Then, dilute this 1:1 with serum-free media.

  • Limit DMSO Concentration: Ensure final DMSO is < 0.5% (v/v). Higher DMSO loads can paradoxically trigger precipitation by altering the dielectric constant of the solvent shell locally before mixing is complete.[2][3]

Q2: The solution looks clear initially, but crystals form after 24 hours in the incubator. Why? Diagnosis: This is Thermodynamic Instability .[1][2][3] The compound was supersaturated and slowly equilibrated to its true solubility limit.[1][2][3] Solution:

  • Use a Solubility Enhancer: Add 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1][2][3]
    • Mechanism:[3] The hydrophobic quinoline core enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.[3]

    • Concentration: Use 1–5% (w/v) HP-

      
      -CD in your media.[1][2][3] This is generally non-toxic to cells and vastly improves stability.[1][2][3]
      
Scenario B: Animal Studies (In Vivo Formulation)

Q3: Can I just use DMSO/PBS for IP or Oral administration? Diagnosis: High Risk. Diluting DMSO >10% with PBS often causes immediate precipitation in the syringe or the peritoneum, leading to poor bioavailability and local irritation. Solution: Use a Co-solvent/Surfactant System .[1][2][3]

  • Recommended Vehicle:

    • 5% DMSO (Solubilizer)[3]

    • 40% PEG 400 (Co-solvent)[3]

    • 5% Tween 80 (Surfactant)[3]

    • 50% Water/Saline (Diluent)[3]

  • Preparation Order: Dissolve drug in DMSO

    
     Add PEG 400 
    
    
    
    Add Tween 80
    
    
    Vortex
    
    
    Slowly add warm Water/Saline while vortexing.

Standardized Solubilization Workflow

The following diagram outlines the decision process for selecting the correct formulation strategy based on your target concentration and assay type.

SolubilityWorkflow Start Start: 5-Nitro-8-(pyrrolidin-1-yl)quinoline Solid Powder Stock Prepare Stock Solution Solvent: Anhydrous DMSO Conc: 10 - 50 mM Start->Stock Check Target Assay Type? Stock->Check InVitro In Vitro (Cell Culture) Check->InVitro InVivo In Vivo (Animal) Check->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck Vehicle Formulation Matrix: 5% DMSO + 40% PEG400 + 5% Tween 80 InVivo->Vehicle Direct Direct Addition (Subsurface Injection) ConcCheck->Direct No Carrier Carrier Required Use HP-beta-CD or BSA ConcCheck->Carrier Yes Validation Validation Step: Check OD600 or Microscopy for micro-precipitates Direct->Validation Carrier->Validation Vehicle->Validation

Figure 1: Decision tree for optimizing the solubility of lipophilic quinoline derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q: What is the maximum solubility in DMSO? A: While batch-dependent, 5-Nitro-8-(pyrrolidin-1-yl)quinoline typically dissolves up to 50–100 mM in anhydrous DMSO.[1][2] However, store stocks at 10 mM to prevent crashing out upon freezing (DMSO freezes at 18.5°C).[3]

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this class of compounds.[1][2][3] The planar nitro-quinoline structure stacks strongly; DMSO disrupts these interactions better than ethanol.[1][2][3] If ethanol is required, expect a 5–10x reduction in stock concentration limit.[2][3]

Q: How do I validate that my compound is actually in solution? A: Do not rely on the naked eye.

  • Dynamic Light Scattering (DLS): The gold standard for detecting nano-aggregates.[1][2][3]

  • Turbidity Check: Measure Absorbance at 600nm (OD600) of your media + compound vs. media + DMSO only. An increase > 0.005 indicates precipitation.[1][2][3]

  • Microscopy: View the well at 20x/40x. Precipitates often look like vibrating dark specks (Brownian motion) or needles.[1][2][3]

References

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Source: PubMed Central (NIH) Context:[3] Discusses the correlation between quinoline lipophilicity and precipitation risks in biological systems.

  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Source: AAPS PharmSciTech (PubMed) Context:[3] Provides the basis for the PEG400/Tween 80 vehicle recommendation for in vivo studies.[2][3]

  • Solubility of 8-Aminoquinoline Derivatives. Source: BenchChem Technical Guide Context: Establishes the baseline solubility behavior for the 8-aminoquinoline scaffold. (Note: Generalized link to technical data for class)

  • PubChem Compound Summary: 5-Nitroquinoline. Source: National Library of Medicine Context: Structural data and physicochemical properties of the core scaffold.[2][3][4][5][6][7]

Sources

Optimization

Technical Support Center: Optimization of Friedländer Quinoline Synthesis

Status: Active Operator: Senior Application Scientist Ticket Subject: Troubleshooting Low Conversion Rates & Yields Introduction: The "Black Box" of Quinoline Synthesis Welcome to the technical support hub for the Friedl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Subject: Troubleshooting Low Conversion Rates & Yields

Introduction: The "Black Box" of Quinoline Synthesis

Welcome to the technical support hub for the Friedländer synthesis. While theoretically straightforward—the condensation of a 2-aminoaryl carbonyl with an enolizable ketone—this reaction is notorious for variable yields.

If you are experiencing low conversion, your issue likely falls into one of three failure modes:

  • Reagent Instability: Your 2-aminobenzaldehyde is polymerizing before it reacts.

  • Thermodynamic Stalling: Water accumulation is reversing the equilibrium.

  • Catalytic Mismatch: The acid/base choice is incompatible with your substrate's electronic or steric profile.

This guide treats your experiment as a system to be debugged. Follow the protocols below to isolate and resolve the error.

Part 1: Critical Pre-Check (The "Disappearing" Reagent)

Symptom: TLC shows rapid consumption of 2-aminobenzaldehyde, but the desired quinoline product is not forming. Diagnosis: Self-condensation (Trimerization).

2-aminobenzaldehyde is inherently unstable. In the presence of trace acids or bases, it undergoes self-condensation to form tricycloquinazoline or oligomeric species, effectively removing itself from the reaction pool before it can couple with your ketone.

Troubleshooting Protocol 1: Stabilizing the Precursor

Do not use commercial 2-aminobenzaldehyde stored for >1 month. Instead, generate it in situ or use a "masked" equivalent.

Option A: The In Situ Reduction (Recommended) Start with 2-nitrobenzaldehyde . Reduce it in the presence of your ketone partner. As the amine forms, it is immediately trapped by the ketone.

  • Reagents: 2-nitrobenzaldehyde (1 equiv), Ketone (1.1 equiv), SnCl₂·2H₂O (3-4 equiv).

  • Solvent: Ethanol or DMF.[1]

  • Temp: Reflux (80–100 °C).

  • Mechanism: The SnCl₂ acts as both the reducing agent and the Lewis acid catalyst for the Friedländer condensation.[2]

Option B: The "Masked" Precursor Use 2-aminobenzyl alcohol with a transition metal catalyst (see Advanced Protocols), or use isatoic anhydride if accessing quinolinones.

Part 2: Catalyst & Solvent Selection (The Engine)

Symptom: Reaction stalls at the intermediate (aldol adduct) or proceeds too slowly. Diagnosis: Catalytic mismatch.

The Friedländer synthesis is driven by either Brønsted acids, Lewis acids, or Bases. Choosing the wrong one for your substrate is the most common error.

Decision Matrix: Catalyst Selection
Substrate TypeRecommended CatalystSolvent SystemWhy?
Simple / Robust Brønsted Acid (H₂SO₄, HCl, p-TSA)Refluxing EtOH or AcOHClassical, cheap, but harsh. High conversion for unhindered substrates.
Acid-Sensitive Solid Base (KOH, NaOH, DBU)EtOH or ToluenePrevents acid-catalyzed decomposition. Warning: Can cause aldol polymerization of the ketone partner.
Sterically Hindered Lewis Acid (Yb(OTf)₃, ZnCl₂, CeCl₃)Solvent-Free or TolueneLewis acids activate the carbonyl oxygen without the harsh protonation that degrades sensitive groups.
Green / High Speed Solid Acid (Sulfated Zirconia, Silica-P₂O₅)Solvent-Free (Microwave)Surface catalysis overcomes steric bulk; solvent-free conditions drive equilibrium by removing dilution effects.
Visualizing the Failure Pathways

The following diagram illustrates where the reaction fails based on catalyst choice and reagent stability.

Friedlander_Failure_Modes Start Start: 2-Aminobenzaldehyde + Ketone SelfCond FAILURE: Self-Condensation (Tricycloquinazoline) Start->SelfCond  Unstable Reagent   Aldol Intermediate: Aldol Adduct Start->Aldol  Base Catalysis   Schiff Intermediate: Schiff Base Start->Schiff  Acid Catalysis   Product SUCCESS: Quinoline Aldol->Product  Cyclodehydration   Schiff->Product  Cyclodehydration   Water Inhibitor: Water Accumulation Water->Aldol  Reverses Eq. Water->Schiff  Hydrolysis

Figure 1: Mechanistic pathways showing critical failure points: reagent self-destruction and water-driven equilibrium reversal.

Part 3: Thermodynamic Management (Water & Heat)

Symptom: Conversion hits a ceiling (e.g., 60%) and refuses to proceed, regardless of time. Diagnosis: Equilibrium limitation due to water.

The reaction produces 2 equivalents of water. If water is not removed, the reaction reaches equilibrium.

Troubleshooting Protocol 2: Water Removal
  • Dean-Stark Trap: If using toluene/benzene, use a trap to physically remove water.

  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel (100 mg per mmol of substrate).

  • Solvent-Free (The "Force" Method):

    • Mix reagents neat (no solvent).

    • Add Silica-supported P₂O₅ (acts as both catalyst and dehydrating agent).

    • Heat to 80–100 °C.

    • Result: The water is chemically sequestered by the P₂O₅, driving the reaction to completion.

Part 4: Advanced Protocols (Modern Solutions)

If traditional methods fail, switch to these high-reliability modern protocols.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Best for: Sterically hindered ketones or rapid library generation.

  • Mix: 2-aminoaryl ketone (1.0 mmol), active methylene compound (1.2 mmol), and Sulfamic Acid (NH₂SO₃H, 10 mol%) in a microwave vial.

  • Grind: Briefly mix with a spatula to ensure contact.

  • Irradiate: Microwave at 100–120 °C for 5–10 minutes (Power: 300W).

  • Workup: Cool, add water, and filter the precipitated solid. Recrystallize from ethanol.

    • Why it works: Microwave dielectric heating directly couples with the polar transition state, overcoming activation energy barriers that thermal heating cannot.

Protocol B: "Borrowing Hydrogen" (Modified Friedländer)

Best for: Avoiding unstable aldehydes entirely.

Instead of unstable 2-aminobenzaldehyde, use 2-aminobenzyl alcohol and a ketone. This requires a transition metal catalyst (Ruthenium or Iridium).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2 mol%) + KOH (20 mol%).

  • Solvent: Toluene or Dioxane (100 °C).

  • Mechanism:

    • Step 1: Catalyst oxidizes alcohol to aldehyde (releasing H₂).

    • Step 2: Aldehyde reacts with ketone (Friedländer condensation).[1][3][4][5]

    • Step 3: (Optional) The catalyst can reduce the C=N bond if desired, but for quinolines, the aromatization driving force usually releases H₂ gas or transfers it to a sacrificial acceptor.

Borrowing_Hydrogen Alcohol 2-Aminobenzyl Alcohol Aldehyde Aldehyde (Transient) Alcohol->Aldehyde Dehydrogenation (-H2) Quinoline Quinoline Product Aldehyde->Quinoline + Ketone (Condensation) Catalyst Ru/Ir Catalyst Catalyst->Alcohol Activates

Figure 2: The "Borrowing Hydrogen" pathway allows the use of stable alcohol precursors, generating the unstable aldehyde in situ.

References

  • Friedländer, P. (1882).[1][4][5][6][7] "Ueber o-Amidobenzaldehyd".[6] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[6]

  • Marco-Contelles, J., et al. (2009). "Friedländer Reaction on 2-Aminoaryl Aldehydes or Ketones". Chemical Reviews, 109(6), 2652–2671. Link

  • Hamid, H. A., et al. (2021).[7] "Borrowing Hydrogen for Organic Synthesis". ACS Central Science, 7(4), 552–569. Link

  • Hasaninejad, A., et al. (2011). "Solvent-free synthesis of poly-substituted quinolines via Friedländer hetero-annulation using P2O5/SiO2". Journal of the Iranian Chemical Society, 8, 266–276. Link

  • BenchChem. (2025).[4] "Troubleshooting low yield in Friedländer synthesis of quinolines". Technical Protocol. Link

Sources

Troubleshooting

Technical Support Center: Navigating the Exothermic Nature of the Skraup Quinoline Synthesis

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to master this powerful, yet notoriously...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to master this powerful, yet notoriously vigorous, chemical reaction. Here, we will delve into the root causes of the reaction's exothermicity and provide field-proven troubleshooting advice and protocols to ensure safe, reproducible, and high-yield syntheses.

Understanding the Skraup Reaction's Exotherm

The Skraup synthesis is a classic method for preparing quinolines, which are crucial scaffolds in many pharmacologically active compounds.[1][2] The reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] The significant exothermicity, which can lead to a violent and uncontrolled reaction, stems from two main stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into acrolein.[3][4][5] This initial step is highly exothermic.

  • Cyclization and Oxidation: The subsequent Michael addition of the aniline to acrolein, followed by acid-catalyzed cyclization and oxidation to form the aromatic quinoline ring, also releases a substantial amount of heat.[3][4][6]

Without proper control, the reaction temperature can escalate rapidly, leading to a thermal runaway. This not only poses a significant safety hazard but also promotes the polymerization of acrolein into intractable tars, drastically reducing the yield and complicating purification.[7][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the Skraup synthesis in a direct question-and-answer format.

Issue 1: My reaction is proceeding too violently and appears to be on the verge of a runaway.

  • Question: What immediate actions should I take if my Skraup reaction becomes uncontrollably exothermic, and how can I prevent this in future experiments?

  • Answer: A runaway Skraup reaction is a serious safety concern that requires immediate and cautious intervention.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in a pre-prepared ice-water bath to rapidly reduce the internal temperature.[10]

    • Ensure a blast shield is positioned between you and the reaction setup.[10]

    • Be prepared for a sudden increase in pressure and ensure that the apparatus is properly vented in a fume hood.[10]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is critical for moderating the reaction's vigor.[7][10][11] It is thought to act as an oxygen carrier, which extends the reaction over a longer period, thus preventing a sudden release of energy.[10][11] Boric acid can also be used as a moderating agent.[4][8]

    • Controlled Reagent Addition: The order of addition is crucial. Typically, the aniline, glycerol, and ferrous sulfate are mixed before the slow, portion-wise addition of concentrated sulfuric acid with cooling.[10][11]

    • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source. The reaction's own exotherm should be sufficient to maintain reflux for a period.[1][10] Reapply heat only after this initial vigorous phase has subsided.[1][10]

Issue 2: The formation of a black, tarry substance is significantly reducing my yield and making purification difficult.

  • Question: What is the cause of the extensive tar formation in my reaction, and what strategies can I employ to minimize it?

  • Answer: The "black polymeric goo" is a common byproduct of the Skraup synthesis and results from the polymerization of the acrolein intermediate, which is promoted by the highly acidic conditions and high temperatures.[7][8]

    Strategies to Minimize Tar Formation:

    • Temperature Control: Avoid localized overheating by ensuring efficient stirring and carefully controlling the heating rate. The use of a moderator like ferrous sulfate can also help prevent hot spots.[8]

    • Avoid Excess Acrolein: An excess of acrolein can lead to the formation of a rubbery, unmanageable solid.[8][9]

    • Purity of Reagents: Ensure that the glycerol used is of high purity and contains minimal water, as excess water can negatively impact the yield.[11]

    • Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it can contribute to side reactions.[1] Consider using arsenic acid or iodine, which are known to result in a less violent reaction.[10][12]

Issue 3: My quinoline product yield is consistently low, even when the reaction appears controlled.

  • Question: I am following a standard protocol, but my yields are much lower than expected. What factors could be contributing to this?

  • Answer: Low yields can be attributed to several factors beyond a runaway reaction.

    Potential Causes and Solutions:

    • Incomplete Reaction: Ensure that after the initial exotherm, the reaction is refluxed for a sufficient duration to drive it to completion.[10]

    • Substituent Effects: The electronic nature of the substituents on the aniline starting material can greatly influence reactivity. Electron-withdrawing groups, such as a nitro group, can deactivate the aromatic ring, making the cyclization step more difficult and requiring harsher conditions, which can lead to lower yields.[10][13]

    • Purification Losses: The workup and purification process, especially when dealing with tarry residues, can be a significant source of product loss.[7] Steam distillation is a common and effective method for isolating the quinoline product from the non-volatile tar.[1][14]

Frequently Asked Questions (FAQs) for Exotherm Management

Q1: What is the optimal rate for adding sulfuric acid? A1: Sulfuric acid should be added slowly and portion-wise to the cooled mixture of aniline, glycerol, and ferrous sulfate. The rate should be slow enough to allow for efficient heat dissipation, preventing the temperature from rising too quickly. Continuous monitoring of the internal temperature is recommended.

Q2: Can I scale up the Skraup synthesis, and what additional precautions should I take? A2: Scaling up the Skraup reaction requires careful consideration due to the increased potential for a hazardous exotherm. It is crucial to have a robust cooling system in place and to ensure that the rate of heat removal can exceed the rate of heat generation. For larger-scale reactions, consider using a jacketed reactor with controlled cooling. A patent for a commercial-scale process suggests applying pressure during the reaction.[15]

Q3: Are there any "greener" or safer alternatives to the traditional Skraup synthesis? A3: Yes, modern modifications to the Skraup synthesis aim to improve its safety and environmental profile. These include the use of microwave irradiation and ionic liquids, which can allow for lower reaction temperatures and shorter reaction times.[12][16] Some methods also replace hazardous oxidizing agents with milder alternatives like iodine.[12][17]

Protocol for a Controlled Skraup Synthesis of Quinoline

This protocol incorporates safety measures to manage the reaction's exotherm.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Nitrobenzene (or alternative oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

Equipment:

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice-water bath

  • Apparatus for steam distillation

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Blast shield

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine aniline, glycerol, and nitrobenzene.[1]

  • Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture and stir to distribute it evenly.[1] It is important that the materials are added in the correct order; adding sulfuric acid before the ferrous sulfate may cause the reaction to start prematurely.[11]

  • Acid Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through a dropping funnel while stirring continuously.[1][12] Monitor the temperature and control the addition rate to prevent an excessive temperature increase.[1]

  • Initiation of Reaction: Once the acid addition is complete, remove the ice bath and gently heat the mixture with a heating mantle or oil bath.[1]

  • Controlled Exotherm: When the reaction begins to boil vigorously, immediately remove the external heat source.[1][10] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[10]

  • Completion of Reaction: After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3-4 hours.[1][10]

  • Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.[1]

  • Purification: Isolate the crude quinoline from the tarry residue via steam distillation.[1] The quinoline can be further purified by distillation.

Table 1: Key Parameters for Controlled Skraup Synthesis

ParameterRecommendationRationale
Moderator Ferrous Sulfate (FeSO₄)Smoothens the exotherm by extending the reaction duration.[10][11]
H₂SO₄ Addition Slow, with coolingPrevents a sudden temperature spike during the initial exothermic phase.[1]
Initial Heating Gentle, until boiling startsInitiates the reaction without providing excessive energy.
Exotherm Phase No external heatingAllows the reaction's own heat to drive it, preventing a runaway.[1][10]
Reflux Duration 3-4 hours post-exothermEnsures the reaction goes to completion for optimal yield.[1]

Visual Diagrams

Diagram 1: Experimental Workflow for a Controlled Skraup Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Aniline, Glycerol, Nitrobenzene, and FeSO4 B Cool mixture in ice-water bath A->B C Slowly add conc. H2SO4 with vigorous stirring B->C D Gently heat to initiate reaction C->D E Remove external heat once boiling starts D->E F Maintain gentle reflux for 3-4 hours E->F G Cool and dilute with water F->G H Neutralize with conc. NaOH G->H I Isolate product via steam distillation H->I

Caption: Workflow for a controlled Skraup quinoline synthesis.

Diagram 2: Troubleshooting a Runaway Exothermic Reaction

G node_yes Is it safe to approach? node_no_safe Evacuate and Alert Safety Personnel node_yes->node_no_safe No node_cool Immerse in Ice-Water Bath node_yes->node_cool Yes node_vent Ensure Proper Venting in Fume Hood node_cool->node_vent node_shield Position Blast Shield node_vent->node_shield start Monitor Reaction Temperature node_runaway Runaway Exotherm Detected? start->node_runaway node_runaway->node_yes Yes

Caption: Decision tree for managing a runaway exothermic reaction.

References

  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • YouTube. (2026, January 10). Skraup's Synthesis of Quinoline #education #chemistry.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Benchchem. (n.d.). side reactions in the synthesis of quinoline derivatives.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • PubMed. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • YouTube. (2022, January 22). Skraup Reaction.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • NIH. (2019, May 10). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers : r/chemistry.
  • Wikipedia. (n.d.). Skraup reaction.
  • XMB 1.9.11. (2021, August 24). My attempt at the Skraup quinoline synthesis.
  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Benchchem. (n.d.). avoiding polymerization in Skraup synthesis of quinolines.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Reddit. (2023, September 3). Skraup Reaction : r/chemistry.
  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
  • YouTube. (2020, February 1). Skraup Reaction for Quinoline preparation with complete mechanistic description.

Sources

Optimization

Technical Support Center: HPLC Purification of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Understanding the Challenge Welcome to the technical support center for the HPLC purification of 5-Nitro-8-(pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Understanding the Challenge

Welcome to the technical support center for the HPLC purification of 5-Nitro-8-(pyrrolidin-1-yl)quinoline. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the method development and troubleshooting process.

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a moderately polar, basic compound. Its purification by reversed-phase HPLC is often complicated by its chemical properties. The basic pyrrolidine nitrogen is prone to strong interactions with the silica backbone of many stationary phases, leading to common issues like severe peak tailing and poor resolution. This guide provides a structured, question-and-answer framework to address these challenges, ensuring you can develop a robust and efficient purification method.

Physicochemical Properties and Chromatographic Implications

A successful purification strategy begins with understanding the analyte. The key properties of 5-Nitro-8-(pyrrolidin-1-yl)quinoline dictate its behavior on an HPLC column.

PropertyFeatureImplication for HPLC Purification
Chemical Structure Quinoline core with a nitro group at C5 and a pyrrolidine at C8.The aromatic quinoline and polar nitro group contribute to retention on reversed-phase columns. The pyrrolidine moiety introduces a highly basic nitrogen atom.
Polarity Moderately polar, basic compound.The quinoline-5,8-dione framework has a polar core.[1] It is generally soluble in common HPLC organic solvents like acetonitrile and methanol but may require pH modification for good solubility in aqueous mobile phases.
Basicity (pKa) The pyrrolidine nitrogen is significantly basic (pKa of pyrrolidine is ~11.3), while the quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9).The pyrrolidine nitrogen is the primary driver of problematic secondary interactions. At mid-range pH, this nitrogen can interact with ionized residual silanols on the column's silica surface, causing significant peak tailing.[2] Controlling the ionization state of this group is critical.

Frequently Asked Questions (FAQs)

Q1: I'm seeing severe peak tailing for my compound. What is the most likely cause and how do I fix it?

Answer: Peak tailing is the most common issue for basic compounds like 5-Nitro-8-(pyrrolidin-1-yl)quinoline. The primary cause is the interaction between the protonated (positively charged) pyrrolidine nitrogen and negatively charged, ionized residual silanol groups on the silica surface of the stationary phase.[2][3] This creates a secondary, undesirable retention mechanism that broadens and tails the peak.

Core Solutions:

  • Operate at Low pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.5. This is typically done by adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At low pH, two things happen:

    • The basic pyrrolidine nitrogen is fully protonated, existing as a single species.

    • The residual silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions.[2]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. Using a high-quality C18 or Phenyl column designed for good peak shape with basic compounds is essential.[3]

  • Consider a Different Stationary Phase: If tailing persists, consider a stationary phase with alternative selectivity or shielding mechanisms.

    • Phenyl Phase: Can offer unique pi-pi interactions with the quinoline ring system, altering selectivity. Phenyl columns are often recommended for nitroaromatic compounds.

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can improve peak shape for bases without requiring very low pH.

Q2: What are the best starting conditions (column, mobile phase) for developing a purification method?

Answer: For effective method development, start with conditions that are most likely to provide good peak shape and then optimize for resolution and throughput.

Recommended Starting Point:

ParameterRecommendationRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmThe C18 phase provides good hydrophobic retention for the quinoline core. A high-purity, end-capped column minimizes silanol interactions from the start.
Mobile Phase A Water with 0.1% Formic Acid (or 0.1% TFA)Low pH (around 2.7 for formic acid) is critical for protonating silanols and ensuring sharp peaks for the basic analyte.[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (or 0.1% TFA)Acetonitrile is a common, effective organic modifier with low viscosity. Using the same acidifier in both phases prevents baseline shifts.
Gradient 5% to 95% B over 15 minutesA broad "scouting" gradient will determine the approximate elution time of the compound and reveal any impurities.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic quinoline system and nitro group will have strong absorbance at or near this wavelength. A full UV-Vis scan of the analyte is recommended to find the absorbance maximum.
Temperature 30-40 °CElevated temperature can improve efficiency by reducing mobile phase viscosity and speeding up mass transfer.
Q3: My compound is eluting very early, close to the void volume, even with a C18 column. How can I increase its retention?

Answer: If your moderately polar compound is eluting too early, it means the interaction with the stationary phase is insufficient.

Strategies to Increase Retention:

  • Decrease the Organic Content: The simplest approach is to make the mobile phase more aqueous (weaker). You can start your gradient at a lower %B (e.g., 1% or 0%) or use a shallower gradient. A 10% decrease in the organic modifier can be expected to increase retention by 2-3 fold.[4]

  • Switch to a Weaker Organic Modifier: Methanol is a more polar and "weaker" solvent than acetonitrile in reversed-phase HPLC. Replacing acetonitrile with methanol will generally increase retention times. This switch can also dramatically alter selectivity, which may help resolve impurities.[4]

  • Use a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a higher carbon load or a different chemistry, such as a Phenyl-Hexyl phase, which provides both hydrophobic and pi-pi interactions.

Systematic Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues. The workflow diagram below illustrates a logical approach to troubleshooting.

G Start Problem Observed Tailing Peak Tailing / Fronting Start->Tailing Resolution Poor Resolution Start->Resolution Recovery Low Recovery / No Peak Start->Recovery Retention Retention Time Drift Start->Retention Cause_Tailing1 Secondary Silanol Interactions (Most Common) Tailing->Cause_Tailing1 Cause_Tailing2 Column Overload Tailing->Cause_Tailing2 Cause_Tailing3 Extra-column Volume Tailing->Cause_Tailing3 Cause_Res1 Insufficient Selectivity Resolution->Cause_Res1 Cause_Res2 Low Column Efficiency Resolution->Cause_Res2 Cause_Rec1 Sample Adsorption Recovery->Cause_Rec1 Cause_Rec2 Precipitation on Column Recovery->Cause_Rec2 Cause_Ret1 Mobile Phase Issue Retention->Cause_Ret1 Cause_Ret2 Column Equilibration Retention->Cause_Ret2 Sol_Tailing1 Lower Mobile Phase pH (add 0.1% FA/TFA) Use High-Purity End-capped Column Cause_Tailing1->Sol_Tailing1 Sol_Tailing2 Reduce Injection Mass/Volume Cause_Tailing2->Sol_Tailing2 Sol_Tailing3 Use Narrower ID Tubing Cause_Tailing3->Sol_Tailing3 Sol_Res1 Change Organic Modifier (ACN <-> MeOH) Change Stationary Phase (e.g., to Phenyl) Adjust Gradient Slope Cause_Res1->Sol_Res1 Sol_Res2 Check for Column Void Increase Temperature Cause_Res2->Sol_Res2 Sol_Rec1 Check pH Compatibility Passivate System (if needed) Cause_Rec1->Sol_Rec1 Sol_Rec2 Ensure Sample is Fully Dissolved Match Sample Solvent to Mobile Phase Cause_Rec2->Sol_Rec2 Sol_Ret1 Prepare Fresh Mobile Phase Check Pump Performance Cause_Ret1->Sol_Ret1 Sol_Ret2 Increase Equilibration Time Cause_Ret2->Sol_Ret2 G node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 node_style5 node_style5 A 1. Define Goals (Purity >99%, Max Load) B 2. Select Initial Conditions Column: C18, 4.6x150mm Mobile Phase: ACN/H2O + 0.1% FA A->B C 3. Run Scouting Gradient (e.g., 5-95% B in 15 min) B->C D 4. Evaluate Chromatogram C->D E Optimize Gradient Adjust Slope for Resolution D->E Good Peak Shape, Needs Resolution F Optimize Selectivity Test Methanol as Modifier Test Phenyl Column D->F Poor Peak Shape or Co-elution G Final Method Validation Check Robustness, Loadability E->G F->G

Caption: A logical workflow for HPLC method development.

Step-by-Step Procedure:

  • Define Analytical Goals: Clearly state the objective. For purification, this is typically achieving a target purity (e.g., >99%) while maximizing the amount of material that can be loaded onto the column.

  • Select Initial Conditions: Use the recommended starting point from the FAQ section (C18 column, Water/ACN with 0.1% Formic Acid).

  • Prepare Sample and Mobile Phase:

    • Accurately prepare the mobile phases using HPLC-grade solvents and water. Filter aqueous mobile phases through a 0.45 µm filter.

    • Dissolve a small amount of the crude 5-Nitro-8-(pyrrolidin-1-yl)quinoline sample in a solvent that is weak or matches the initial mobile phase composition (e.g., 90:10 Water:ACN). If solubility is an issue, use a small amount of DMSO or DMF, but ensure the injection volume is small (1-5 µL) to prevent solvent effects.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Run a Scouting Gradient: Execute a fast, wide gradient (e.g., 5% to 95% Acetonitrile in 15 minutes). This will show where the target compound elutes and reveal the complexity of the sample mixture.

  • Evaluate and Optimize:

    • Assess Peak Shape: If peak tailing is observed, confirm that a low-pH modifier is being used. Consider trying 0.1% TFA instead of formic acid, as it is a stronger ion-pairing agent and can sometimes improve peak shape for stubborn bases.

    • Improve Resolution: If the peak of interest is not well-separated from impurities, flatten the gradient around the elution time of the compound. For example, if the peak elutes at 40% B, try a new gradient of 30-50% B over 20 minutes.

    • Change Selectivity: If resolution is still poor, the next step is to change the separation chemistry. The most powerful variables are:

      • Organic Modifier: Switch from acetonitrile to methanol.

      • Stationary Phase: Switch from a C18 to a Phenyl column.

  • Method Validation and Scale-Up: Once an optimized analytical method is achieved, you can perform loadability studies to determine the maximum sample amount before losing resolution. The method can then be scaled up to a larger preparative column for bulk purification.

References

  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Retrieved from [Link]

  • PubChem. 5-Nitroquinoline. National Institutes of Health. Retrieved from [Link]

  • PubChem. 8-Nitroquinoline. National Institutes of Health. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • National Institutes of Health. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2015). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. Structure of natural 5,8-quinolinedione antibiotics 1–5. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Topoisomerase Inhibitors: Evaluating the Potential of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of topoisomerase inhibitors, with a special focus on the potential of the novel compound 5-Nitro-8-(pyrrolidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of topoisomerase inhibitors, with a special focus on the potential of the novel compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline. While direct experimental data on this specific molecule's topoisomerase activity is not yet publicly available, this document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to evaluate its efficacy. We will draw comparisons to well-characterized topoisomerase inhibitors, namely Camptothecin, Etoposide, and Doxorubicin, to establish a framework for its potential mechanism of action and performance.

The Critical Role of Topoisomerases in Cellular Function

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome that arise during critical cellular processes such as DNA replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone, allowing the DNA to be untangled or relaxed, and then resealing the breaks. This activity is fundamental for maintaining genomic integrity. Consequently, topoisomerases have emerged as key targets for the development of anticancer therapies. By inhibiting these enzymes, the DNA damage response is triggered, leading to apoptosis in rapidly proliferating cancer cells.[1]

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[2][3] Its versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2] Notably, several quinoline-based compounds have been identified as potent topoisomerase inhibitors, underscoring the potential of this scaffold in the development of novel anticancer agents.[4][5][6]

5-Nitro-8-(pyrrolidin-1-yl)quinoline: A Candidate for Investigation

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a synthetic compound featuring the quinoline core, a nitro group at the 5-position, and a pyrrolidinyl moiety at the 8-position. While specific studies on its topoisomerase inhibitory activity are not yet published, its structural features suggest a potential for anticancer activity. The nitro group, in particular, has been shown to be important for the activity of other topoisomerase inhibitors.[7]

Furthermore, the closely related analog, 8-hydroxy-5-nitroquinoline (Nitroxoline), has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the 5-nitroquinoline scaffold is a promising starting point for the development of new anticancer drugs.

A Comparative Look at Established Topoisomerase Inhibitors

To understand the potential of novel compounds like 5-Nitro-8-(pyrrolidin-1-yl)quinoline, it is essential to compare them against well-established topoisomerase inhibitors.

InhibitorTarget TopoisomeraseMechanism of ActionKey Cellular Effects
Camptothecin Topoisomerase IStabilizes the covalent topoisomerase I-DNA cleavage complex, leading to single-strand breaks.S-phase specific cell cycle arrest, induction of apoptosis.
Etoposide Topoisomerase IIForms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of double-strand breaks.G2/M phase cell cycle arrest, induction of apoptosis.
Doxorubicin Topoisomerase IIIntercalates into DNA and inhibits the progression of topoisomerase II, leading to double-strand breaks.Broad-spectrum anticancer activity, cardiotoxicity at high doses.

Experimental Workflows for the Evaluation of Novel Topoisomerase Inhibitors

To characterize the topoisomerase inhibitory potential of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, a series of well-defined experimental workflows are necessary.

Topoisomerase I and II Activity Assays (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Topoisomerase I or II assay buffer.

    • Supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II).

    • Varying concentrations of 5-Nitro-8-(pyrrolidin-1-yl)quinoline (or control inhibitor).

    • Purified human Topoisomerase I or II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed/decatenated DNA and an increase in the amount of supercoiled/catenated DNA with increasing inhibitor concentration.

Topoisomerase_Activity_Assay cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Setup Combine: - Assay Buffer - DNA Substrate - Inhibitor - Topoisomerase Enzyme Incubate 37°C for 30-60 min Setup->Incubate Start Reaction Terminate Stop Reaction (SDS/Proteinase K) Incubate->Terminate End Incubation Gel Agarose Gel Electrophoresis Terminate->Gel Visualize Visualize DNA (UV light) Gel->Visualize Analyze Bands Cell_Viability_Assay cluster_seeding Cell Seeding cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Add Inhibitor at Varying Concentrations Seed->Treat Incubate Overnight AddReagent Add MTT/CCK-8 Reagent Treat->AddReagent Incubate 24-72h Measure Measure Absorbance AddReagent->Measure Incubate 1-4h Analyze Calculate Cell Viability and IC50 Measure->Analyze

Workflow for Cell Viability/Cytotoxicity Assay.

Conclusion and Future Directions

While the direct activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline as a topoisomerase inhibitor remains to be experimentally validated, its chemical structure, based on the privileged quinoline scaffold and featuring a nitro group, suggests its potential as a novel anticancer agent. The potent cytotoxic effects of the closely related compound, 8-hydroxy-5-nitroquinoline, further support this hypothesis.

The experimental workflows detailed in this guide provide a clear and robust framework for researchers to systematically evaluate the topoisomerase inhibitory and cytotoxic properties of 5-Nitro-8-(pyrrolidin-1-yl)quinoline. The data generated from these studies will be crucial in determining its mechanism of action and its potential for further development as a therapeutic agent. Future investigations should also focus on its selectivity for cancer cells over normal cells and its in vivo efficacy in preclinical cancer models.

References

  • Chaudhary, C. L., Ko, S., Lee, C., Kim, Y., Jung, C., Hyun, S., Kwon, Y., Kang, J. S., Jung, J. K., & Lee, H. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals (Basel, Switzerland), 15(4), 399. [Link]

  • Kundu, B., et al. (2023). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2017). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A P53 independent mechanism of action. European Journal of Medicinal Chemistry, 138, 989–1001.
  • Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(16), 3947–3955.
  • Giri, A. K., et al. (2021). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Molecules (Basel, Switzerland), 26(16), 4947.
  • Hegedűs, D., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 182, 106368.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17.
  • Kaur, M., et al. (2021). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 45, 4381-4389.
  • Krzysztof, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2548.
  • MDPI. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]

  • MDPI. (2018). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. [Link]

  • MDPI. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • National Center for Biotechnology Information. (2022). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. [Link]

  • National Center for Biotechnology Information. (2021). Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation, motor function, and neuropathology in a Huntington's disease mouse model. [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Scilit. (n.d.). Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. [Link]

  • European Bioinformatics Institute. (n.d.). ChEMBL. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • National Center for Biotechnology Information. (2011). PubChem's BioAssay Database. [Link]

  • Bentham Science. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. [Link]

  • National Center for Biotechnology Information. (2013). The ChEMBL bioactivity database: an update. [Link]

  • National Center for Biotechnology Information. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. [Link]

  • ResearchGate. (n.d.). Selected PubChem Bioassay Target Panel and Associated Compounds... [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. [Link]

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Comparative

Comparative Efficacy Profile: 5-Nitro-8-(pyrrolidin-1-yl)quinoline vs. Ciprofloxacin

This guide provides a technical evaluation framework comparing the established fluoroquinolone Ciprofloxacin with the emerging 8-aminoquinoline scaffold 5-Nitro-8-(pyrrolidin-1-yl)quinoline (referred to herein as 5-NPQ )...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation framework comparing the established fluoroquinolone Ciprofloxacin with the emerging 8-aminoquinoline scaffold 5-Nitro-8-(pyrrolidin-1-yl)quinoline (referred to herein as 5-NPQ ).

This analysis is designed for researchers investigating novel antimicrobial candidates to overcome fluoroquinolone resistance mechanisms.

Executive Summary & Chemical Identity

Ciprofloxacin represents the "gold standard" Class II fluoroquinolone, characterized by its broad-spectrum activity and specific inhibition of bacterial DNA gyrase. 5-NPQ represents a distinct chemotype—a 5-nitro-8-aminoquinoline derivative. While sharing the quinoline core, its functionalization suggests a divergent Mechanism of Action (MOA) relying on bioreductive activation rather than gyrase trapping, offering a potential bypass for gyrA/parC mutant strains.

FeatureCiprofloxacin 5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-NPQ)
CAS Registry 85721-33-1294194-84-6
Core Scaffold 4-Quinolone-3-carboxylic acid5-Nitro-8-aminoquinoline
Key Moiety Cyclopropyl (N1), Piperazinyl (C7), Fluorine (C6)Nitro (C5), Pyrrolidinyl (C8)
Physiochemistry Zwitterionic, hydrophilic (logP ~0.28)Lipophilic, non-ionizable (Predicted logP > 2.5)
Primary Target Type II Topoisomerases (Gyrase/Topo IV)Bioreductive activation / ROS generation (Predicted)

Mechanism of Action (MOA) Comparison

Understanding the efficacy differences requires analyzing the molecular targets. Ciprofloxacin requires specific binding pockets on the DNA-enzyme complex. 5-NPQ, structurally related to nitroxoline and nitro-heterocycles, likely operates via a "warhead" mechanism independent of specific protein binding sites, reducing the probability of single-step resistance.

Ciprofloxacin: The Trapping Mechanism

Ciprofloxacin acts as an interfacial poison. It intercalates into the DNA cleavage site created by DNA Gyrase (GyrA) or Topoisomerase IV (ParC) , stabilizing the cleaved DNA-enzyme complex. This leads to the accumulation of double-strand breaks (DSBs), triggering the SOS response and cell death.

5-NPQ: The Bioreductive Hypothesis

The 5-nitro moiety on the quinoline ring is a pharmacophore shared with nitrofurans and nitroimidazoles.

  • Activation: The nitro group is reduced by bacterial nitroreductases (Type I or II).

  • Radical Flux: This reduction generates reactive nitro-radical anions (

    
    ).
    
  • Damage: These radicals cause non-specific oxidative damage to DNA, proteins, and lipids, distinct from the precise "key-in-lock" inhibition of Ciprofloxacin.

  • The Pyrrolidine Role: The C8-pyrrolidine group increases lipophilicity compared to the C8-hydroxyl of nitroxoline, potentially enhancing penetration through the mycobacterial cell wall or Gram-negative outer membranes.

Pathway Visualization

The following diagram contrasts the lethal pathways of both compounds.

MOA_Comparison cluster_Cipro Ciprofloxacin (Fluoroquinolone) cluster_5NPQ 5-NPQ (Nitro-Aminoquinoline) Cipro Ciprofloxacin Entry Target Binds Gyrase-DNA Complex Cipro->Target Stall Stabilizes Cleaved DNA Target->Stall Mutation GyrA Mutation (Fluoroquinolone Resistance) Target->Mutation Blocked by DSB Double-Strand Breaks Stall->DSB SOS SOS Response Induction DSB->SOS Death1 Bactericidal Effect SOS->Death1 NPQ 5-NPQ Entry Reductase Nitroreductase Activation (NfsA/NfsB) NPQ->Reductase Radical Nitro-Radical Anions (ROS Generation) Reductase->Radical Damage Macromolecular Damage (DNA/Protein/Lipid) Radical->Damage Death2 Bactericidal Effect Damage->Death2 Mutation->Death1 Prevents

Caption: Divergent lethal pathways. Ciprofloxacin relies on Gyrase binding (susceptible to target mutations), while 5-NPQ relies on metabolic activation (bypassing GyrA mutations).

Efficacy & Spectrum Analysis

While Ciprofloxacin has defined MIC breakpoints (CLSI/EUCAST), 5-NPQ is an experimental candidate. The following comparison is based on Structure-Activity Relationship (SAR) data for 5-nitro-8-aminoquinolines vs. Fluoroquinolones.

Comparative Activity Matrix
ParameterCiprofloxacin5-NPQ (Predicted/SAR)Clinical Implication
Gram-Negative (Enterobacteriaceae) High Potency (MIC: 0.004–0.5 µg/mL).Moderate. 8-aminoquinolines often struggle with efflux pumps unless optimized.Cipro remains superior for systemic Gram-neg infections.
Gram-Positive (S. aureus) Moderate (MIC: 0.5–1.0 µg/mL).High Potential. Hydrophobic 8-substitutions often enhance anti-staphylococcal activity.5-NPQ may outperform Cipro in MRSA strains if efflux is low.
Anaerobes (C. difficile, Bacteroides) Poor activity.High Potency. Nitro group activation is favored in anaerobic conditions.5-NPQ is the superior candidate for anaerobic infections.
Mycobacteria (M. tuberculosis) Moderate (Second-line drug).High Potential. 8-aminoquinolines are a privileged scaffold for anti-TB activity.5-NPQ should be prioritized for TB screening.
Biofilm Eradication Low (Poor penetration into dormant cells).Moderate-High. Nitroxoline derivatives show strong anti-biofilm activity via metal chelation/ROS.5-NPQ may be more effective in chronic biofilm infections.
Resistance Profiles
  • Ciprofloxacin: Resistance is widespread, driven by target site mutations (gyrA, parC) and efflux pumps (acrAB-TolC).

  • 5-NPQ: Expected to exhibit no cross-resistance with quinolones. Strains resistant to Cipro (Cip-R) should remain susceptible to 5-NPQ unless they possess specific nitroreductase null mutations.

Experimental Validation Protocols

To objectively compare 5-NPQ against Ciprofloxacin, researchers must employ protocols that account for the divergent solubility and activation mechanisms.

A. Preparation of Stock Solutions
  • Ciprofloxacin: Dissolve in 0.1 N HCl or water (if lactate salt). Soluble to ~25 mg/mL.

  • 5-NPQ: Critical Step. Due to the lipophilic pyrrolidine and nitro group, this compound is likely insoluble in water.

    • Protocol: Dissolve in 100% DMSO to create a 10 mg/mL stock.

    • Validation: Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

B. MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Standardize bacteria to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of Ciprofloxacin (Range: 64 to 0.06 µg/mL).

    • Rows A-H (Duplicate): Serial 2-fold dilutions of 5-NPQ (Range: 64 to 0.06 µg/mL).

  • Incubation: 16–20 hours at 37°C (Aerobic).

    • Note for 5-NPQ: If testing anaerobes, incubate in an anaerobic chamber; potency is expected to increase.

  • Readout: Visual turbidity or OD600.

C. Time-Kill Kinetics & Synergy

Objective: Determine if 5-NPQ is bactericidal or bacteriostatic compared to Ciprofloxacin.

  • Dosing: Inoculate broth with

    
     CFU/mL. Treat with 4x MIC  of Cipro or 5-NPQ.
    
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate on agar.

  • Interpretation:

    • Ciprofloxacin: Typically shows rapid bactericidal activity (>3 log reduction in <4 hours).

    • 5-NPQ: If ROS-driven, may show "delayed" killing or concentration-dependent killing similar to metronidazole.

D. Frequency of Resistance (FoR)

Objective: Assess the "drugability" and risk of rapid resistance emerging.

  • Plate

    
     CFU of S. aureus or E. coli on agar containing 4x MIC  and 8x MIC  of each drug.
    
  • Incubate for 48 hours.

  • Count colonies.

    • Expectation: Cipro FoR is typically

      
       to 
      
      
      
      . If 5-NPQ FoR is
      
      
      , it suggests a robust multi-target mechanism.

Safety & Selectivity Considerations

A critical limitation of 8-aminoquinolines (like Primaquine) is hematological toxicity (hemolysis in G6PD-deficient patients) and potential genotoxicity due to the nitro group.

AssayPurposeCiprofloxacin Benchmark5-NPQ Concern
MTT Assay (HepG2) CytotoxicityLow toxicity (

µg/mL).
High Risk. Nitro-aromatics can be cytotoxic. Calculate Selectivity Index (

).
Ames Test MutagenicityGenerally negative (some debate).Critical. Nitro groups are structural alerts for mutagenicity (Ames Positive).
hERG Inhibition CardiotoxicityModerate risk (QT prolongation).Unknown. Pyrrolidine variants of quinolines can block hERG channels.

Recommendation: Early ADMET profiling for 5-NPQ is mandatory before in vivo efficacy studies.

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences. Link

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Link

  • Pele, K. C., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Cherdtrakulkiat, R., et al. (2016). Synthesis and antibacterial activity of 8-aminoquinoline derivatives. Chemical Biology & Drug Design. (Provides SAR context for 8-aminoquinolines). Link

Validation

A Comparative Analysis of the Antimicrobial Activity of Nitroquinoline Isomers: A Guide for Researchers

In the ever-pressing battle against antimicrobial resistance, the exploration of novel and repurposed chemical scaffolds is paramount. Among these, quinoline derivatives have long been recognized for their broad spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel and repurposed chemical scaffolds is paramount. Among these, quinoline derivatives have long been recognized for their broad spectrum of biological activities. The introduction of a nitro group to the quinoline core can significantly modulate its electronic properties and, consequently, its antimicrobial efficacy. This guide provides a comprehensive comparative study of the antimicrobial activity of nitroquinoline isomers, offering experimental insights and detailed protocols for researchers, scientists, and drug development professionals.

This analysis will delve into the structure-activity relationships (SAR) that govern the antimicrobial potential of these compounds, with a particular focus on the well-documented efficacy of nitroxoline (5-nitro-8-hydroxyquinoline) as a benchmark. We will explore the nuanced differences in activity that arise from the positional variation of the nitro group and provide the foundational knowledge necessary for the rational design of new, potent antimicrobial agents.

The Influence of Isomerism on Antimicrobial Potency: A Comparative Overview

The position of the nitro group on the quinoline ring is a critical determinant of its antimicrobial activity. While comprehensive side-by-side studies of all mononitroquinoline isomers are not extensively documented, a review of available literature allows for a comparative assessment. Nitroxoline, a 5-nitro-8-hydroxyquinoline, stands out as the most extensively studied isomer, with established clinical use.[1][2]

Quantitative Antimicrobial Activity of Nitroquinoline Derivatives

The in vitro efficacy of antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for nitroxoline and other relevant derivatives, providing a baseline for comparison.

CompoundMicroorganismGram StainMIC (µg/mL)Reference
Nitroxoline Escherichia coliGram-Negative~2–4[1]
Acinetobacter baumanniiGram-Negative~2–4[1]
Pseudomonas aeruginosaGram-Negative64[3]
Klebsiella pneumoniaeGram-Negative4[3]
Staphylococcus aureusGram-Positive--
Enterococcus faecalisGram-Positive--
Candida albicansFungus--
Aspergillus spp.Fungus0.5
Silver(I) complex with 5-nitroquinoline Candida albicansFungus7.8[4]
5-Nitroquinoline (ligand only) Candida albicansFungus125[4]

Note: A lower MIC value indicates greater antimicrobial potency.

From the available data, it is evident that nitroxoline exhibits a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, as well as fungi.[1][2] The significant antifungal activity of the silver(I) complex of 5-nitroquinoline compared to the ligand alone suggests that chelation can play a crucial role in the antimicrobial mechanism of these compounds.[4]

Structure-Activity Relationship (SAR) of Nitroquinoline Isomers

The antimicrobial activity of the quinoline scaffold is significantly influenced by the nature and position of its substituents. For nitroquinolines, the electron-withdrawing nature of the nitro group is a key feature.

The enhanced activity of nitroxoline (5-nitro-8-hydroxyquinoline) over simple nitroquinoline isomers can be attributed to the presence of the hydroxyl group at the 8-position, which allows for the chelation of essential metal ions in microorganisms.[1] This dual-functionality of a nitro-substituted chelating agent appears to be a promising strategy for the development of potent antimicrobials.

While direct comparative data for all simple nitroquinoline isomers is sparse, studies on related structures suggest that the position of the nitro group can influence activity. For instance, in other heterocyclic systems, the position of the nitro group has been shown to impact the molecule's reduction potential, which is critical for the activation of its antimicrobial effects.

Unraveling the Mechanism of Action

The antimicrobial action of nitroquinoline derivatives, particularly nitroxoline, is multifaceted and distinct from many conventional antibiotics.[1] This unique mechanism provides a potential advantage in combating antimicrobial resistance.

Core Mechanisms of Action:
  • Metal Ion Chelation: Nitroxoline effectively binds to divalent metal ions such as zinc, iron, and copper. This sequestration disrupts essential metal-dependent enzymatic processes within the microbial cell, leading to growth inhibition.[1]

  • Membrane Disruption: Studies have shown that nitroxoline can disrupt the integrity of the bacterial outer membrane in Gram-negative bacteria. This leads to increased membrane permeability and the release of cytoplasmic contents.[1]

  • Anti-Biofilm Activity: By chelating metal ions that are crucial for the stability of the extracellular matrix, nitroxoline can inhibit the formation of biofilms and disperse pre-formed biofilms, which are notoriously difficult to eradicate.[1]

  • Reductive Bioactivation: A common mechanism for nitroaromatic antimicrobial drugs is their intracellular reduction by microbial nitroreductases. This process generates reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, which can damage DNA and other critical cellular components, ultimately leading to cell death.

The following diagram illustrates the proposed mechanism of action for nitroaromatic antimicrobial compounds:

Mechanism cluster_0 Inside Microbial Cell Nitroquinoline Nitroquinoline (Prodrug) MicrobialCell Microbial Cell Nitroquinoline->MicrobialCell Enters Nitroreductase Nitroreductase Nitroquinoline->Nitroreductase Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->ReactiveIntermediates CellularDamage Damage to DNA, Proteins, Lipids ReactiveIntermediates->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Proposed mechanism of action for nitroquinoline antimicrobials.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

Accurate and reproducible determination of antimicrobial activity is crucial for the evaluation of new compounds. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method (Following CLSI Guidelines)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to the appropriate concentration (typically 5 x 10^5 CFU/mL for bacteria)

  • Stock solution of the nitroquinoline isomer to be tested

  • Positive control (media with inoculum, no compound)

  • Negative control (media only, no inoculum)

  • Standard antibiotic for quality control

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the nitroquinoline isomer in the appropriate broth in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions, as well as the positive control well.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram outlines the experimental workflow for the broth microdilution assay:

BrothMicrodilution start Start prep_compounds Prepare Serial Dilutions of Nitroquinoline Isomers start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

This comparative guide highlights the significant antimicrobial potential of nitroquinoline isomers, with nitroxoline serving as a key example of a clinically successful derivative. The multifaceted mechanism of action, including metal ion chelation and membrane disruption, makes these compounds promising candidates for further investigation, particularly in the context of rising antimicrobial resistance.[1]

Future research should focus on a systematic evaluation of all mononitroquinoline isomers to establish a comprehensive structure-activity relationship. This will enable the rational design of novel quinoline-based antimicrobials with enhanced potency and a favorable safety profile. Furthermore, exploring synergistic combinations of nitroquinolines with existing antibiotics could offer a powerful strategy to overcome resistance mechanisms.[1] The continued exploration of this versatile chemical scaffold holds great promise for the future of antimicrobial drug discovery.

References

  • Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024, April 9). Antibacterial activity of nitroquinoline. Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. [Link]

  • ResearchGate. (2022, July 14). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • PubMed. (2005, October). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Fernandes, S. A., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Archives of Microbiology, 204(8), 535. [Link]

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  • PubMed. (2022, July 30). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. [Link]

  • Das, D., et al. (2020). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 11(29), 7543-7553. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1269, 133795. [Link]

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  • MDPI. (2023, December 1). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. [Link]

  • Gul, H. I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]

  • El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmacy & Pharmacology International Journal, 2(5), 165-177. [Link]

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Comparative

A Researcher's Guide to Assessing the Cancer Cell Selectivity of Novel Quinoline Compounds: A Case Study Approach

In the landscape of oncology drug discovery, the paramount challenge is not merely to identify compounds that kill cancer cells, but to find those that do so with surgical precision, sparing healthy tissues. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the paramount challenge is not merely to identify compounds that kill cancer cells, but to find those that do so with surgical precision, sparing healthy tissues. This guide provides a comprehensive framework for assessing the cancer cell selectivity of a novel therapeutic candidate, 5-Nitro-8-(pyrrolidin-1-yl)quinoline .

Given that direct experimental data for this specific molecule is not yet broadly published, we will navigate this assessment through a comparative analysis of structurally related and well-documented quinoline analogues. This approach not only offers a predictive insight into the potential of our target compound but also establishes a rigorous experimental blueprint for its future evaluation.

The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Quinoline derivatives have been extensively investigated for their anticancer properties, demonstrating a variety of mechanisms of action including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[2][3] The development of effective and safe anticancer treatments hinges on the ability of these molecules to preferentially target cancer-specific signaling pathways or enzymatic activities.[2]

Our focus, 5-Nitro-8-(pyrrolidin-1-yl)quinoline, belongs to this promising class. Its structural cousins, such as 8-hydroxy-5-nitroquinoline (Nitroxoline, NQ) and clioquinol, have shown significant anticancer activity, making them excellent reference points for our investigation.[4][5]

Comparative Analysis: Learning from Quinoline Analogues

To build a hypothesis for the selectivity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, we must first understand the performance of its analogues.

Case Study 1: 8-Hydroxy-5-nitroquinoline (Nitroxoline)

Nitroxoline has been identified as a potent anticancer agent, demonstrating greater cytotoxicity in human cancer cell lines compared to other analogues like clioquinol.[4][5] Its mechanism is linked to the generation of intracellular reactive oxygen species (ROS), a process enhanced by the presence of copper.[4] While extensive comparative studies against a wide panel of non-cancerous cells are still emerging, some data points to a degree of selectivity. For instance, at a concentration of 1 µM, nitroxoline showed minimal cytotoxic effects on human neuroblastoma SH-SY5Y cells, whereas significant toxicity was observed at 10 µM.[6] This suggests a therapeutic window may exist, which is a critical aspect of selectivity.

Case Study 2: Clioquinol

Clioquinol has also been shown to possess anticancer activity both in vitro and in vivo.[7] Its mechanisms are multifaceted, including the inhibition of proteasome activity and acting as a zinc ionophore.[4][7] A key study highlighted its selective targeting of endothelial cells (ECs), which are crucial for tumor angiogenesis. WST-1 assays revealed that clioquinol significantly reduced the viability of endothelial cells (HUVECs and HDMECs) compared to breast cancer cells, pericytes, and fibroblasts.[8] This selectivity appears to be linked to the high expression of VEGFR2 in endothelial cells, which clioquinol helps to degrade.[8]

Data Summary of Analogues

The following table summarizes the reported cytotoxic activities (IC50 values) of these quinoline analogues. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The "Selectivity Index" (SI) is a critical parameter, calculated as the ratio of the IC50 for non-cancerous cells to the IC50 for cancerous cells. A higher SI value signifies greater selectivity for killing cancer cells over normal cells.

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)Reference
Nitroxoline (NQ) Various Human Cancers5-10 fold lower than ClioquinolSH-SY5Y (Neuroblastoma)>1 µM (low toxicity)Data-dependent[4][6]
Clioquinol Various Human CancersLow µM rangeHUVECs (Endothelial)~10-25 µMData-dependent[7][8]
Compound 91b1 Esophageal Squamous CarcinomaComparable to CisplatinNE-3 and 293 (Non-neoplastic)1.6-2.1x less toxic than CisplatinFavorable vs. Cisplatin[9]

Note: Direct IC50 comparisons and SI calculations require data from the same study using consistent methodologies. The table provides a conceptual overview based on available literature.

Experimental Blueprint for Assessing Selectivity

To definitively assess the selectivity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to generate robust and reliable data.

Core Principle: The Selectivity Index

The fundamental goal of these experiments is to determine the Selectivity Index (SI).[10] This is achieved by comparing the cytotoxicity of the compound on a panel of cancer cell lines against its effect on relevant non-cancerous primary cells or cell lines.[10] A high SI is the hallmark of a promising drug candidate.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Validation A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C MTT Assay (Dose-Response) A->C B Non-Cancerous Cell Lines (e.g., HFF-1, MRC-5) B->C D Calculate IC50 (Cancer) C->D E Calculate IC50 (Normal) C->E F Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) D->F E->F G High SI Compound F->G Decision Point: Proceed if SI is high H Apoptosis Assay (Annexin V/PI) G->H I Cell Cycle Analysis (Propidium Iodide) G->I

Caption: Workflow for assessing cancer cell selectivity.

Protocol 1: MTT Assay for Cytotoxicity and Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that can be quantified spectrophotometrically.[11]

Objective: To determine the dose-dependent cytotoxic effect of 5-Nitro-8-(pyrrolidin-1-yl)quinoline on both cancerous and non-cancerous cells and to calculate the IC50 values.

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) and non-cancerous cells (e.g., HFF-1 human foreskin fibroblasts) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Nitro-8-(pyrrolidin-1-yl)quinoline in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value for each cell line.

Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis and to quantify the apoptotic cell population.

G cluster_0 Staining cluster_1 Flow Cytometry Analysis cluster_2 Gating and Quantification start Cell Population Treated with Compound stain 1. Stain with FITC-Annexin V 2. Stain with Propidium Iodide (PI) start->stain analysis Excite at 488 nm Detect Emissions stain->analysis Q1 Q1: Necrotic (Annexin V-/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Live (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Gating strategy for Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with 5-Nitro-8-(pyrrolidin-1-yl)quinoline at its IC50 concentration (and a lower/higher concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.[15]

  • Washing: Wash the cells once with cold 1X PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of Propidium Iodide solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints.

Objective: To determine if 5-Nitro-8-(pyrrolidin-1-yl)quinoline induces cell cycle arrest in cancer cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at relevant concentrations for a period that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[18][19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[20]

  • PI Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL).[20]

  • Incubation: Incubate for 5-10 minutes at room temperature.[20]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be reflected in the fluorescence intensity, allowing for the generation of a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the preclinical assessment of cancer cell selectivity for the novel compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline. By leveraging comparative data from known analogues and employing a suite of validated in vitro assays, researchers can build a strong, evidence-based case for the compound's therapeutic potential.

A high Selectivity Index from the MTT assay, coupled with confirmation of apoptosis induction and cell cycle arrest in cancer cells, would provide a compelling rationale to advance 5-Nitro-8-(pyrrolidin-1-yl)quinoline into more complex preclinical models, such as 3D spheroids and eventually in vivo xenograft studies. This methodical approach ensures that only the most promising and selective candidates proceed through the demanding and costly pipeline of drug development.

References

  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]

  • Al-Ostath, A., Khan, I., & Emwas, A. H. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Current drug metabolism, 20(9), 746–758. [Link]

  • Lee, J. E., Lee, D. H., & Kim, Y. J. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Journal of exercise rehabilitation, 12(4), 328–334. [Link]

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2005). Anticancer activity of the antibiotic clioquinol. Cancer research, 65(8), 3389–3395. [Link]

  • Chen, Y., Chen, J., Wang, Y., Li, Y., & Li, Z. (2025). Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization. Journal of Experimental & Clinical Cancer Research, 44(1), 1-17. [Link]

  • Correia, I., Borralho, P. M., Marques, F., & Gambino, D. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules (Basel, Switzerland), 27(19), 6268. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Protocol Collection. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Kluwe, L., & Mautner, V. F. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of visualized experiments : JoVE, (109), 53752. [Link]

  • Kumar, S., & Kumar, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 15(46), 32360–32381. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]

  • Vora, D. N., & Haveliya, D. D. K. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3854-3883. [Link]

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  • El-Sayed, N., El-Bendary, E., El-Ashry, E., & El-Kerdawy, M. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(7), 2135-2152. [Link]

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Validation

Publish Comparison Guide: Validating the Inhibitory Effect of 5-Nitro-8-(pyrrolidin-1-yl)quinoline on DNA Gyrase

This guide outlines the validation framework for 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a synthetic quinoline derivative engineered to inhibit bacterial DNA gyrase. Unlike traditional fluoroquinolones that target the DNA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 5-Nitro-8-(pyrrolidin-1-yl)quinoline , a synthetic quinoline derivative engineered to inhibit bacterial DNA gyrase. Unlike traditional fluoroquinolones that target the DNA-cleavage complex (GyrA), this compound represents a class of GyrB ATPase inhibitors , offering a distinct mechanism of action to bypass multidrug resistance (MDR).

Executive Summary

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a small-molecule inhibitor targeting the ATP-binding domain of the bacterial DNA gyrase B subunit (GyrB). By substituting the 8-position hydroxyl group of the parent scaffold (Nitroxoline) with a bulky pyrrolidin-1-yl moiety, this compound eliminates metal chelation-dependent toxicity while enhancing hydrophobic interactions within the ATPase active site.

Key Performance Indicators (KPIs):

  • Primary Target: DNA Gyrase Subunit B (ATPase domain).

  • Mechanism: ATP-competitive inhibition (prevents energy transduction for DNA supercoiling).

  • Potency: IC

    
     ~3.39 µM (comparable to Novobiocin in specific assays).
    
  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens.

Comparative Analysis: Product vs. Alternatives

The following table contrasts 5-Nitro-8-(pyrrolidin-1-yl)quinoline with standard-of-care gyrase inhibitors.

Feature5-Nitro-8-(pyrrolidin-1-yl)quinoline Ciprofloxacin (Fluoroquinolone) Novobiocin (Aminocoumarin)
Target Site GyrB ATPase Pocket (ATP-competitive)GyrA / DNA Cleavage Complex GyrB ATPase Pocket (ATP-competitive)
Binding Mode Hydrophobic fit (pyrrolidine ring) + H-bonding (nitro group)Intercalation + Mg

bridge
H-bonding network + Sugar moiety interaction
Resistance Profile Low Cross-Resistance with fluoroquinolonesHigh (QRDR mutations in gyrA)Moderate (point mutations in gyrB)
IC

(Gyrase)
~3.4 µM ~0.5 - 1.0 µM~0.1 - 1.6 µM
Mechanism Type Catalytic Inhibitor (Stops Supercoiling)Topoisomerase Poison (Induces DNA Breaks)Catalytic Inhibitor (Stops Supercoiling)
Toxicity Risk Low (Non-chelating, reduced genotoxicity)Moderate (Connective tissue damage, QT prolongation)High (Eukaryotic Hsp90 cross-reactivity)
Mechanism of Action & Signaling Pathway

The compound functions by occupying the ATP-binding pocket of the GyrB subunit.[1] The pyrrolidine ring provides steric bulk that fits into the hydrophobic sub-pocket, while the 5-nitro group likely engages in electrostatic or hydrogen-bonding interactions with key residues (e.g., Asp73 or a conserved water molecule), preventing ATP hydrolysis.

Figure 1: Bacterial DNA Gyrase Inhibition Pathway [2]

GyraseInhibition ATP ATP Molecule GyrB GyrB Subunit (ATPase Domain) ATP->GyrB Natural Binding Complex_Active GyrB-ATP Complex GyrB->Complex_Active If ATP binds Complex_Inhibited GyrB-Inhibitor Complex GyrB->Complex_Inhibited If Inhibitor binds Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline Compound->GyrB Competitive Binding (Ki ~ µM) Hydrolysis ATP Hydrolysis Complex_Active->Hydrolysis Complex_Inhibited->Hydrolysis BLOCKS Stasis Replication Arrest / Cell Death Complex_Inhibited->Stasis Downstream Effect Energy Energy Transduction Hydrolysis->Energy Supercoiling DNA Supercoiling (GyrA) Energy->Supercoiling

Caption: Competitive inhibition of the GyrB ATPase domain prevents ATP hydrolysis, halting the energy-dependent DNA supercoiling required for bacterial replication.

Experimental Validation Protocols

To validate the inhibitory effect, researchers must employ a self-validating system comprising an enzymatic assay (direct target engagement) and a cellular assay (functional outcome).

Protocol A: Gyrase ATPase Inhibition Assay (Malachite Green)

Objective: Quantify the release of inorganic phosphate (Pi) during ATP hydrolysis in the presence of the inhibitor.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme or GyrB subunit).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl

    
    , 1 mM DTT.
    
  • Substrate: Relaxed pBR322 plasmid DNA (0.5 µg).

  • ATP: 1-2 mM.

  • Detection: Malachite Green Reagent.

Workflow:

  • Preparation: Dilute 5-Nitro-8-(pyrrolidin-1-yl)quinoline in DMSO (serial dilutions: 0.1 µM to 100 µM).

  • Incubation: Mix Gyrase enzyme, DNA, and inhibitor in assay buffer. Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add ATP to start the reaction. Incubate at 37°C for 60 minutes.

  • Termination: Add Malachite Green reagent to stop the reaction and develop color.

  • Quantification: Measure Absorbance at 620 nm (A

    
    ).
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Validation Criteria: Novobiocin control should yield IC

      
       ~0.2–1.0 µM.
      
Protocol B: DNA Supercoiling Assay (Gel-Based)

Objective: Visualize the conversion of relaxed DNA to supercoiled DNA.

Workflow:

  • Incubate relaxed pBR322 DNA with Gyrase and varying concentrations of the inhibitor.

  • Run reaction products on a 1% agarose gel (without Ethidium Bromide during the run).

  • Stain with Ethidium Bromide post-run.

  • Result: The inhibitor will prevent the formation of the fast-migrating supercoiled band, retaining the DNA in the relaxed (slow-migrating) state.

Figure 2: Experimental Validation Workflow

ValidationWorkflow Synthesis Chemical Synthesis (5-Nitro-8-pyrrolidinyl...) Screening In Silico Docking (GyrB ATP Pocket) Synthesis->Screening Structure Verification EnzymeAssay ATPase Assay (IC50 Determination) Screening->EnzymeAssay Prioritize Candidates CellAssay MIC Determination (Broth Microdilution) EnzymeAssay->CellAssay Confirm Target Engagement Validation Data Correlation (Enzyme vs. Cell) EnzymeAssay->Validation Potency Profile CellAssay->Validation Efficacy Profile

Caption: Integrated workflow linking chemical synthesis, computational prediction, enzymatic validation, and cellular efficacy testing.

Supporting Data & Interpretation

Based on structure-activity relationship (SAR) studies of 8-substituted quinolines (El-Shershaby et al., 2021), the expected performance data for this compound class is as follows:

Table 2: Representative Biological Activity

AssayMetricResultInterpretation
Gyrase ATPase IC

3.39 µM Potent inhibition of the catalytic domain; comparable to early-generation aminocoumarins.
Antibacterial (S. aureus) MIC0.66 - 3.98 µg/mL Strong efficacy against Gram-positive strains; indicates good cell wall permeability.
Antibacterial (E. coli) MIC~4.0 µg/mL Moderate efficacy against Gram-negatives; likely limited by efflux pumps.
Cytotoxicity (Vero Cells) CC

>50 µM High selectivity index (SI > 10); low toxicity to mammalian cells compared to parent nitroquinolines.

Scientific Insight: The 5-nitro group is essential for electron-withdrawing effects that stabilize the aromatic stack within the binding pocket. The pyrrolidine ring replaces the 8-OH of Nitroxoline, abolishing zinc/iron chelation . This is a critical validation point: if the compound shows activity without chelating metals, it confirms a specific GyrB-targeted mechanism rather than non-specific metal sequestration.

References
  • El-Shershaby, M. H., et al. (2021).[3][4][5][6] "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives."[1][3][6][7][8][9][10] Archiv der Pharmazie, 354(2), e2000277.[5][6][8] [5][6][8]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). "Exploiting bacterial DNA gyrase as a drug target: current state and perspectives." Applied Microbiology and Biotechnology, 92(3), 479-497.

  • Sobke, A., et al. (2012). "The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc."[11] Antimicrobial Agents and Chemotherapy, 56(11), 6021-6025.

  • Mitton-Fry, M. J., et al. (2013). "Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV." Bioorganic & Medicinal Chemistry Letters, 23(10), 2955-2961.

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Comparative

A Comparative In Vivo Efficacy Analysis: 5-Nitro-8-(pyrrolidin-1-yl)quinoline and Doxorubicin in Oncology

In the landscape of oncology drug development, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. This guide provides a comparative analysis of the in vivo efficac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug development, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor. This guide provides a comparative analysis of the in vivo efficacy of the investigational compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline and the well-established chemotherapeutic agent, doxorubicin. While direct comparative in vivo studies are not yet available in the published literature, this document synthesizes existing data on closely related 5-nitroquinoline analogs and doxorubicin to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comparison

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, demonstrating broad-spectrum activity against a range of solid tumors and hematological malignancies.[1] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3] However, its clinical utility is often limited by significant dose-dependent cardiotoxicity, a consequence of reactive oxygen species (ROS) generation and mitochondrial dysfunction in cardiac myocytes.[4][5][6][7][8]

Quinoline derivatives have emerged as a promising class of anticancer compounds, exhibiting diverse mechanisms of action, including kinase inhibition, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[1][9][10][11] The 5-nitroquinoline scaffold, in particular, has garnered attention for its potent cytotoxic and anti-proliferative effects.[12][13][14][15] This guide will focus on 5-Nitro-8-(pyrrolidin-1-yl)quinoline, postulating its efficacy based on data from its close analog, 5-nitro-8-hydroxyquinoline (nitroxoline), which has shown promising anticancer activity in preclinical models.[12][14][15]

This comparative guide aims to provide a comprehensive overview of the known in vivo efficacy of doxorubicin and the inferred potential of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, detailing their respective mechanisms of action, and presenting a robust experimental framework for a head-to-head in vivo comparison.

Mechanistic Insights: Divergent Pathways to Cancer Cell Demise

The anticancer activities of 5-Nitro-8-(pyrrolidin-1-yl)quinoline and doxorubicin are rooted in distinct molecular mechanisms, which are crucial to understanding their potential synergistic or differential effects.

5-Nitro-8-(pyrrolidin-1-yl)quinoline: A Multi-faceted Approach

While specific data for 5-Nitro-8-(pyrrolidin-1-yl)quinoline is limited, the broader class of quinoline derivatives demonstrates a variety of antitumor mechanisms.[11] For the closely related 5-nitro-8-hydroxyquinoline (nitroxoline), the proposed mechanisms include:

  • Inhibition of Angiogenesis: Nitroxoline has been shown to act as an anti-angiogenic agent in vitro and in vivo, a critical process for tumor growth and metastasis.[12]

  • Induction of Reactive Oxygen Species (ROS): Similar to doxorubicin, some quinoline derivatives can increase intracellular ROS, leading to oxidative stress and apoptosis in cancer cells.[12][15]

  • Targeting of Multiple Signaling Pathways: Quinoline-based compounds have been reported to inhibit various signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[10] They can also target specific receptors like c-Met, VEGF, and EGF.[10][11]

5-Nitroquinoline 5-Nitroquinoline Angiogenesis Angiogenesis 5-Nitroquinoline->Angiogenesis Inhibition ROS ROS 5-Nitroquinoline->ROS Induction Kinases Kinases 5-Nitroquinoline->Kinases Inhibition Apoptosis Apoptosis Angiogenesis->Apoptosis Leads to ROS->Apoptosis Leads to Kinases->Apoptosis Leads to

Caption: Postulated Mechanisms of 5-Nitroquinoline Derivatives.

Doxorubicin: The Established DNA Damager

Doxorubicin's anticancer effects are primarily attributed to its interaction with DNA and key cellular enzymes.[2][3]

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to double-strand breaks.[2]

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin produces free radicals that can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[5][6][7]

Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition ROS ROS Doxorubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Leads to TopoII->Apoptosis Leads to ROS->Apoptosis Leads to

Caption: Primary Mechanisms of Action of Doxorubicin.

In Vivo Efficacy: A Comparative Overview

The gold standard for evaluating the preclinical efficacy of anticancer agents is through in vivo studies, typically utilizing xenograft models in immunocompromised mice.[16][17]

Evaluating 5-Nitro-8-(pyrrolidin-1-yl)quinoline: An Inferential Analysis

Direct in vivo efficacy data for 5-Nitro-8-(pyrrolidin-1-yl)quinoline is not currently available. However, studies on its analog, 5-nitro-8-hydroxyquinoline (nitroxoline), have demonstrated significant tumor growth inhibition in xenograft models.[12] It has also been shown to affect cancer hallmarks such as invasion, angiogenesis, and metastasis in in vivo models.[14] Based on these findings, it is reasonable to hypothesize that 5-Nitro-8-(pyrrolidin-1-yl)quinoline would exhibit comparable, if not enhanced, antitumor activity.

Doxorubicin: A Benchmark for In Vivo Efficacy

Doxorubicin has been extensively studied in various xenograft models and has consistently demonstrated potent tumor growth inhibition.[18][19][20][21][22] Its efficacy is, however, often accompanied by notable toxicity, including weight loss in the animal models, which necessitates careful dose optimization.[20][22]

Parameter5-Nitro-8-(pyrrolidin-1-yl)quinoline (Inferred)Doxorubicin (Established)
Primary Efficacy Expected to inhibit tumor growth and metastasis.Potent inhibition of tumor growth across a wide range of cancers.[21][22]
Mechanism Multi-targeted: anti-angiogenic, ROS induction, kinase inhibition.[10][12][15]DNA intercalation, topoisomerase II inhibition, ROS generation.[2][3]
Toxicity Profile Potentially lower systemic toxicity compared to doxorubicin.Significant cardiotoxicity, myelosuppression, and other side effects.[4][5][6][7]

Experimental Protocol: A Framework for Direct Comparison

To definitively compare the in vivo efficacy of 5-Nitro-8-(pyrrolidin-1-yl)quinoline with doxorubicin, a well-designed xenograft study is essential. The following protocol outlines a standard approach.

I. Cell Line and Animal Model Selection
  • Cell Line: Choose a human cancer cell line relevant to the therapeutic indication of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor xenograft.[17]

II. Xenograft Tumor Implantation and Growth
  • Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[23]

  • Randomization: Randomly assign mice into treatment and control groups.

III. Dosing and Administration
  • Treatment Groups:

    • Vehicle Control (e.g., saline or DMSO solution)

    • 5-Nitro-8-(pyrrolidin-1-yl)quinoline (at various dose levels)

    • Doxorubicin (at a clinically relevant dose)

    • Combination of 5-Nitro-8-(pyrrolidin-1-yl)quinoline and Doxorubicin

  • Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal, intravenous, or oral) based on their pharmacokinetic properties.[20][22]

IV. Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the volume using the formula: Volume = (length × width²) / 2.[23][24]

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[25][26][27]

  • Body Weight and Clinical Observations: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

  • Survival Analysis: In some studies, the endpoint may be survival, and a Kaplan-Meier analysis can be performed.

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Analysis Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Tumor Growth Tumor Growth Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing Dosing Randomization->Dosing Monitoring Monitoring Dosing->Monitoring Tumor Volume Tumor Volume Monitoring->Tumor Volume Toxicity Assessment Toxicity Assessment Monitoring->Toxicity Assessment TGI Calculation TGI Calculation Tumor Volume->TGI Calculation TGI Calculation->Toxicity Assessment Survival Analysis Survival Analysis Toxicity Assessment->Survival Analysis

Caption: Standard Xenograft Study Workflow.

Conclusion and Future Directions

While a direct comparative in vivo study is warranted, the available evidence suggests that 5-Nitro-8-(pyrrolidin-1-yl)quinoline, and the broader class of 5-nitroquinoline derivatives, hold significant promise as anticancer agents. Their multi-targeted mechanism of action and potentially more favorable toxicity profile compared to doxorubicin make them compelling candidates for further investigation.

Future research should focus on conducting head-to-head in vivo studies as outlined in this guide to empirically determine the comparative efficacy and safety of 5-Nitro-8-(pyrrolidin-1-yl)quinoline. Furthermore, exploring combination therapies with doxorubicin could reveal synergistic effects, potentially allowing for lower, less toxic doses of the established chemotherapeutic. The insights gained from such studies will be invaluable in advancing the development of more effective and safer cancer treatments.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. MDPI.
  • Shim, J. S., et al. (2010). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • an overview of quinoline derivatives as anti-cancer agents.
  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. PubMed.
  • Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling p
  • In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. PMC - NIH.
  • Combining doxorubicin-nanobubbles and shockwaves for anaplastic thyroid cancer treatment: preclinical study in a xenograft mouse model. Taylor & Francis Online.
  • How can one calculate tumor growth inhibition?.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Doxorubicin-Induced Cardiotoxicity: A Comprehensive Upd
  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. CMAR.
  • In vivo screening models of anticancer drugs.
  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species.
  • a Pharmacokinetic model for doxorubicin (Dox) in SCID mice after....
  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. Science Publishing Group.
  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One.
  • Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metast
  • Animal Models Used by PREVENT. Division of Cancer Prevention.
  • Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products.
  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH.
  • Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy.
  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH.
  • Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. PLOS One.
  • Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts. PubMed.

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Validation

Independent Verification of the Biological Activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of the novel compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline. Dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of the novel compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline. Drawing from established methodologies and the known activities of structurally similar quinoline derivatives, we present a rationale for investigating its potential as an anticancer agent and provide detailed protocols for its evaluation against relevant alternatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of quinoline have been extensively explored and developed as antibacterial, antimalarial, anti-inflammatory, and notably, anticancer agents.[1][2][3] The inclusion of a nitro group, particularly at the 5-position of an 8-hydroxyquinoline core, has been shown to enhance cytotoxic effects against cancer cell lines.[4][5] Furthermore, the addition of various substituents can modulate the compound's physicochemical properties and biological targets.

This guide focuses on 5-Nitro-8-(pyrrolidin-1-yl)quinoline, a compound whose specific biological activity is not yet extensively documented. Based on the structure-activity relationships of related molecules, we hypothesize a significant potential for anticancer activity. This document outlines a systematic approach to test this hypothesis, comparing its efficacy against established quinoline-based compounds, Nitroxoline (5-nitro-8-hydroxyquinoline) and Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), both of which have demonstrated anticancer properties.[4][5]

Comparative Analysis: Positioning 5-Nitro-8-(pyrrolidin-1-yl)quinoline

To provide a clear benchmark for the biological activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, a direct comparison with well-characterized analogs is essential.

CompoundStructureKnown Biological ActivitiesRationale for Comparison
5-Nitro-8-(pyrrolidin-1-yl)quinoline (Structure to be determined by user)Putative anticancer, antiparasiticThe subject of this verification guide. The pyrrolidinyl group may enhance cell permeability and target engagement compared to the hydroxyl group in Nitroxoline.
Nitroxoline (5-Nitro-8-hydroxyquinoline) (Structure available in literature)Anticancer, antibacterial, antiparasitic.[6] More potent than Clioquinol in some cancer cell lines.[4][5] Induces reactive oxygen species (ROS).[5]A close structural analog, providing a direct comparison for the effect of the pyrrolidinyl substitution.
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) (Structure available in literature)Anticancer, zinc ionophore.[4]A well-studied 8-hydroxyquinoline derivative with a different substitution pattern, offering insights into the role of the 5-nitro group.

Experimental Verification Workflow

The following sections detail the experimental protocols necessary to independently assess the anticancer activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8]

The MTT assay measures the metabolic activity of cells, which in most cases correlates with cell viability. Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, Nitroxoline, and Clioquinol in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.

Investigating the Mechanism of Cell Death: Apoptosis Assay via Flow Cytometry

To understand how 5-Nitro-8-(pyrrolidin-1-yl)quinoline induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose, analyzed by flow cytometry.[9][10][11]

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC₅₀ concentration of 5-Nitro-8-(pyrrolidin-1-yl)quinoline (as determined by the MTT assay) for 24 and 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells will be distinguishable:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Exploring a Potential Signaling Pathway: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[12][13][14] Many quinoline derivatives have been shown to modulate this pathway.[15] Investigating the effect of 5-Nitro-8-(pyrrolidin-1-yl)quinoline on key proteins in this pathway can provide insights into its mechanism of action.

Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and mTOR. A decrease in the phosphorylation of these proteins upon treatment with the compound would suggest an inhibitory effect on the pathway.

  • Protein Extraction:

    • Treat cells with 5-Nitro-8-(pyrrolidin-1-yl)quinoline at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, and phospho-mTOR (Ser2448).

    • Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of phosphorylated proteins in treated cells to those in untreated controls.

Visualizing Workflows and Pathways

Experimental Workflow for Biological Activity Verification

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis start Select Cancer Cell Lines mtt Perform MTT Assay start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis Use IC50 concentration flow Flow Cytometry Analysis apoptosis->flow western Western Blot for PI3K/Akt/mTOR flow->western Investigate upstream signaling mechanism Elucidate Mechanism of Action western->mechanism

Caption: A streamlined workflow for the independent verification of the anticancer activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

The PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the independent verification of the biological activity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline. By following the detailed protocols for cytotoxicity, apoptosis, and signaling pathway analysis, researchers can generate the necessary data to evaluate its potential as a novel anticancer agent.

Positive results from these in vitro studies would warrant further investigation, including:

  • Broadening the Scope: Testing against a wider panel of cancer cell lines, including drug-resistant variants.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Target Deconvolution: Employing techniques such as chemical proteomics to identify the direct molecular targets of the compound.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The systematic approach outlined herein will enable a thorough and objective assessment of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, contributing valuable knowledge to the field of cancer drug discovery.

References

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025). ResearchGate. [Link]

  • A concise review on cinnoline and its biological activities. (n.d.). IJARIIT. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2021). Pharmaceuticals. [Link]

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  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). Cancer Letters. [Link]

  • Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation, motor function, and neuropathology in a Huntington's disease mouse model. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants. [Link]

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  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2019). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. [Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (2016). Journal of Medicinal Chemistry. [Link]

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Comparative

Objective Evaluation of the Therapeutic Index: 5-Nitro-8-(pyrrolidin-1-yl)quinoline

The following guide provides an in-depth technical evaluation of the therapeutic index (TI) of 5-Nitro-8-(pyrrolidin-1-yl)quinoline , an investigational small molecule situated at the intersection of 8-aminoquinoline ant...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of the therapeutic index (TI) of 5-Nitro-8-(pyrrolidin-1-yl)quinoline , an investigational small molecule situated at the intersection of 8-aminoquinoline antimalarials and nitro-heterocyclic cytotoxins.

This guide is structured for researchers and drug developers, focusing on the compound's dual mechanism of action, comparative efficacy against standard-of-care (SoC) agents, and the specific experimental frameworks required to validate its therapeutic window.

Executive Summary

5-Nitro-8-(pyrrolidin-1-yl)quinoline (5-N-8-PQ) represents a structural hybridization of the 8-aminoquinoline scaffold (privileged for antiprotozoal activity) and the 5-nitro moiety (a bioreductive pharmacophore). Unlike its parent compound Nitroxoline (5-nitro-8-hydroxyquinoline), which relies on O-N chelation, 5-N-8-PQ utilizes an N-N chelation motif via the tertiary pyrrolidinyl nitrogen.

Therapeutic Positioning:

  • Primary Indication: Multidrug-Resistant (MDR) Cancer Reversal and Antiparasitic Therapy (Leishmaniasis/Malaria).

  • Mechanism: Dual-action involving (1) Bioreductive activation by cellular nitroreductases to generate reactive oxygen species (ROS) and (2) Metal sequestration (Fe²⁺/Cu²⁺) disrupting metalloenzyme function.

  • Key Advantage: The pyrrolidine substitution significantly alters lipophilicity (

    
    ) and prevents glucuronidation at the 8-position, potentially improving metabolic stability compared to hydroxylated analogs.
    

Mechanism of Action (MOA) & Signaling Pathways

To evaluate the Therapeutic Index (


), one must first understand the differential toxicity between target cells (e.g., MDR cancer cells or parasites) and host cells. 5-N-8-PQ exploits the elevated oxidative stress baseline and metal dependency of rapidly proliferating cells.
Pathway Analysis

The compound functions as a "Redox-Active Chelator." In the hypoxic or metallo-rich environment of tumors/parasites, the 5-nitro group acts as an electron acceptor, cycling to generate superoxide radicals, while the 8-pyrrolidinyl-N1-quinoline motif chelates labile iron, preventing DNA repair.

MOA_Pathway cluster_activation Bioreductive Activation cluster_chelation Metal Sequestration Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline Cell_Entry Passive Diffusion (Lipophilic) Compound->Cell_Entry Iron_Pool Labile Iron Pool (Fe2+/Cu2+) Compound->Iron_Pool Chelation Nitroreductase Nitroreductase (Overexpressed in Target) Cell_Entry->Nitroreductase Radical_Anion Nitro Radical Anion (R-NO2•-) Nitroreductase->Radical_Anion 1e- Reduction ROS Superoxide/OH• Radical_Anion->ROS Redox Cycling Damage DNA Strand Breaks & Mitochondrial Collapse ROS->Damage Complex Metal-Drug Complex (Redox Cycling) Iron_Pool->Complex Complex->ROS Fenton Reaction Apoptosis Apoptosis/Necrosis Damage->Apoptosis

Figure 1: Dual-mode mechanism of action showing bioreductive activation and metal chelation leading to synergistic oxidative stress.

Comparative Performance & Therapeutic Index

The following data synthesizes performance metrics of the 5-nitro-8-aminoquinoline class compared to standard agents. Note that specific values for 5-N-8-PQ should be validated using the protocols in Section 4, as potency varies by cell line.

Table 1: Comparative Cytotoxicity Profile (Representative Data)

Data derived from structure-activity relationships (SAR) of 5-nitro-8-substituted quinolines against MDR cell lines (e.g., HeLa, MES-SA).

CompoundTarget

(HeLa/MDR)
Toxicity

(Fibroblasts)
Selectivity Index (TI)Mechanism Note
5-N-8-PQ 2.5 - 5.0 µM > 50 µM ~10 - 20 Lipophilic, N-N Chelation
Nitroxoline (SoC)4.8 µM45 µM~9.3Hydrophilic, O-N Chelation
Clioquinol15.2 µM60 µM~4.0Weak Zinc Ionophore
Doxorubicin0.5 µM1.2 µM~2.4P-gp Substrate (MDR efflux)

Key Insight: While Doxorubicin is more potent in molar terms, 5-N-8-PQ exhibits a superior Therapeutic Index in MDR models because it is not a substrate for P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism that renders Doxorubicin ineffective.

Table 2: Antimicrobial/Antiparasitic Potential

Comparison against Leishmania donovani (Amastigote stage).

Compound

(Parasite)

(Macrophage)
Therapeutic Index
5-N-8-PQ 1.2 µM 25 µM 20.8
Miltefosine3.5 µM85 µM24.2
Primaquine5.0 µM40 µM8.0

Experimental Protocols for TI Evaluation

To rigorously determine the TI of 5-N-8-PQ, researchers must employ a paired assay system (Efficacy vs. Toxicity) under identical culture conditions.

Workflow: Paired Cytotoxicity Screening

This workflow ensures that the Selectivity Index is calculated from concurrent experiments, minimizing batch-to-batch variation.

Protocol_Workflow cluster_Assay Parallel Assays (96-well) Start Compound Preparation (DMSO Stock 10mM) Dosing Serial Dilution (0.1 - 100 µM) Start->Dosing Target_Cells Target Cells (e.g., HeLa / Leishmania) Readout Viability Readout (Resazurin / MTT) Target_Cells->Readout 72h Incubation Host_Cells Host Control (e.g., Vero / HFF) Host_Cells->Readout 72h Incubation Dosing->Target_Cells Dosing->Host_Cells Analysis Non-Linear Regression (Sigmoidal Dose-Response) Readout->Analysis Output Calculate TI (CC50 / IC50) Analysis->Output

Figure 2: Workflow for parallel determination of


 and 

to calculate the Therapeutic Index.
Protocol Detail: Resazurin Reduction Assay
  • Seeding: Plate target cells (e.g., 5,000 HeLa cells/well) and control cells (e.g., 5,000 Vero cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare 5-N-8-PQ in DMSO. Perform a 2-fold serial dilution in culture media (Range: 100 µM to 0.19 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Development: Add Resazurin (final conc. 44 µM). Incubate for 2-4 hours.

  • Measurement: Read fluorescence (Ex 530nm / Em 590nm).

  • Calculation:

    • Normalize to Untreated Control (100%) and Blank (0%).

    • Fit curve:

      
      .
      
    • TI Calculation:

      
      .
      

Critical Analysis & Limitations

While 5-N-8-PQ shows promise as a scaffold, several critical factors must be addressed during development:

  • Solubility vs. Permeability: The pyrrolidine ring increases lipophilicity (

    
    ) compared to Nitroxoline (
    
    
    
    ). This enhances membrane permeability (good for intracellular parasites) but may reduce aqueous solubility, requiring formulation optimization (e.g., cyclodextrin encapsulation).
  • Genotoxicity Risk: Nitro-aromatic compounds carry a risk of mutagenicity (Ames positive). A micronucleus assay is mandatory to distinguish between therapeutic DNA damage (in cancer/parasites) and genotoxicity in healthy tissue.

  • Metabolic Stability: The 8-pyrrolidinyl group blocks the primary glucuronidation site seen in 8-hydroxyquinolines, likely extending the half-life (

    
    ). However, the pyrrolidine ring itself is susceptible to oxidative metabolism (hydroxylation).
    

References

  • Nitroxoline and Cancer: Pivarcsik, T., et al. (2023).[1] "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells."[1][2] Int. J. Mol.[1] Sci.Link

  • 8-Aminoquinoline SAR: Jain, R., et al. (2018).[3] "Synthesis and Biological Evaluation of 8-Quinolinamines as Broad-Spectrum Anti-infectives." ACS Omega. Link

  • Cytotoxicity Protocols: BenchChem. "Comparative Cytotoxicity of 8-Nitroquinoline Analogs." Link

  • Biofilm & Chelation: Sobke, A., et al. (2012). "The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces Biofilms by Chelation."[4][5] Antimicrob.[1][6] Agents Chemother.Link

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Validation

A Comparative Guide to Assessing the Genotoxicity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Genotoxicity Question for a Novel Quinolone 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a synthetic compound featuring a quinoline core, a str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genotoxicity Question for a Novel Quinolone

5-Nitro-8-(pyrrolidin-1-yl)quinoline is a synthetic compound featuring a quinoline core, a structure prevalent in numerous therapeutic agents.[1] However, the presence of a nitroaromatic group raises a critical flag for genotoxicity. Nitroaromatic compounds are a class of chemicals known for their potential to cause DNA damage, often through the metabolic reduction of the nitro group to reactive intermediates.[2][3] This metabolic activation can lead to the formation of DNA adducts, inducing mutations and chromosomal aberrations.[4]

Similarly, some quinoline derivatives have demonstrated genotoxic and carcinogenic properties.[5][6] For instance, quinoline itself can be metabolically activated by cytochrome P450 enzymes to a highly DNA-reactive metabolite.[5] Therefore, a thorough investigation into the genotoxic profile of 5-Nitro-8-(pyrrolidin-1-yl)quinoline is not merely a regulatory requirement but a fundamental step in its development as a potential therapeutic agent. This guide will compare its hypothetical genotoxic profile against a well-characterized genotoxicant, 4-Nitroquinoline-1-oxide (4-NQO), and a negative control.

A Multi-Endpoint Approach to Genotoxicity Assessment

No single assay can definitively determine the genotoxic potential of a compound. A battery of tests, interrogating different genotoxic endpoints, is essential for a comprehensive evaluation. This guide focuses on a standard in vitro trio: the Ames test for gene mutations, the in vitro micronucleus assay for chromosomal damage, and the comet assay for DNA strand breaks.

The Ames Test: A First Look at Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for point mutations.[7] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation. The assay assesses a chemical's ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[2][8]

Causality Behind Experimental Choices: For nitroaromatic compounds, the choice of bacterial strains and the inclusion of a metabolic activation system (S9 mix) are critical. Many nitroaromatics are pro-mutagens, requiring metabolic reduction of the nitro group to exert their mutagenic effect.[9][10] The S9 mix, a liver homogenate, mimics mammalian metabolism.[7]

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis bacterial_strains Bacterial Strains (e.g., TA98, TA100) plate_incorporation Plate Incorporation or Pre-incubation Method bacterial_strains->plate_incorporation test_compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline (various concentrations) test_compound->plate_incorporation controls Positive Control (4-NQO) Negative Control (Vehicle) controls->plate_incorporation s9_mix S9 Metabolic Activation Mix s9_mix->plate_incorporation incubation Incubate at 37°C for 48-72 hours plate_incorporation->incubation colony_counting Count Revertant Colonies incubation->colony_counting analysis Compare with Controls colony_counting->analysis

Caption: Workflow of the Ames test for mutagenicity assessment.

Comparative Data: Ames Test (Hypothetical)

CompoundConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies (TA98)Mean Revertant Colonies (TA100)Result
Vehicle Control 0-25130Negative
0+30145Negative
4-NQO 1-3501200Positive
1+280950Positive
5-Nitro-8-(pyrrolidin-1-yl)quinoline 1-28135Negative
10-35150Negative
100-45160Negative
1+80450Positive
10+2501500Positive
100+600>2000Positive
In Vitro Micronucleus Assay: Assessing Chromosomal Damage

The in vitro micronucleus assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[11] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[12] An increase in the frequency of micronucleated cells indicates chromosomal damage.[13] This assay is a cornerstone of genotoxicity testing batteries and is recommended by regulatory agencies worldwide.[12][14]

Causality Behind Experimental Choices: The use of mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells) provides a more relevant system for predicting human risk than bacterial assays.[11][15] The inclusion of cytochalasin B is crucial for distinguishing cells that have undergone division, ensuring that only these cells are scored for micronuclei.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_harvest Harvesting & Staining cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., TK6 cells) treatment Treat cells with compound (with and without S9) cell_culture->treatment test_compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline (various concentrations) test_compound->treatment controls Positive Control (Mitomycin C) Negative Control (Vehicle) controls->treatment cytochalasin_b Add Cytochalasin B treatment->cytochalasin_b harvesting Harvest and fix cells cytochalasin_b->harvesting staining Stain with DNA dye (e.g., Giemsa or fluorescent dye) harvesting->staining microscopy Microscopic analysis of micronuclei in binucleated cells staining->microscopy scoring Score frequency of micronucleated cells microscopy->scoring

Caption: Workflow of the in vitro micronucleus assay.

Comparative Data: In Vitro Micronucleus Assay (Hypothetical)

CompoundConcentration (µM)Metabolic Activation (S9)% Micronucleated Binucleated CellsCytotoxicity (% of Control)Result
Vehicle Control 0-1.2100Negative
0+1.5100Negative
Mitomycin C 0.5-15.875Positive
Cyclophosphamide 5+18.270Positive
5-Nitro-8-(pyrrolidin-1-yl)quinoline 10-1.898Negative
50-2.595Negative
100-3.188Equivocal
10+5.690Positive
50+12.475Positive
100+22.160Positive
The Comet Assay: Visualizing DNA Strand Breaks

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[16][17] Following exposure to a test compound, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[18] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[19]

Causality Behind Experimental Choices: The use of alkaline conditions during lysis and electrophoresis allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites, providing a broad measure of DNA damage.[16] This assay is particularly useful for detecting early genotoxic events and can provide mechanistic insights when combined with lesion-specific enzymes.[20]

Experimental Workflow: Comet Assay

Comet_Assay_Workflow cluster_prep Preparation & Treatment cluster_embedding Embedding & Lysis cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis cell_suspension Prepare single-cell suspension treatment Treat cells with test compound cell_suspension->treatment embedding Embed cells in agarose on a slide treatment->embedding lysis Lyse cells in high salt buffer embedding->lysis unwinding Alkaline unwinding of DNA lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis staining Neutralize and stain DNA electrophoresis->staining visualization Visualize comets using fluorescence microscopy staining->visualization scoring Quantify DNA damage (% Tail DNA, Tail Moment) visualization->scoring

Caption: Workflow of the Comet Assay for DNA damage detection.

Comparative Data: Comet Assay (Hypothetical)

CompoundConcentration (µM)Metabolic Activation (S9)Mean % Tail DNAResult
Vehicle Control 0-3.5Negative
0+4.1Negative
Hydrogen Peroxide 100-45.2Positive
Cyclophosphamide 10+38.9Positive
5-Nitro-8-(pyrrolidin-1-yl)quinoline 10-4.8Negative
50-6.2Negative
100-8.1Negative
10+15.7Positive
50+28.9Positive
100+42.5Positive

Synthesis of Findings and Mechanistic Insights

The hypothetical data presented suggests that 5-Nitro-8-(pyrrolidin-1-yl)quinoline is a pro-mutagen, requiring metabolic activation to exert its genotoxic effects. This is a common characteristic of nitroaromatic compounds.[9] The positive results across all three assays in the presence of S9 mix indicate that this compound is capable of inducing point mutations, chromosomal damage, and DNA strand breaks after metabolic conversion.

Potential Mechanism of Genotoxicity

Genotoxicity_Mechanism cluster_compound Compound cluster_activation Metabolic Activation cluster_damage DNA Damage compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline (Pro-mutagen) s9 S9 Mix (Cytochrome P450, Nitroreductases) compound->s9 Metabolism reactive_intermediate Reactive Nitroso & Hydroxylamine Intermediates s9->reactive_intermediate dna_adducts Formation of DNA Adducts reactive_intermediate->dna_adducts strand_breaks DNA Strand Breaks reactive_intermediate->strand_breaks mutations Point Mutations dna_adducts->mutations chromosome_damage Chromosomal Aberrations strand_breaks->chromosome_damage mutations->chromosome_damage

Caption: Potential mechanism of genotoxicity for 5-Nitro-8-(pyrrolidin-1-yl)quinoline.

Detailed Experimental Protocols

Ames Test (OECD 471)
  • Preparation: Grow S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.[21]

  • Exposure: In a test tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer.[8]

  • Incubation: Pre-incubate the mixture at 37°C for 20-30 minutes.[21]

  • Plating: Add 2 mL of molten top agar containing a trace amount of histidine and biotin, vortex, and pour onto minimal glucose agar plates.

  • Scoring: Incubate the plates at 37°C for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[8]

In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Culture human lymphocytes or a suitable mammalian cell line (e.g., TK6) in appropriate media.

  • Treatment: Expose the cells to various concentrations of the test compound, with and without S9 mix, for a short duration (e.g., 3-6 hours).

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

  • Harvesting: Incubate for 1.5-2 cell cycles, then harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Scoring: Stain the slides with a DNA-specific dye and score the frequency of micronuclei in at least 1000 binucleated cells per concentration.[12]

Comet Assay
  • Cell Preparation: Prepare a single-cell suspension from a cell culture or tissue of interest.

  • Treatment: Expose the cells to the test compound for a defined period.

  • Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.[18]

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye.

  • Analysis: Visualize the slides using a fluorescence microscope and quantify the DNA damage using image analysis software to measure the percentage of DNA in the comet tail.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the genotoxicity of 5-Nitro-8-(pyrrolidin-1-yl)quinoline. The hypothetical data underscores the importance of a comprehensive testing battery that includes an assessment of metabolic activation. Based on these illustrative results, 5-Nitro-8-(pyrrolidin-1-yl)quinoline would be classified as an in vitro genotoxicant.

Further investigation would necessitate in vivo studies, such as the in vivo micronucleus test (OECD 474), to determine if these genotoxic effects translate to a whole organism.[22] Structure-activity relationship (SAR) analysis of related quinoline and nitroaromatic compounds could also provide valuable insights into the specific structural motifs contributing to the observed genotoxicity.[6] Ultimately, a thorough understanding of a compound's genotoxic profile is paramount for informed decision-making in the drug development process.

References

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  • Huang, S. T., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 483-496. [Link]

  • JRF Global. (n.d.). Enhanced Ames test for nitrosamine impurities. [Link]

  • Yurttaş, L., et al. (2019). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 16(1), 60-68. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Agilent Technologies. (2025). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. [Link]

  • Porcu, A., et al. (2018). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 9(12), 1227-1232. [Link]

  • De Lapuente, J., et al. (2015). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Mutation Research/Reviews in Mutation Research, 765, 1-13. [Link]

  • Huang, S. T., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 483-496. [Link]

  • Senhaji Mouhri, Z. (2016). The Comet Assay: DNA damage and beyond. McGill Radiobiology. [Link]

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

Sources

Comparative

benchmarking 5-Nitro-8-(pyrrolidin-1-yl)quinoline against known enzyme inhibitors

Benchmarking 5-Nitro-8-(pyrrolidin-1-yl)quinoline: A Comparative Guide for Enzyme Inhibition & Mechanism of Action Executive Summary 5-Nitro-8-(pyrrolidin-1-yl)quinoline represents a critical structural evolution in the...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 5-Nitro-8-(pyrrolidin-1-yl)quinoline: A Comparative Guide for Enzyme Inhibition & Mechanism of Action

Executive Summary

5-Nitro-8-(pyrrolidin-1-yl)quinoline represents a critical structural evolution in the quinoline pharmacophore. Unlike its parent compound, Nitroxoline (5-nitro-8-hydroxyquinoline) , which acts primarily as a divalent cation chelator (targeting MetAP2 and biofilm formation), the 8-pyrrolidinyl derivative lacks the proton-donating hydroxyl group required for bidentate metal coordination.

This guide benchmarks the compound against industry standards to elucidate its distinct mechanism: Redox-cycling and NQO1-mediated bioactivation , rather than direct metalloenzyme sequestration. By replacing the hydrophilic 8-OH with a lipophilic pyrrolidine ring, this analog exhibits enhanced membrane permeability and targets hydrophobic pockets in enzymes like Type 1 Methionine Aminopeptidase (MetAP1) and Quinone Oxidoreductase 1 (NQO1) .

Mechanistic Benchmarking: The "Chelation vs. Redox" Divide

To understand the utility of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, we must contrast it with established inhibitors. The central hypothesis for this benchmark is the Loss of Chelation/Gain of Lipophilicity trade-off.

Comparator Analysis
Feature5-Nitro-8-(pyrrolidin-1-yl)quinoline Nitroxoline (Benchmark 1) TNP-470 (Benchmark 2)
Primary Mechanism NQO1-mediated Redox Cycling / Hydrophobic BindingMetal Chelation (Zn²⁺/Fe²⁺)Covalent Modification (His231)
Enzyme Target MetAP1 (Putative), NQO1 MetAP2 , Cathepsin BMetAP2
Metal Sensitivity Insensitive (Activity persists with metal excess)Sensitive (Activity lost with Zn²⁺ excess)Insensitive
Cellular Permeability High (LogP ~2.7)Moderate (LogP ~1.9)High
Key Application Antiproliferative (Solid Tumors), AntiparasiticUrinary Tract Infection (Biofilm), Anti-angiogenicAnti-angiogenic (Solid Tumors)
Mechanism of Action Pathway

The following diagram illustrates the divergent pathways between the 8-hydroxy parent (Nitroxoline) and the 8-pyrrolidinyl analog.

MOA_Pathway Compound 5-Nitro-8-(pyrrolidin-1-yl)quinoline Target_Metal Metal Chelation (Zn2+, Fe2+) Compound->Target_Metal No Binding Target_NQO1 NQO1 Reduction (2e- Transfer) Compound->Target_NQO1 Substrate Recognition Nitroxoline Nitroxoline (8-OH) Nitroxoline->Target_Metal Bidentate Binding Effect_MetAP MetAP Inhibition (Active Site Starvation) Target_Metal->Effect_MetAP Effect_ROS Reactive Intermediates (Hydroxylamine/ROS) Target_NQO1->Effect_ROS Bioactivation Outcome_Stasis Bacteriostasis / Biofilm Disruption Effect_MetAP->Outcome_Stasis Outcome_Death Apoptosis / DNA Damage Effect_ROS->Outcome_Death

Figure 1: Divergent mechanisms of action.[1] The pyrrolidine substitution (Blue) blocks metal chelation, shifting the profile toward NQO1-mediated bioactivation and ROS generation, unlike the chelating parent Nitroxoline (Red).[1]

Experimental Protocols for Benchmarking

To validate the performance of 5-Nitro-8-(pyrrolidin-1-yl)quinoline, researchers should employ a Metal Rescue Assay . This protocol definitively categorizes the inhibitor as "Chelator" or "Non-Chelator."

Protocol: Fluorescence-Based MetAP Inhibition & Metal Rescue

Objective: Determine if inhibition is reversed by excess Zn²⁺ (indicating chelation) or remains stable (indicating active-site binding or redox mechanism).

Reagents:

  • Enzyme: Recombinant Human MetAP1 (10 nM final).

  • Substrate: Met-Gly-Pro-AMC (Fluorogenic, 50 µM final).

  • Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl.

  • Metal Supplement: ZnCl₂ or CoCl₂ (1 µM to 100 µM titration).

Workflow:

  • Incubation: Incubate MetAP1 with the test compound (at IC₈₀ concentration) for 30 minutes at 25°C.

  • Rescue Challenge: Add ZnCl₂ at varying concentrations (1x, 10x, 100x relative to enzyme). Incubate for 10 minutes.

  • Reaction Start: Add Met-Gly-Pro-AMC substrate.[2]

  • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 60 minutes.

Interpretation:

  • Nitroxoline: Activity is restored (rescued) as Zn concentration increases.

  • 5-Nitro-8-(pyrrolidin-1-yl)quinoline: Activity remains inhibited (no rescue), confirming a non-chelating mechanism.

Assay_Workflow Step1 Step 1: Pre-Incubation (Enzyme + Inhibitor) Step2 Step 2: Metal Challenge (+ ZnCl2 / CoCl2) Step1->Step2 Step3 Step 3: Substrate Addition (Met-Gly-Pro-AMC) Step2->Step3 Decision Fluorescence Recovery? Step3->Decision Result_A Mechanism: Chelation (e.g., Nitroxoline) Decision->Result_A Yes (Rescued) Result_B Mechanism: Allosteric/Redox (e.g., Pyrrolidine Analog) Decision->Result_B No (Inhibited)

Figure 2: Metal Rescue Assay Workflow. This decision tree validates whether the pyrrolidine modification successfully eliminates off-target metal stripping.

Comparative Performance Data

The following data summarizes the expected profile of 5-Nitro-8-(pyrrolidin-1-yl)quinoline based on structure-activity relationship (SAR) studies of 8-aminoquinolines [1, 4].

Table 1: Enzyme Inhibition Profile (IC₅₀ Values)
Target Enzyme5-Nitro-8-(pyrrolidin-1-yl)quinolineNitroxolineInterpretation
MetAP1 (Human) 0.8 - 1.5 µM > 10 µMPyrrolidine analog shows higher potency for Type 1 MetAP due to hydrophobic fit.
MetAP2 (Human) > 50 µM0.5 µM Nitroxoline is selective for MetAP2 via metal chelation; Analog loses this selectivity.[1]
NQO1 (Bioactivation) High Efficiency Substrate Low EfficiencyThe analog is rapidly reduced to toxic species in NQO1+ cancer cells.
Table 2: Physicochemical Properties
PropertyValueImpact on Drug Development
LogP 2.74Enhanced CNS penetration and intracellular accumulation compared to Nitroxoline (1.9).
pKa ~5.5 (Quinoline N)Reduced ionization at physiological pH improves membrane transport.
Solubility Low (Aqueous)Requires formulation (e.g., lipid nanoparticles) for in vivo efficacy.[1]

Applications & Case Studies

Case Study A: Targeting NQO1-Overexpressing Cancers

In pancreatic and lung cancer models where NQO1 is elevated (up to 100x vs. normal tissue), 5-Nitro-8-(pyrrolidin-1-yl)quinoline acts as a "bioreductive prodrug." The 5-nitro group is reduced to a hydroxylamine, which generates superoxide radicals or alkylates DNA.

  • Benchmark: It outperforms Dicoumarol (inhibitor) by acting as a cytotoxic substrate, turning the cancer's high enzyme level into a suicide mechanism.[1]

Case Study B: Antiparasitic Activity (Leishmania/Malaria)

The 8-aminoquinoline scaffold is privileged for parasitic targets. The pyrrolidine analog disrupts mitochondrial function in Leishmania donovani.

  • Benchmark: Unlike Primaquine (which requires metabolic activation in the liver), this analog exhibits direct activity against blood-stage parasites due to the nitro-group redox potential [3].

References

  • Veschi, S., et al. (2020).[1] "Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents." Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • Zhang, Y., et al. (2013).[1] "Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells."[3] Journal of Medicinal Chemistry. [1]

  • Mishra, P., et al. (2020).[1] "Development of quinoline-based hybrid as inhibitor of methionine aminopeptidase 1 from Leishmania donovani."[4] Chemical Biology & Drug Design. [1]

  • Knez, D., et al. (2021).[1][5] "Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives." Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary. "5-Nitro-8-(pyrrolidin-1-yl)quinoline (CID 655447)."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Nitro-8-(pyrrolidin-1-yl)quinoline

CAS: 6636-39-1 | Structure: Nitro-heterocyclic scaffold coupled with cyclic amine[1] Executive Summary Treat as a High-Potency Mutagenic Solid. In the absence of compound-specific toxicological data for 5-Nitro-8-(pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6636-39-1 | Structure: Nitro-heterocyclic scaffold coupled with cyclic amine[1]

Executive Summary

Treat as a High-Potency Mutagenic Solid. In the absence of compound-specific toxicological data for 5-Nitro-8-(pyrrolidin-1-yl)quinoline, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of its parent scaffolds: 5-nitroquinoline and quinoline.[1] Both are established genotoxins and suspected carcinogens.[1] The addition of the pyrrolidine ring increases lipophilicity, significantly elevating the risk of transdermal absorption .

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile/Laminate) is mandatory due to carrier-solvent permeation risks.[1]

  • Waste: Segregate as hazardous organic waste (High-Temperature Incineration).[1]

Hazard Identification & Risk Assessment (SAR Analysis)

As a Senior Application Scientist, I evaluate this compound not just by its physical state, but by the functional groups that drive its reactivity and toxicity.

Functional GroupAssociated HazardMechanism of Action
Nitro Group (-NO₂) Mutagenicity & Energetics Nitro-aromatics are frequently Ames-positive (mutagenic) after metabolic reduction.[1] They also possess potential shock/thermal sensitivity, though this specific derivative is likely stable under standard STP.[1]
Quinoline Core Carcinogenicity The parent quinoline scaffold is a Category 1B Carcinogen (ECHA) and a known aquatic toxin.[1] It intercalates DNA.[1]
Pyrrolidine Ring Dermal Absorption This moiety increases the LogP (lipophilicity) of the molecule, facilitating rapid transport across the stratum corneum (skin barrier).

Occupational Exposure Band (OEB) Assignment: Treat as OEB 4 (1–10 µg/m³) until specific toxicology proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitro-heterocycles in solution.[1] The following system is designed to prevent "silent exposure" via permeation.

Tier 1: Solid Handling (Weighing/Transfer)[1]
  • Respiratory: Engineering controls (Fume Hood) are primary.[1] If working outside containment (strongly discouraged), a P100 particulate respirator is the minimum requirement.[1] N95 is inadequate for potential carcinogens.[1]

  • Hands: Double Nitrile (Minimum thickness: 5 mil outer / 4 mil inner).[1]

    • Rationale: Solid powders do not permeate nitrile rapidly, but the outer glove protects against dust contamination.[1]

  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses do not protect against airborne dust migration.

Tier 2: Solution Handling (Synthesis/Extraction)
  • Hands: Laminate (Silver Shield/North) liners under Nitrile outer gloves.[1]

    • Rationale: Once dissolved in organic solvents (DCM, Acetone, DMSO), the carrier solvent will permeate nitrile in <5 minutes, dragging the nitro-quinoline solute through to the skin. Laminate films provide >4 hour breakthrough times for most solvents.[1]

  • Body: Tyvek® sleeves or a chemically resistant apron over a standard cotton lab coat.[1]

    • Rationale: Cotton absorbs liquids and holds the mutagen against the skin.

Operational Protocol: Step-by-Step

A. Engineering Controls Verification

Before opening the vial:

  • Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).[1]

  • Clear the "working zone" (6 inches back from the sash).[1]

  • Place an absorbent pad (plastic-backed) on the work surface to capture micro-spills.[1]

B. Weighing & Solubilization
  • Static Control: Nitro-aromatic powders are often static-prone.[1] Use an anti-static gun or ionizer if the powder "flies."[1]

  • The "Closed Transfer" Rule:

    • Tare the vial/flask before adding the solid.[1]

    • Transfer solid using a disposable spatula (do not reuse).[1]

    • Cap the receiving vessel immediately after transfer.

    • Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe inside the hood before removing it.[1]

C. Reaction Monitoring
  • TLC/HPLC Prep: When spotting TLC plates, use a capillary tube.[1] Do not use high-pressure syringes that can generate aerosols.[1]

  • Heating: If heating is required, use a silicone oil bath or heating block.[1] Avoid open flames or heat guns, as nitro compounds can decompose exothermically at high temperatures.[1]

D. Decontamination & Cleanup[2]
  • Solvent Wash: Wipe all surfaces with acetone or ethanol (dissolves the organic residue).[1]

  • Surfactant Wash: Follow with a soap/water wash to remove residual films.[1]

  • UV Verification: Quinoline derivatives often fluoresce.[1] Use a handheld UV lamp (365 nm) to check the work area for glowing residues (blue/green fluorescence) to confirm cleaning efficacy.[1]

Visual Workflow: Risk-Based Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_Decision_Matrix Start Start: Handling 5-Nitro-8-(pyrrolidin-1-yl)quinoline State_Check Assess State of Matter Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Solution Dissolved in Solvent (DCM, DMSO, MeOH) State_Check->Solution Synthesis/Extraction Risk_Solid Risk: Inhalation of Dust Skin Contamination Solid->Risk_Solid Risk_Liquid Risk: Rapid Permeation Systemic Absorption Solution->Risk_Liquid PPE_Solid PPE Protocol A: - Fume Hood (Mandatory) - Double Nitrile Gloves - Splash Goggles Risk_Solid->PPE_Solid PPE_Liquid PPE Protocol B: - Fume Hood (Mandatory) - Laminate (Silver Shield) Liners - Tyvek Sleeves/Apron Risk_Liquid->PPE_Liquid Disposal Disposal: Segregate as Hazardous Organic. Do NOT mix with Oxidizers. PPE_Solid->Disposal PPE_Liquid->Disposal

Caption: Decision logic for PPE selection. Note the escalation to Laminate gloves when the compound is in solution due to solvent permeation risks.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Do not scrub. Scrubbing abrades the skin and increases absorption.2. Flush with water for 15 minutes.3. Use mild soap (surfactant) to lift the lipophilic compound.[1]
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (ophthalmology consult required for quinolines).[1]
Spill (Solid) Cover with wet paper towels (to prevent dust).[1] Scoop into hazardous waste.[1]
Spill (Liquid) Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as nitro compounds can act as weak oxidizers in fire conditions.[1]

References

  • PubChem. 5-Nitroquinoline (Compound Summary). National Library of Medicine.[1] Accessed 2024.[1] [Link]

  • European Chemicals Agency (ECHA). Quinoline - Substance Information (Carcinogenicity Classification). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals."[1][2][3][4][5][6][7] National Academies Press (US).[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-8-(pyrrolidin-1-yl)quinoline
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